3-Acetyl-5-chlorothiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHPSPVYDLDWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574110 | |
| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58119-67-8 | |
| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 3-Acetyl-5-chlorothiophene: A Technical Guide
Abstract
Introduction to 3-Acetyl-5-chlorothiophene
This compound is a substituted thiophene derivative featuring an acetyl group at the 3-position and a chlorine atom at the 5-position. Thiophene and its derivatives are important heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and functional materials.[1] The precise characterization of these molecules is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular structure.
This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its identification and characterization.
Molecular Structure and Isomeric Context
To fully appreciate the spectroscopic nuances of this compound, it is crucial to consider its isomeric forms and related structures. The positioning of the acetyl and chloro groups on the thiophene ring significantly influences the electronic environment of the constituent atoms, leading to distinct spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on established substituent effects and data from analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region corresponding to the two protons on the thiophene ring, and one signal in the aliphatic region for the methyl protons of the acetyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.8 - 8.2 | Doublet | ~1.5 - 2.5 | Deshielded by the adjacent electron-withdrawing acetyl group. |
| H-4 | ~7.2 - 7.5 | Doublet | ~1.5 - 2.5 | Influenced by the chlorine at the 5-position. |
| -COCH₃ | ~2.5 - 2.7 | Singlet | N/A | Typical range for an acetyl group attached to an aromatic ring. |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration.
The chemical shifts of the thiophene protons are influenced by the electronic effects of the substituents. The acetyl group is strongly electron-withdrawing and will deshield the adjacent H-2 proton, shifting it downfield. The chlorine atom is also electron-withdrawing but to a lesser extent, and its effect on H-4 will be less pronounced. The small coupling constant between H-2 and H-4 is characteristic of a meta-relationship in a five-membered ring.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals: four for the thiophene ring carbons and two for the acetyl group carbons (the carbonyl and the methyl carbon).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~130 - 135 | Influenced by the adjacent acetyl group. |
| C3 | ~140 - 145 | Attached to the electron-withdrawing acetyl group. |
| C4 | ~125 - 130 | Shielded relative to C2 and C5. |
| C5 | ~135 - 140 | Attached to the chlorine atom. |
| -C =O | ~190 - 195 | Typical range for a ketone carbonyl carbon. |
| -C H₃ | ~25 - 30 | Typical range for an acetyl methyl carbon. |
Note: These are estimated values and can be influenced by solvent effects.
The carbon atoms directly attached to the electron-withdrawing acetyl (C3) and chloro (C5) groups are expected to be significantly deshielded and appear at lower field. The carbonyl carbon of the acetyl group will be the most downfield signal in the spectrum.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities if needed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal at 0.00 ppm.[2]
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbonyl group, the thiophene ring, and the C-Cl bond.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |
| ~1660 - 1680 | Strong | C=O stretching (aryl ketone) |
| ~1500 - 1550 | Medium | C=C stretching (thiophene ring) |
| ~1400 - 1450 | Medium | C-H in-plane bending |
| ~800 - 850 | Medium to Strong | C-H out-of-plane bending |
| ~700 - 750 | Medium to Strong | C-S stretching |
| ~600 - 800 | Medium | C-Cl stretching |
The most prominent peak in the IR spectrum will be the strong absorption due to the C=O stretch of the ketone, which is expected in the range of 1660-1680 cm⁻¹. The exact position will be influenced by the electronic effects of the thiophene ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum
For this compound (C₆H₅ClOS), the molecular weight is approximately 160.62 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion |
| 160/162 | [C₆H₅ClOS]⁺ (Molecular ion) |
| 145/147 | [M - CH₃]⁺ |
| 117/119 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Fragmentation Pathway
The primary fragmentation pathways are expected to involve the loss of the methyl group from the acetyl moiety and the loss of the entire acetyl group.
References
Reactivity of the acetyl group in 3-Acetyl-5-chlorothiophene
An In-Depth Technical Guide to the Reactivity of the Acetyl Group in 3-Acetyl-5-chlorothiophene
Abstract
This compound is a versatile heterocyclic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of this compound is governed by the interplay of three key structural features: the electrophilic carbonyl carbon of the acetyl group, the acidic α-protons of the methyl group, and the electron-rich thiophene ring, which is modulated by the electron-withdrawing effects of both the acetyl and chloro substituents. This guide provides a comprehensive exploration of the acetyl group's reactivity within this molecular framework. We will dissect the causality behind experimental choices for a range of transformations, including carbonyl reductions and condensations, α-proton-mediated C-C bond formation, and the influence of the acetyl group on the regioselectivity of substitutions on the thiophene ring. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory application.
Introduction: Electronic Landscape of this compound
The synthetic utility of this compound stems from a nuanced electronic structure. The acetyl group at the C3 position and the chlorine atom at the C5 position are both electron-withdrawing groups that deactivate the thiophene ring towards electrophilic attack.[1][2] However, their influence on the molecule's overall reactivity is distinct and position-dependent.
-
The Acetyl Group (-COCH₃): As a powerful deactivating group, it significantly reduces the electron density of the thiophene ring through resonance and inductive effects. This makes the carbonyl carbon a prime target for nucleophilic attack and enhances the acidity of the adjacent methyl protons.
-
The Chloro Group (-Cl): This substituent deactivates the ring through induction but can act as a weak ortho, para-director in electrophilic aromatic substitution reactions due to lone pair donation.[1]
-
Combined Influence: The synergy between these groups creates specific reactive sites. The acetyl group activates the C5 chlorine for nucleophilic aromatic substitution (SNAr), while the combination of both substituents directs incoming electrophiles primarily to the C4 position.[1]
The following diagram illustrates the key electronic influences on the molecule.
Caption: Electronic hotspots in this compound.
Reactions at the Carbonyl Center
The electrophilic carbonyl carbon of the acetyl group is a focal point for nucleophilic additions and condensation reactions.
Reduction of the Carbonyl Group
The acetyl group can be selectively reduced to either a secondary alcohol or fully deoxygenated to an ethyl group, depending on the chosen reagent and conditions. Reduction to the corresponding alcohol, 1-(5-chloro-3-thienyl)ethanol, is typically achieved with hydride reagents like sodium borohydride (NaBH₄).
Experimental Protocol: Reduction with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol at 0 °C (ice bath).
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully add 1M HCl to quench the excess NaBH₄ until gas evolution ceases.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography.
Condensation Reactions: Building Molecular Complexity
The acidic α-protons allow this compound to act as a nucleophile (via its enolate) in various condensation reactions, which are fundamental for carbon-carbon bond formation. The Claisen-Schmidt condensation, a reaction with an aromatic aldehyde, is particularly valuable for synthesizing chalcone derivatives. These compounds are known scaffolds in medicinal chemistry.[1]
Workflow: Claisen-Schmidt Condensation to Synthesize a Bis-Chalcone
A 2021 study demonstrated the synthesis of a novel bis-chalcone by reacting this compound with terephthalaldehyde, which was then evaluated for its cytotoxic activity.[1]
Caption: Workflow for bis-chalcone synthesis.
The Gewald Reaction: A Gateway to Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction that constructs a polysubstituted 2-aminothiophene ring.[3][4] In this reaction, this compound can serve as the ketone component, condensing with an α-cyanoester and elemental sulfur in the presence of a base. This provides a direct route to highly functionalized thiophenes, which are valuable in dye chemistry and as pharmaceutical building blocks.[5][6][7]
The reaction proceeds via an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization.[3]
Mechanism of the Gewald Reaction
Caption: Simplified mechanism of the Gewald reaction.
Reactivity of the Thiophene Ring
The acetyl group profoundly influences the reactivity of the thiophene ring itself, directing the outcome of both electrophilic and nucleophilic substitution reactions.
Regioselectivity in Electrophilic Aromatic Substitution (EAS)
As established, the C3-acetyl and C5-chloro groups both deactivate the ring but cooperatively direct incoming electrophiles to the C4 position. This provides a high degree of regioselectivity for reactions like nitration, halogenation, and Friedel-Crafts acylation.[1][2] This is a crucial consideration for synthetic planning, allowing for the predictable installation of new functional groups.
Experimental Protocol: Friedel-Crafts Acylation at the C4 Position
This protocol is adapted from established methods for the acylation of substituted thiophenes.[2]
-
Setup: To a stirred, cooled (0 °C) mixture of this compound (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous AlCl₃, 3.0 eq), add the solvent (e.g., dichloromethane).
-
Reagent Addition: Add the acylating agent (e.g., 3-bromobenzoyl chloride, 1.0 eq) dropwise, maintaining the low temperature.
-
Reaction: Allow the mixture to warm to room temperature and then heat (e.g., 90-100 °C) for several hours until the starting material is consumed (TLC monitoring).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice to hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic fractions, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the 4-acylated product.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nature of the acetyl group activates the C5 position for SNAr, enabling the displacement of the chlorine atom. This reaction is synthetically valuable for introducing a wide range of substituents at this position. A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond by coupling with an organoboron reagent.[1]
Data Summary
| Property/Reaction | Details | Typical Yield | Reference(s) |
| Molecular Formula | C₆H₅ClOS | N/A | [8] |
| Molecular Weight | ~176.62 g/mol | N/A | - |
| ¹H NMR (CDCl₃) | δ ~2.5 ppm (s, 3H, -CH₃), δ ~7.2-7.8 ppm (thiophene protons) | N/A | [9] |
| Reduction to Alcohol | Reagent: NaBH₄, Solvent: Methanol | High | - |
| Claisen-Schmidt Condensation | Reactant: Aromatic aldehyde, Catalyst: KOH or NaOH | 60-85% | [1] |
| Friedel-Crafts Acylation | Occurs at C4 position. Reagent: Acyl chloride, Catalyst: AlCl₃ | 45-70% | [2] |
| Suzuki-Miyaura Coupling | Displaces C5-Cl. Reagent: Boronic acid, Catalyst: Pd catalyst (e.g., Pd(PPh₃)₄), Base: K₂CO₃ | Moderate-Excellent | [1] |
Conclusion
The acetyl group in this compound is not merely a passive functional group but an active director of reactivity across the entire molecule. It provides three distinct handles for chemical modification: the electrophilic carbonyl carbon, the acidic α-protons, and its electronic influence on the thiophene ring. By understanding the underlying electronic principles, researchers can exploit this reactivity to perform a wide array of transformations, from simple reductions to complex multicomponent reactions like the Gewald synthesis. This versatility cements the role of this compound as a high-value building block for creating novel molecular architectures in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Electrophilic substitution on the thiophene ring of 3-Acetyl-5-chlorothiophene
An In-Depth Technical Guide to Electrophilic Substitution on the Thiophene Ring of 3-Acetyl-5-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of electrophilic substitution reactions on the this compound ring. As a key intermediate in medicinal chemistry, understanding the reactivity and regioselectivity of this molecule is crucial for the synthesis of novel pharmaceutical agents. This document synthesizes mechanistic principles with practical, field-proven insights to provide a self-validating framework for experimental design.
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, exhibiting a reactivity significantly greater than benzene.[1] This heightened reactivity is attributed to the sulfur atom's ability to stabilize the intermediate carbocation (σ-complex) through the delocalization of its lone pair of electrons.[1][2] However, the introduction of substituents dramatically modulates this intrinsic reactivity.
In this compound, the ring is substituted with two electron-withdrawing groups:
-
3-Acetyl Group: This group deactivates the thiophene ring through both a strong resonance effect (-M) and an inductive effect (-I), pulling electron density from the π-system.[3][4] This makes the ring less nucleophilic and therefore less reactive towards electrophiles.[4]
-
5-Chloro Group: The chlorine atom also deactivates the ring through a strong inductive effect (-I) due to its high electronegativity. However, it can also donate electron density through a resonance effect (+M) via its lone pairs. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.[5]
The combined effect of these two deactivating groups renders the this compound ring significantly less reactive than unsubstituted thiophene, necessitating more forcing conditions for electrophilic substitution reactions.
Regioselectivity: Predicting the Site of Electrophilic Attack
The primary consideration in any electrophilic substitution reaction is the regioselectivity. For this compound, the two available positions for substitution are C2 and C4. The directing effects of the existing substituents are the determining factors for the position of the incoming electrophile.
-
Directing Effect of the 3-Acetyl Group: As a meta-directing group, the acetyl substituent at C3 directs incoming electrophiles to the C5 position. However, this position is already occupied by the chlorine atom. The other meta-position relative to the acetyl group is C1 (the sulfur atom), which is not a typical site for electrophilic substitution. The position ortho to the acetyl group (C2 and C4) are deactivated. Between the two, the C4 position is less deactivated.
-
Directing Effect of the 5-Chloro Group: Halogens are ortho-, para-directors. The chlorine atom at C5 will direct incoming electrophiles to its ortho position, which is the C4 position.
Therefore, the directing effects of both the acetyl and chloro groups converge, strongly favoring electrophilic attack at the C4 position .[6] This position is also the least sterically hindered of the available sites on the ring.
The following diagram illustrates the directing effects of the substituents on the this compound ring.
Caption: Directing effects on the this compound ring.
Key Electrophilic Substitution Reactions and Protocols
Given the deactivated nature of the ring, specific and often forcing conditions are required to achieve successful electrophilic substitution.
Sulfonation
Sulfonation is a viable reaction for this compound. A direct sulfonation approach can be employed to introduce a sulfonic acid group at the C4 position.
Protocol: Sulfonation of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place this compound (1 equivalent).
-
Cooling: Cool the flask to 0-5°C using an ice bath.
-
Reagent Addition: Under a nitrogen atmosphere, add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5°C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product, 3-acetyl-5-chloro-4-thiophenesulfonic acid, can be collected by filtration, washed with cold water, and dried.
Nitration
Representative Protocol: Nitration of this compound
-
Reaction Setup: To a flask containing concentrated sulfuric acid (5-10 equivalents), cooled to 0°C, slowly add this compound (1 equivalent) with stirring.
-
Nitrating Agent: Prepare a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2-3 equivalents), and cool it to 0°C.
-
Reagent Addition: Add the cold nitrating mixture dropwise to the thiophene solution, ensuring the temperature does not rise above 10°C.
-
Reaction: Stir the mixture at 0-10°C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Halogenation
Bromination of deactivated thiophenes can be achieved using N-bromosuccinimide (NBS) in the presence of an acid catalyst.
Representative Protocol: Bromination of this compound
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and acetic anhydride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) in portions to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The product can be purified by recrystallization or column chromatography.
Data Summary
The following table summarizes the expected outcomes and key parameters for the electrophilic substitution on this compound.
| Reaction | Electrophile | Expected Major Product | Key Reaction Conditions |
| Sulfonation | SO₃ | 3-Acetyl-5-chloro-4-thiophenesulfonic acid | Chlorosulfonic acid, 0-5°C |
| Nitration | NO₂⁺ | 3-Acetyl-5-chloro-4-nitrothiophene | Conc. HNO₃ / Conc. H₂SO₄, 0-10°C |
| Bromination | Br⁺ | 3-Acetyl-4-bromo-5-chlorothiophene | NBS, Acetic Acid |
Experimental Workflow Visualization
The general workflow for performing and analyzing an electrophilic substitution reaction on this compound is depicted below.
References
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-2-sulfonamide(160982-10-5) 1H NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Acetyl-5-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-5-chlorothiophene is a substituted heterocyclic ketone of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive examination of the molecular architecture of this compound. While direct experimental data on its conformation is limited, this document synthesizes information from analogous compounds to present a robust model of its likely structural preferences. This guide delves into the rotational isomerism of the acetyl group, a critical factor influencing its reactivity and intermolecular interactions. Furthermore, detailed protocols for the experimental and computational characterization of this and related molecules are provided to support further research and application.
Introduction: The Significance of this compound
This compound, with the CAS Number 58119-67-8, is a key heterocyclic building block. Its structure, featuring a thiophene ring substituted with both a chloro and an acetyl group, provides multiple reactive sites for synthetic transformations.[1] These functional groups allow for a diverse range of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications.[1] The precise three-dimensional arrangement of its atoms, particularly the orientation of the acetyl group relative to the thiophene ring, is fundamental to understanding its chemical behavior and its interactions with biological targets.
Fundamental Molecular Structure
The foundational structure of this compound consists of a five-membered thiophene ring. An acetyl group (-COCH₃) is attached to the third carbon (C3), and a chlorine atom is attached to the fifth carbon (C5) of the ring.
Table 1: Core Molecular Data for this compound
| Identifier | Value |
| IUPAC Name | 1-(5-chlorothiophen-3-yl)ethanone |
| CAS Number | 58119-67-8 |
| Molecular Formula | C₆H₅ClOS[2] |
| Molecular Weight | 160.62 g/mol [3] |
| SMILES String | CC(C1=CSC(Cl)=C1)=O |
| InChI Key | CPHPSPVYDLDWBL-UHFFFAOYSA-N |
Conformational Analysis: The Rotational Isomers of the Acetyl Group
A critical aspect of the molecular structure of this compound is the rotational conformation of the acetyl group around the C3-C(O) single bond. This rotation gives rise to two principal planar conformers, or rotational isomers: the syn-conformer and the anti-conformer. These conformers are defined by the dihedral angle between the carbonyl group (C=O) and the adjacent C-S bond within the thiophene ring.
For this compound, the two likely planar conformers are:
-
Syn-conformer: The carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring.
-
Anti-conformer: The carbonyl oxygen is oriented away from the sulfur atom.
The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including dipole-dipole interactions and potential weak intramolecular hydrogen bonds. Computational studies on related arylamides have demonstrated the importance of such subtle forces in dictating conformational flexibility.[7]
Caption: Predicted rotational isomers of this compound.
Spectroscopic Characterization
The precise molecular structure and conformation of this compound can be elucidated through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~2.5 | -CH₃ (Acetyl) |
| ¹H | ~7.2 - 8.0 | Thiophene ring protons |
| ¹³C | ~26 | -CH₃ (Acetyl) |
| ¹³C | ~120 - 145 | Thiophene ring carbons |
| ¹³C | ~190 | C=O (Ketone) |
Note: Predicted values are based on data for analogous compounds like 3-acetylthiophene.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Wave Number (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic (Thiophene) |
| ~1670 | C=O stretch | Ketone (Acetyl) |
| ~1400-1500 | C=C stretch | Aromatic (Thiophene) |
| ~700-800 | C-Cl stretch | Chloroalkane |
Experimental and Computational Workflows
To definitively determine the conformational preferences and detailed molecular structure of this compound, a combined experimental and computational approach is recommended.
Caption: Integrated workflow for conformational analysis.
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. For more detailed conformational studies, advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space interactions between the acetyl protons and the thiophene ring protons, which differ between conformers.
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and the dihedral angle defining the conformation of the acetyl group in the solid state.
Computational Chemistry Protocol
-
Structure Building: Construct the this compound molecule in a molecular modeling software.
-
Conformational Search: Perform a systematic conformational search by rotating the C3-C(O) dihedral angle to identify all potential energy minima.
-
Geometry Optimization and Frequency Analysis: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[4] The absence of imaginary frequencies confirms a true energy minimum.
-
Potential Energy Surface Scan: To determine the rotational barrier between the syn and anti conformers, perform a relaxed potential energy surface scan by systematically varying the relevant dihedral angle and calculating the energy at each step.
Conclusion
The molecular structure and conformational landscape of this compound are integral to its chemical properties and applications. While direct experimental determination of its conformational preferences remains an area for future research, a robust model based on analogous compounds suggests the existence of two primary planar conformers (syn and anti). The integrated experimental and computational workflows detailed in this guide provide a clear pathway for the definitive characterization of this and other important heterocyclic intermediates. A thorough understanding of these structural nuances is paramount for the rational design of novel pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Welcome to www.3bsc.com [3bsc.com]
- 3. 58119-67-8 | this compound - Capot Chemical [capotchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking acetylthiophene derivatives: methyl internal rotations in the microwave spectrum of 2-acetyl-5-methylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave Spectrum of Two-Top Molecule: 2-Acetyl-3-Methylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
3-Acetyl-5-chlorothiophene safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 3-Acetyl-5-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound (CAS No. 58119-67-8) is a heterocyclic ketone, a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agricultural sectors. Its structure, featuring a thiophene ring substituted with an acetyl group and a chlorine atom, makes it a versatile building block. However, the very reactivity that makes it useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound, grounded in established chemical safety principles.
Chapter 1: Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) and presents specific risks that must be managed.
GHS Classification
The primary hazard associated with this compound is acute oral toxicity. The compound is also classified as an irritant.
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Irritant | - | Warning | - | GHS07 (Exclamation Mark) |
This table summarizes the GHS classification for this compound.
The H302 classification indicates that ingestion of a sufficient quantity of the substance can cause significant, non-lethal toxic effects. The causality behind this toxicity lies in its potential to interfere with biological processes upon absorption through the gastrointestinal tract. While specific toxicological pathways are not extensively detailed in common safety literature, the general principle for such compounds involves metabolic activation or disruption of cellular functions.
Physical and Chemical Properties
Understanding the physical state and properties of a chemical is critical for anticipating its behavior and implementing appropriate controls.
| Property | Value | Source |
| CAS Number | 58119-67-8 | |
| Molecular Formula | C₆H₅ClOS | |
| Molecular Weight | 160.62 g/mol | |
| Appearance | Solid | |
| Melting Point | 46-49°C | |
| Boiling Point | 117-118°C at 17 mmHg | |
| Storage Class Code | 11 - Combustible Solids |
This table presents key physical and chemical data for this compound.
As a combustible solid, it does not present the same level of fire risk as a flammable liquid, but it can burn if exposed to an ignition source. Its solid form at room temperature means the primary exposure routes are ingestion and skin contact with the dust, or inhalation of airborne particulates.
Chapter 2: Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering and administrative measures to minimize direct interaction with the hazard.
Engineering Controls
-
Chemical Fume Hood: All weighing and transfer operations involving this compound powder should be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne particulates.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Administrative Controls
-
Standard Operating Procedures (SOPs): Laboratories must develop and enforce detailed SOPs for the use of this chemical. These SOPs should cover every stage from receipt and storage to use and disposal.
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. Access should be restricted to trained personnel.
-
Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, emergency response, and proper disposal.
Chapter 3: Personal Protective Equipment (PPE)
When engineering and administrative controls cannot eliminate all risks, PPE provides the final barrier between the researcher and the chemical.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.
-
Respiratory Protection: If work cannot be conducted within a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with the appropriate particulate filter should be used.
Caption: Required and situational Personal Protective Equipment (PPE).
Chapter 4: Handling, Storage, and Disposal
Safe Handling Workflow
A systematic approach to handling ensures that safety is maintained at every step.
Caption: A systematic workflow for safely handling the compound.
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure or reaction.
-
Conditions: Store in a cool, dry, well-ventilated place. The storage area should be separate from incompatible materials.
-
Container: Keep the container tightly closed and properly labeled.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases. While specific reactivity data is sparse, these general incompatibilities for chlorinated organic compounds should be observed to prevent vigorous or exothermic reactions.
Waste Disposal
Disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal Route: The waste must be disposed of through an approved waste disposal plant or licensed chemical waste management facility, likely via incineration. Do not dispose of this chemical down the drain or in regular trash.
Chapter 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. The following procedures are based on general guidelines for chemical exposures.
Caption: First aid response flowchart for different exposure routes.
-
Ingestion: As per the H302 classification, this is a primary concern. The precautionary statement P301 + P312 + P330 applies: IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting unless directed by medical personnel.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them warm and at rest. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Spill Response
A prompt and effective response can prevent a small spill from becoming a major incident.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For a solid spill, carefully sweep or scoop the material, avoiding dust generation. Place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if necessary.
-
Report: Report the incident to your supervisor or institutional safety office.
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Medicinally Relevant Heteroaryl Chalcones via Claisen-Schmidt Condensation of 3-Acetyl-5-chlorothiophene
Executive Summary: The Strategic Value of Thiophene-Containing Chalcones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, stem from the reactive α,β-unsaturated ketone moiety which can serve as a Michael acceptor for biological nucleophiles like cysteine residues in enzymes.[1][2] The incorporation of heteroaromatic rings, such as thiophene, into the chalcone structure is a well-established strategy to enhance pharmacological potency and modulate physicochemical properties.[3][4][5] The thiophene ring, in particular, is a common bioisostere for a benzene ring, offering similar aromaticity while introducing unique electronic properties and potential metabolic advantages.[4]
This application note provides a comprehensive, field-proven protocol for the synthesis of heteroaryl chalcones using 3-acetyl-5-chlorothiophene as a key building block. We will delve into the mechanistic rationale behind the Claisen-Schmidt condensation, offer a detailed step-by-step experimental workflow, present expected analytical data for characterization, and provide troubleshooting guidance. This document is designed to empower researchers to reliably synthesize and explore this important class of compounds for drug discovery applications.
The Claisen-Schmidt Condensation: A Mechanistic Rationale
The Claisen-Schmidt condensation is the cornerstone reaction for chalcone synthesis, valued for its operational simplicity and broad substrate scope.[3][6] It is a base-catalyzed crossed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1][2] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
The reaction proceeds through three fundamental steps:
-
Enolate Formation: A base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the methyl group of this compound. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate ion. The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.[1][2]
-
Nucleophilic Attack (Aldol Addition): The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate, a β-hydroxy ketone (aldol adduct), after protonation from the solvent (typically ethanol or methanol).[1]
-
Dehydration: The aldol adduct is often unstable and readily undergoes base-catalyzed dehydration. The elimination of a water molecule results in the formation of a highly conjugated and thermodynamically stable α,β-unsaturated ketone system, which is the final chalcone product.[2]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Validated Synthesis Protocol
This protocol details the synthesis of a representative chalcone, (E)-1-(5-chlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The methodology is broadly applicable to a range of substituted aromatic aldehydes.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₆H₅ClOS | 160.62 | 1.0 | 1.61 g (10 mmol) |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.0 | 1.36 g (10 mmol) |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 4.0 | 2.24 g (40 mmol) |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 30 mL |
| Deionized Water | H₂O | 18.02 | - | ~300 mL |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed |
Step-by-Step Experimental Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.61 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of ethanol. Stir at room temperature until a clear, homogeneous solution is formed.
-
Catalyst Preparation: In a separate beaker, dissolve potassium hydroxide (2.24 g, 40 mmol) in 10 mL of ethanol. Causality Note: Preparing the base solution separately allows for controlled, dropwise addition, which helps to manage the exothermic nature of the initial deprotonation and prevent side reactions.
-
Reaction Initiation: Place the round-bottom flask in a water bath to maintain a temperature of 20-25°C. Add the ethanolic KOH solution dropwise to the stirred reactant mixture over 15-20 minutes. A color change and the formation of a precipitate are typically observed, indicating product formation.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system such as n-hexane:ethyl acetate (7:3). Visualize spots under a UV lamp. The reaction is complete when the starting material spots have been consumed.
-
Product Isolation (Work-up): Pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice and 100 mL of cold water.[2] Stir the mixture for 15 minutes. Causality Note: This step quenches the reaction and precipitates the water-insoluble chalcone product while keeping inorganic salts dissolved.
-
Neutralization: Slowly add 1 M HCl dropwise to the aqueous mixture while stirring until the pH is neutral (pH ~7), as checked with litmus paper. This ensures the complete precipitation of the product and neutralizes any remaining base.[7]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral. This removes any residual salts and base.[2]
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven at 40-50°C.
Caption: A logical workflow for chalcone synthesis and purification.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized chalcone.
-
FT-IR (ATR): Expect strong absorption bands corresponding to the α,β-unsaturated ketone.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides definitive structural proof.
-
Vinylic Protons: Two characteristic doublets in the range of δ 7.2-7.9 ppm. The large coupling constant (J ≈ 15.5 Hz) confirms the E (trans) configuration of the double bond.[4]
-
Aromatic/Thiophene Protons: Signals will appear in the aromatic region (δ 6.9-7.8 ppm) with splitting patterns corresponding to the substitution on the rings.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm if an -OCH₃ group is present.[4]
-
-
¹³C NMR (125 MHz, CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 180-185 ppm.[4]
-
Vinylic Carbons (C=C): Signals between δ 118-145 ppm.
-
-
Mass Spectrometry (MS-EI): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
-
Melting Point (m.p.): A sharp melting point range indicates high purity of the crystalline product.
Versatility and Data Presentation
The described protocol is highly versatile. By substituting the aromatic aldehyde, a diverse library of heteroaryl chalcones can be synthesized. The electronic nature of the substituents on the aldehyde ring can influence reaction times and yields.
| Entry | Aldehyde Substituent (Ar) | Yield (%) | m.p. (°C) | Reference |
| 1 | 3-Methoxyphenyl | 79% | 99 | [4] |
| 2 | 3,4-Dimethoxyphenyl | 96% | 120 | [4] |
| 3 | 4-Fluorophenyl | High | N/A | [3] |
| 4 | 4-Chlorophenyl | High | N/A | [3] |
| 5 | 2,4-Dichlorophenyl | High | N/A | [3] |
N/A: Specific value not available in the cited abstract, but reported as successfully synthesized.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old KOH/NaOH). 2. Insufficient reaction time. 3. Aldehyde is unreactive. | 1. Use fresh, high-purity base. 2. Extend the reaction time and monitor by TLC. 3. Consider gentle heating (40°C) for aldehydes with electron-withdrawing groups. |
| Multiple Products on TLC | 1. Self-condensation of the ketone (if α-hydrogens are present on both sides). 2. Cannizzaro reaction of the aldehyde. 3. Aldol adduct present. | 1. Not applicable for 3-acetylthiophene. 2. Ensure slow, controlled addition of base at a low temperature. 3. Ensure neutralization is complete; the adduct is less stable in neutral/acidic conditions. |
| Product is Oily / Fails to Crystallize | 1. Presence of impurities. 2. Product has a low melting point. | 1. Purify the crude product using column chromatography (Silica gel, Hexane/EtOAc gradient). 2. After work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo. |
Conclusion
This application note details a robust and reliable protocol for the synthesis of heteroaryl chalcones derived from this compound. By providing a clear mechanistic rationale, a step-by-step procedure, and guidance for characterization and troubleshooting, this document serves as a practical guide for researchers in medicinal chemistry and drug discovery. The operational simplicity of the Claisen-Schmidt condensation, coupled with the biological significance of the thiophene-chalcone scaffold, makes this synthetic route an invaluable tool for generating novel molecular entities for therapeutic evaluation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Acetyl-5-chlorothiophene as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic and steric properties allow it to serve as a bioisostere for the benzene ring, often improving pharmacokinetic profiles. This guide provides a detailed exploration of 3-Acetyl-5-chlorothiophene, a functionalized thiophene derivative, and its pivotal role as a building block in the synthesis of complex pharmaceutical agents. We will delve into its synthesis via Friedel-Crafts acylation, its characterization, and its critical application, particularly through its sulfonated derivative, in the synthesis of the anti-glaucoma agent Brinzolamide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Thiophene Scaffold in Drug Discovery
Heterocyclic compounds are central to the development of new therapeutic agents, with thiophene-containing molecules representing a significant class of pharmaceuticals. The presence of the sulfur atom imparts specific physicochemical properties, influencing metabolic stability, receptor binding affinity, and solubility. The strategic functionalization of the thiophene ring provides chemists with versatile handles for molecular elaboration. This compound, with its reactive acetyl group and chloro substituent, serves as an exemplary starting point for constructing more complex molecular architectures, most notably in the ophthalmic and antimicrobial fields.[1][2]
Synthesis of the Core Intermediate: this compound
The primary and most industrially viable method for synthesizing acetylthiophenes is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction attaches an acyl group to the aromatic thiophene ring using a strong Lewis acid catalyst.
Principle of Synthesis: Friedel-Crafts Acylation
The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[5] The electron-rich thiophene ring then attacks the acylium ion. The chloro substituent on the starting material, 2-chlorothiophene, is an ortho-para director. However, the 2-position (ortho) is sterically hindered by the chlorine atom, and the 5-position (para) is electronically favored for electrophilic attack. Thus, the acylation of 2-chlorothiophene predominantly yields 2-acetyl-5-chlorothiophene. To obtain the 3-acetyl isomer, specific reaction conditions or starting materials may be required, though Friedel-Crafts reactions on substituted thiophenes can often yield mixtures of isomers. For the purpose of this guide, we focus on the general and widely-cited acylation process. A related, well-documented procedure is the acylation of 2,5-dichlorothiophene to yield 3-acetyl-2,5-dichlorothiophene, which follows the same mechanistic principles.[6]
Workflow for Friedel-Crafts Acylation
Caption: General workflow for the synthesis of acetyl-chlorothiophenes via Friedel-Crafts acylation.
Detailed Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene
This protocol, adapted from established literature for a closely related analog, illustrates the standard procedure for this class of compounds.[6] Researchers should optimize conditions for the specific synthesis of this compound.
Materials:
-
2,5-Dichlorothiophene (15.2 g, 100 mmol)
-
Acetyl chloride (7.9 g, 100 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (15.0 g, 110 mmol)
-
Carbon Disulfide (CS₂), dry (105 ml total)
-
Cold Water
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
To a stirred mixture of anhydrous AlCl₃ (15.0 g) and acetyl chloride (7.9 g) in 80 ml of dry CS₂, add a solution of 2,5-dichlorothiophene (15.2 g) in 25 ml of dry CS₂ dropwise over 1 hour. Maintain temperature control as the reaction is exothermic.
-
Stir the resulting reaction mixture at room temperature for 24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully add 50 ml of cold water dropwise to the reaction vessel to quench the catalyst. This should be done in a well-ventilated fume hood.
-
Continue stirring for 30 minutes. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it four times with 30 ml portions of water.
-
Dry the organic layer over anhydrous CaCl₂.
-
Evaporate the solvent under reduced pressure to yield the solid product, 3-acetyl-2,5-dichlorothiophene. A typical yield for this process is approximately 80%.[6]
Pivotal Application: Intermediate for Brinzolamide Synthesis
While this compound itself is a valuable building block, its sulfonated derivative, This compound-2-sulfonamide , is a high-value intermediate indispensable for the synthesis of Brinzolamide.[2][7] Brinzolamide is a potent carbonic anhydrase inhibitor used to lower intraocular pressure in patients with glaucoma.[1]
The Brinzolamide Synthetic Pathway
The synthesis of the key sulfonamide intermediate involves a multi-step process starting from a 5-chlorothiophene derivative. The core structure integrates a sulfonamide moiety, which is a classic zinc-binding group essential for inhibiting metalloenzymes like carbonic anhydrase.[1]
Caption: Key stages in the synthesis of Brinzolamide, highlighting the formation of the critical sulfonamide intermediate.
Protocol: Synthesis of this compound-2-sulfonamide
This protocol is a conceptual outline based on synthetic strategies described in the literature.[1]
Part A: Sulfonylation
-
React 5-chlorothiophene with chlorosulfonic acid under controlled temperature conditions (typically 0–5°C) to form the 5-chlorothiophene-2-sulfonyl chloride intermediate. The high reactivity of chlorosulfonic acid necessitates careful, slow addition and temperature management.
Part B: Acetylation
-
Introduce the acetyl group to the sulfonyl chloride intermediate via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst. Optimization of molar ratios (e.g., acetyl chloride to thiophene derivative at 1.2:1) and solvent choice (e.g., dichloromethane) is critical to maximize yield and regioselectivity.[1]
Part C: Amination
-
The resulting this compound-2-sulfonyl chloride is then reacted with ammonia or an ammonia source to convert the sulfonyl chloride group into the desired sulfonamide, yielding the final intermediate.
Rationale of Procedural Choices:
-
Controlled Temperature: The sulfonylation and acylation steps are highly exothermic. Low-temperature control is essential to prevent side reactions and degradation of the thiophene ring.
-
Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) and intermediates like acetyl chloride are highly sensitive to moisture. Strict anhydrous conditions are required to prevent catalyst quenching and ensure high conversion rates.
-
Solvent Choice: Solvents like dichloromethane or carbon disulfide are chosen for their inertness under Friedel-Crafts conditions and their ability to dissolve the reactants and catalyst complex.[1][6]
Physicochemical Data and Characterization
Accurate characterization is crucial for confirming the identity and purity of synthetic intermediates.
| Property | This compound | This compound-2-sulfonamide |
| CAS Number | 58119-67-8 | 160982-10-5[2][7] |
| Molecular Formula | C₆H₅ClOS | C₆H₆ClNO₃S₂[1][] |
| Molecular Weight | 160.62 g/mol | 239.70 g/mol [1][7][] |
| Appearance | White to off-white powder/solid | White powder[2] |
| Purity (Typical) | ≥97% | ≥98%[2] |
Key Analytical Techniques: [1]
-
NMR Spectroscopy (¹H & ¹³C): Confirms the chemical structure by identifying aromatic protons (typically δ 7.2–7.8 ppm for the thiophene ring) and the acetyl methyl group (δ 2.1–2.3 ppm).
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies key functional groups, such as the acetyl C=O stretch (1680–1720 cm⁻¹) and, for the derivative, the S=O stretches of the sulfonamide (1150–1350 cm⁻¹).
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
-
X-ray Diffraction (XRD): Can be used to resolve the crystal structure and confirm the precise positions of the substituents on the thiophene ring.
Other Synthetic Applications
Beyond the Brinzolamide pathway, acetyl-chlorothiophenes are versatile precursors for other novel compounds. For instance, this compound has been utilized as a starting material in the synthesis of novel bis-chalcone derivatives.[3] These chalcones were synthesized by reacting the acetylthiophene with terephthalaldehyde and were subsequently evaluated for cytotoxic activity against the MCF-7 breast cancer cell line, demonstrating the potential of this intermediate in oncology drug discovery.[3]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).[9]
-
GHS Pictogram: GHS07 (Exclamation Mark).[9]
-
Signal Word: Warning.[9]
-
Hazard Statements: H302 (Harmful if swallowed).[9]
-
Precautionary Statements:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
This compound is a strategically important intermediate whose value is magnified through its sulfonated derivative. The well-established Friedel-Crafts chemistry provides a reliable route to its synthesis, and its functional handles offer extensive opportunities for elaboration. Its demonstrated role in the industrial synthesis of Brinzolamide underscores its significance in modern pharmaceutical manufacturing. Furthermore, emerging research into its use for creating novel anticancer agents highlights its continuing potential for future drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 9. This compound AldrichCPR 58119-67-8 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Acetyl-5-chlorothiophene for the Synthesis of Novel Biaryl Ketones
Introduction: The Strategic Importance of Thiophene-Based Biaryl Scaffolds
Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The construction of C-C bonds to create 5-aryl-3-acetylthiophene structures is of significant interest for the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of such biaryl linkages, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.
This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura coupling of 3-acetyl-5-chlorothiophene with various arylboronic acids. Acknowledging the inherent challenge of activating the relatively inert C-Cl bond, especially in an electron-deficient heteroaromatic system, this guide emphasizes the critical role of catalyst selection and reaction optimization. We will delve into the mechanistic rationale behind the chosen conditions and provide a step-by-step experimental procedure, including a troubleshooting guide to empower researchers in overcoming common hurdles.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Conventional Heating
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | Buchwald Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Finely ground before use |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |
| Deionized Water | Degassed | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up |
| Brine (Saturated NaCl solution) | For work-up | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Celite® | For filtration | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add the catalyst and ligand to the Schlenk flask.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
-
Reaction:
-
Place the flask
-
Application Note & Protocols: Synthesis of Bioactive Thiophene Chalcones via Claisen-Schmidt Condensation
Topic: Reaction of 3-Acetyl-5-chlorothiophene with Substituted Benzaldehydes
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiophene-Based Chalcones
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a critical class of intermediates in the biosynthesis of flavonoids and serve as privileged structures in medicinal chemistry.[1] Their versatile biological profile, which includes anticancer, anti-inflammatory, antibacterial, and antifungal activities, has driven extensive research into novel synthetic analogues.[2] The incorporation of a thiophene ring, a bioisostere for the phenyl ring, is a well-established strategy to enhance pharmacological potency and modulate physicochemical properties.[3][4]
This application note provides a comprehensive guide to the synthesis of novel chalcone derivatives through the base-catalyzed Claisen-Schmidt condensation of this compound with various substituted benzaldehydes. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, detail characterization methodologies, and discuss the influence of benzaldehyde substituents on the reaction and potential biological applications. The protocols and insights provided herein are designed to be a self-validating system for researchers aiming to synthesize these potent bioactive agents.
Reaction Mechanism: A Base-Catalyzed Aldol Condensation Pathway
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation.[5] It involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens, preventing self-condensation.[6] The reaction proceeds via a base-catalyzed aldol condensation mechanism, followed by a spontaneous dehydration step to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
The key mechanistic steps are as follows:
-
Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the methyl group of this compound. This deprotonation forms a resonance-stabilized enolate anion. The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed.[7][8]
-
Nucleophilic Attack: The nucleophilic enolate anion attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or methanol), yielding a β-hydroxy ketone (aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated double bond. This final step is the thermodynamic driving force for the reaction.[9]
The overall mechanism is depicted in the diagram below.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocols: Synthesis and Characterization
This section provides a detailed, validated protocol for the synthesis of a representative chalcone, (E)-1-(5-chlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Materials and Reagents
Proper preparation and handling of reagents are critical for reaction success and safety. All reagents should be of analytical grade or higher.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |
| This compound | C₆H₅ClOS | 160.62 | 45-48 | N/A | Ketone (Enolate Precursor) |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -2 | 248 | Aldehyde (Electrophile) |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 406 | 1327 | Catalyst (Base) |
| Ethanol (95%) | C₂H₅OH | 46.07 | -114 | 78 | Solvent |
| Deionized Water | H₂O | 18.02 | 0 | 100 | Quenching/Washing |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 40 | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | N/A | Drying Agent |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.61 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of 95% ethanol.
-
Causality Note: Ethanol is a common and effective solvent as it readily dissolves the reactants and the base catalyst. Its protic nature facilitates the protonation of the alkoxide intermediate.[10]
-
-
Catalyst Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in 5 mL of ethanol dropwise over 10 minutes.
-
Causality Note: A stoichiometric excess of base is often used to drive the reaction to completion. Slow addition prevents an excessive exotherm.[11]
-
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The formation of the chalcone product will be indicated by a new, less polar spot compared to the starting materials. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold deionized water with stirring. This will cause the crude product to precipitate.
-
Causality Note: Quenching in cold water neutralizes the base and the low solubility of the organic product in the aqueous medium forces its precipitation, aiding in initial purification.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure chalcone as a crystalline solid.
-
Causality Note: Recrystallization is an effective method for purifying solid organic compounds. The chalcone is highly soluble in hot ethanol but sparingly soluble at room temperature, allowing for the separation from impurities.
-
Characterization of the Product
The structure and purity of the synthesized chalcone must be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations for (E)-1-(5-chlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| FT-IR (ATR, cm⁻¹) | ~1650-1660 (C=O stretch, conjugated ketone), ~1590-1600 (C=C stretch, alkene), ~1250 (C-O stretch, ether), ~700-800 (C-Cl stretch).[12][13] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-8.0 (d, 1H, vinyl Hβ), ~7.5-7.7 (d, 1H, vinyl Hα), ~7.6 (d, 2H, Ar-H ortho to methoxy), ~7.4 (s, 1H, Thiophene-H), ~7.2 (s, 1H, Thiophene-H), ~6.9 (d, 2H, Ar-H meta to methoxy), ~3.8 (s, 3H, -OCH₃). The trans (E) configuration is confirmed by a large coupling constant (J ≈ 15-17 Hz) between the vinyl protons.[13] |
| ¹³C NMR (CDCl₃, δ ppm) | ~182-185 (C=O), ~140-145 (vinyl Cβ), ~120-125 (vinyl Cα), signals for aromatic and thiophene carbons, ~55 (-OCH₃).[14] |
| Mass Spec (ESI-MS) | Calculated for C₁₄H₁₁ClO₂S [M+H]⁺: 279.02. Found: 279.02. |
Applications and Structure-Activity Relationship (SAR)
Thiophene-based chalcones are of significant interest in drug discovery due to their wide range of biological activities.[15][16] The substituents on the benzaldehyde ring play a crucial role in modulating this activity.
-
Anticancer Activity: Many thiophene chalcones exhibit potent cytotoxic effects against various cancer cell lines.[10][14] Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring can enhance activity, often by inducing apoptosis or causing cell cycle arrest.[15][16] For instance, compounds with methoxy substituents have shown significant growth inhibitory activity.[3]
-
Antimicrobial Activity: The thiophene moiety itself contributes to antimicrobial properties. Chalcones derived from this compound have demonstrated activity against various bacterial and fungal strains.[17][18]
-
Other Activities: These compounds have also been investigated as anti-inflammatory, antioxidant, and antimalarial agents.[2]
The general workflow from synthesis to biological evaluation is outlined below.
Caption: Workflow from Synthesis to Lead Optimization.
Influence of Benzaldehyde Substituents on Reactivity
The electronic nature of the substituent on the benzaldehyde ring influences the electrophilicity of the carbonyl carbon and thus affects the reaction rate.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. This generally leads to faster reaction rates and higher yields.[19][20]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) decrease the electrophilicity of the carbonyl carbon. This can result in slower reaction rates.[19] However, these reactions still proceed efficiently under standard base-catalyzed conditions.[4]
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Role of Substituted Acetylchlorothiophenes in Modern Medicinal Chemistry
Introduction: The thiophene ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for benzene rings to modulate pharmacokinetic and pharmacodynamic properties.[1] Its unique electronic characteristics and ability to engage in various chemical transformations make it a cornerstone for the development of novel therapeutic agents. Within this class, 3-Acetyl-5-chlorothiophene and its structural isomers, such as 2-acetyl-5-chlorothiophene and 3-acetyl-2,5-dichlorothiophene, serve as exceptionally versatile intermediates. The presence of a reactive acetyl group and a strategically positioned chlorine atom provides two distinct handles for synthetic elaboration, enabling the construction of complex molecular architectures with diverse biological activities.[1] This guide provides an in-depth exploration of the application of these key building blocks in the synthesis of anticancer, antimicrobial, and anti-glaucoma agents, complete with detailed experimental protocols for the research scientist.
Core Application 1: Synthesis of Thiophene-Based Chalcones as Anticancer Agents
The chalcone scaffold, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, is a well-established pharmacophore known for a wide spectrum of biological activities, including potent anticancer effects.[2] Acetylchlorothiophenes are ideal starting materials for synthesizing novel chalcones where one of the aryl rings is replaced by a chlorothiophene moiety. This substitution can enhance cytotoxic activity and selectivity against various cancer cell lines.[2][3]
The primary synthetic route to these compounds is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a ketone (the acetylchlorothiophene) and an aromatic aldehyde.[2][3] This reaction is highly efficient and allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.[4] Research has shown that chalcones derived from 2-acetyl-5-chlorothiophene and 3-acetyl-2,5-dichlorothiophene exhibit significant cytotoxicity against breast, prostate, and colorectal cancer cell lines, with some compounds demonstrating greater efficacy than established drugs like tamoxifen and methotrexate.[2][4][5] The proposed mechanisms often involve the induction of apoptosis and interference with critical cellular signaling pathways.[2]
General Protocol: Synthesis of a Chlorothiophene-Based Chalcone
This protocol describes a general method for the synthesis of (E)-1-(5-chlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one derivatives via the Claisen-Schmidt condensation.
Principle: The acidic α-protons of the acetyl group on the thiophene ring are deprotonated by a strong base (KOH) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone.
Materials:
-
2-Acetyl-5-chlorothiophene (or other isomers like 3-acetyl-2,5-dichlorothiophene) (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH), 40% aqueous solution
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Crushed ice
-
Ethyl acetate (for recrystallization)
-
Deionized water
Experimental Workflow:
Caption: Workflow for Claisen-Schmidt synthesis of chalcones.
Step-by-Step Procedure:
-
Reactant Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-5-chlorothiophene (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in 20 mL of methanol.[3]
-
Base Catalysis: While stirring, add 4 mL of a 40% aqueous potassium hydroxide solution to the flask. The solution will typically change color.
-
Reaction: Seal the flask and allow the mixture to stir at room temperature for 24 hours.[3]
-
Monitoring: The reaction's progress should be monitored by TLC, using a 7:3 mixture of n-hexane and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.
-
Workup and Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing approximately 100g of crushed ice.[3] Stir the resulting slurry and acidify by adding 5% HCl dropwise until the pH is acidic. This step neutralizes the excess KOH and protonates the phenoxide, causing the chalcone product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final chalcone product.[3]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The characteristic signals include the vinyl protons of the α,β-unsaturated system in the NMR spectrum and the carbonyl stretch in the IR spectrum.[3]
Core Application 2: Intermediate for Carbonic Anhydrase Inhibitors
A sulfonamide derivative, This compound-2-sulfonamide , is a high-value intermediate in pharmaceutical manufacturing.[6][7] Its primary and most notable application is in the synthesis of Brinzolamide , a potent carbonic anhydrase inhibitor used for the treatment of glaucoma.[6][7][8]
Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in regulating physiological pH and fluid balance. In the eye, inhibition of CA reduces the production of aqueous humor, thereby lowering intraocular pressure. The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the active site of the enzyme, leading to potent inhibition.[6] The thiophene ring and its substituents fine-tune the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for cell permeability and target engagement.[6]
Conceptual Protocol: Synthetic Pathway from Intermediate to API
The synthesis of Brinzolamide from this compound-2-sulfonamide is a multi-step process involving stereoselective reduction and further elaboration. While the exact industrial processes are proprietary, the key transformations are well-understood.
Principle: The synthetic strategy involves three key stages: (1) Stereoselective reduction of the acetyl group to a chiral secondary alcohol, (2) Introduction of the aminobutyl side chain via reductive amination or substitution, and (3) Final deprotection steps if required. The chirality introduced during the reduction is critical for the drug's efficacy.
Caption: Synthetic pathway from key intermediate to Brinzolamide.
Conceptual Workflow:
-
Starting Material: The synthesis begins with high-purity this compound-2-sulfonamide (CAS 160982-10-5).[7]
-
Asymmetric Reduction: The acetyl group (C=O) is reduced to a hydroxyl group (-OH) using a chiral reducing agent or a catalyst (e.g., a borane reagent with a chiral oxazaborolidine catalyst). This step is crucial as it establishes the (R)-stereocenter required for the final drug's activity.
-
Side Chain Introduction: The resulting chiral alcohol is then further functionalized. A common strategy involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an appropriately protected ethylamine derivative. Alternatively, the side chain can be introduced via reductive amination.
-
Final API: Subsequent deprotection steps, if any, yield the final active pharmaceutical ingredient (API), Brinzolamide. The integrity of the sulfonamide group and the stereochemistry of the alcohol are maintained throughout the synthesis.
Summary of Biological Activities
The versatility of the acetylchlorothiophene scaffold allows for the development of compounds with a range of biological activities.
| Derivative Class | Starting Material | Biological Target / Application | Reported Activity |
| Chalcones | 3-Acetyl-2,5-dichlorothiophene | Breast Cancer Cell Lines (e.g., MCF-7) | Potent cytotoxic effects, sometimes exceeding standard drugs.[1][2] |
| Chalcones | 3-Acetyl-2,5-dichlorothiophene | Prostate Cancer Cell Line (DU145) | Significant cytotoxicity (IC₅₀ ~5-10 µg/mL).[4][5] |
| Chalcones | 2-Acetyl-5-chlorothiophene | Colorectal Cancer Cells (WiDr) | Strong toxicity with high selectivity (IC₅₀ ~0.45 µg/mL).[3] |
| Chalcones | 3-Acetyl-2,5-dichlorothiophene | Antimicrobial / Antifungal | Good activity against M. tuberculosis and fungal species.[4][5] |
| Sulfonamides | This compound-2-sulfonamide | Carbonic Anhydrase Enzyme | Precursor to Brinzolamide, a potent inhibitor for glaucoma treatment.[6][7] |
This compound and its related isomers are indispensable building blocks in medicinal chemistry. Their dual reactive sites—the acetyl group and the chloro substituent—provide a robust platform for generating diverse molecular libraries. The successful application of these intermediates in developing potent anticancer chalcones and as a key component in the synthesis of the anti-glaucoma drug Brinzolamide underscores their significance. The protocols and conceptual frameworks provided herein offer a guide for researchers to harness the synthetic potential of these thiophene derivatives in the ongoing quest for novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijper.org [ijper.org]
- 5. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound-2-sulfonamide | 160982-10-5 [chemicalbook.com]
Application Notes and Protocols: One-Pot Synthesis of 3-Acetyl-5-chlorothiophene Derivatives for Advanced Drug Discovery
Introduction: The Strategic Importance of Functionalized Thiophenes in Medicinal Chemistry
The thiophene nucleus is a cornerstone in the architecture of numerous pharmaceuticals, valued for its role as a versatile pharmacophore and a bioisosteric replacement for phenyl rings.[1] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Among these, 3-acetyl-5-chlorothiophene derivatives serve as pivotal intermediates in the synthesis of complex molecules, including carbonic anhydrase inhibitors and other therapeutic agents. The strategic placement of the acetyl and chloro groups provides reactive handles for further molecular elaboration, making these scaffolds highly sought after in drug development pipelines.
This guide provides an in-depth exploration of efficient one-pot synthesis methodologies for accessing functionalized thiophenes, with a particular focus on derivatives of this compound. We will delve into the mechanistic underpinnings of these reactions, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: The Gewald Reaction and its Modifications
The Gewald reaction stands as a powerful and highly convergent one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[2][3][4] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2][4] The versatility and operational simplicity of the Gewald reaction make it an ideal platform for generating diverse thiophene libraries.
Mechanistic Insights: A Symphony of Condensation, Addition, and Cyclization
The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring.[2][5]
Application Protocol 1: One-Pot Synthesis of 3-Acetyl-2-aminothiophene Derivatives via a Modified Gewald Reaction
This protocol details a modified Gewald reaction for the synthesis of 3-acetyl-2-aminothiophenes, which are key precursors for further functionalization, including chlorination at the 5-position. This method utilizes cyanoacetone as the active methylene nitrile component.
Rationale for Experimental Choices
-
Cyanoacetone: This reactant provides the acetyl group at the 3-position of the final thiophene product. It is often generated in situ from its more stable sodium salt.
-
1,4-Dithianyl-2,5-diols: These serve as stable precursors for α-mercaptoaldehydes or α-mercaptoketones, which are reactive intermediates in the Gewald reaction.
-
Triethylamine (TEA): A common organic base used to catalyze the initial Knoevenagel condensation.
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at a moderately elevated temperature.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-acetyl-2-aminothiophenes.
Detailed Step-by-Step Protocol
-
Preparation of Cyanoacetone: In a fume hood, carefully acidify a solution of sodium cyanoacetonate with dilute hydrochloric acid at a low temperature (0-5 °C) to generate cyanoacetone. The resulting unstable oil should be used immediately in the next step.
-
Gewald Reaction: To a solution of the freshly prepared cyanoacetone and the appropriate 1,4-dithianyl-2,5-diol in DMF, add triethylamine with stirring.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the DMF under reduced pressure.
-
Purification: Recrystallize the crude residue from a suitable solvent system (e.g., cyclohexane/dichloromethane) to afford the pure 3-acetyl-2-aminothiophene derivative.
Quantitative Data Summary
| Reactant 1 (Nitrile) | Reactant 2 (Carbonyl Source) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyanoacetone | 1,4-Dithianyl-2,5-diol | Triethylamine | DMF | 60 | 5 | 41 | [6] |
Application Protocol 2: One-Pot, Four-Component Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
This protocol illustrates a powerful application of the Gewald reaction in a sequential one-pot synthesis of biologically active thieno[2,3-d]pyrimidin-4(3H)-ones. This method avoids the isolation of the intermediate 2-aminothiophene.
Rationale for Experimental Choices
-
Formamide: Serves as both a reactant (source of the pyrimidine ring atoms) and a solvent at higher temperatures.
-
Catalyst: A suitable catalyst (e. g., a base or a Lewis acid) can be employed to promote the initial Gewald condensation and the subsequent cyclization.
-
One-Pot Approach: This strategy significantly improves synthetic efficiency by reducing the number of work-up and purification steps, saving time and resources.[7]
Reaction Pathway Diagram
Caption: Sequential one-pot synthesis of thieno[2,3-d]pyrimidines.
Detailed Step-by-Step Protocol
-
Initial Reaction Mixture: In a suitable reaction vessel, combine the ketone, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of a base in formamide.
-
Gewald Condensation: Heat the mixture to a moderate temperature (e.g., 80-100 °C) to facilitate the formation of the 2-aminothiophene intermediate. Monitor the reaction by TLC.
-
Cyclization: After the formation of the 2-aminothiophene is complete, increase the temperature (e.g., 150-180 °C) to initiate the cyclization with formamide.
-
Work-up and Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
Considerations for the Synthesis of this compound Derivatives
While a direct one-pot synthesis of this compound from simple acyclic precursors is not explicitly detailed in the provided literature, the following strategies can be proposed based on established synthetic methodologies:
-
Gewald Reaction with a Chlorinated Ketone: The use of a chlorinated ketone, such as chloroacetone, in a Gewald reaction with cyanoacetone and sulfur could potentially yield a 5-chloro-substituted 2-aminothiophene. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction could introduce the acetyl group, though this would constitute a multi-step process.
-
Post-Gewald Chlorination: A one-pot sequence could be envisioned where a 3-acetyl-2-aminothiophene is synthesized via the modified Gewald reaction (Protocol 1), followed by the in-situ introduction of a chlorinating agent (e.g., N-chlorosuccinimide) to achieve regioselective chlorination at the 5-position.
-
Friedel-Crafts Acylation of a Chlorinated Thiophene: A multi-step but reliable method involves the Friedel-Crafts acylation of 2,5-dichlorothiophene to produce 3-acetyl-2,5-dichlorothiophene.[8] Subsequent selective dehalogenation or functionalization at the 2-position could then be explored.
Conclusion and Future Outlook
The one-pot synthesis of highly functionalized thiophenes, particularly those bearing the 3-acetyl-5-chloro substitution pattern, remains a topic of significant interest for medicinal chemists and drug development professionals. The Gewald reaction and its variations provide a robust and versatile platform for accessing key 2-aminothiophene intermediates. The development of novel multicomponent reactions that can directly assemble the target this compound scaffold in a single, efficient step would represent a significant advancement in the field. Further exploration of tandem and cascade reactions, as well as the use of innovative catalytic systems, will undoubtedly pave the way for more streamlined and sustainable syntheses of these valuable compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. d-nb.info [d-nb.info]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 3-Acetyl-5-chlorothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Utility of Diacylchlorothiophenes
Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The introduction of acyl groups onto the thiophene ring via Friedel-Crafts acylation is a fundamental transformation for building molecular complexity and generating key intermediates for drug discovery and advanced materials.[1] However, when the thiophene ring is substituted with electron-withdrawing groups, as is the case with 3-acetyl-5-chlorothiophene, the classical Friedel-Crafts acylation presents a significant synthetic challenge.[1] The reduced nucleophilicity of the thiophene ring necessitates a careful selection of catalysts and reaction conditions to achieve efficient acylation.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the Friedel-Crafts acylation of this compound and its analogs. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful synthesis.
Mechanistic Insights: Regioselectivity in a Deactivated System
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution (EAS) mechanism.[2] A Lewis acid catalyst, typically a metal halide, activates an acylating agent (an acyl chloride or anhydride) to generate a highly electrophilic acylium ion.[3] This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as the Wheland or sigma complex.[1] Subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product.[2]
In the case of thiophene, electrophilic attack is strongly favored at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate, which can delocalize the positive charge over three atoms, including the sulfur atom.[4][5] Attack at the β-positions (C3 and C4) leads to a less stable intermediate with only two resonance structures.[5]
For this compound, the scenario is more complex due to the directing effects of the existing substituents. Both the acetyl group at C3 and the chloro group at C5 are electron-withdrawing, deactivating the ring towards electrophilic attack.[1]
-
3-Acetyl Group: This is a meta-directing deactivator.
-
5-Chloro Group: This is an ortho-, para-directing deactivator.
Considering the positions on the thiophene ring relative to these substituents, the only available position for substitution is C4. The C2 position is sterically hindered and electronically deactivated. Therefore, the Friedel-Crafts acylation of this compound is expected to be highly regioselective, yielding the 3,4-diacyl-2-chlorothiophene derivative as the sole product.
Caption: Directing effects of substituents on this compound.
Experimental Protocols
Materials and Methods
Reagents:
-
This compound (≥98% purity)
-
Acyl chloride (e.g., Acetyl chloride, Propionyl chloride, Benzoyl chloride) (≥99% purity)
-
Anhydrous Aluminum chloride (AlCl₃) (≥99.9%)
-
Anhydrous Dichloromethane (DCM) (≤50 ppm H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Hexane and Ethyl acetate (HPLC grade)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Addition funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Protocol 1: Friedel-Crafts Acylation of this compound with Acetyl Chloride
This protocol describes the synthesis of 3,4-diacetyl-2-chlorothiophene.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion Complex: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel over 15 minutes.
-
Addition of the Thiophene Substrate: After the addition of acetyl chloride is complete, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Stir vigorously for 15 minutes until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a solid or a viscous oil. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Friedel-Crafts acylation.
Data Presentation and Interpretation
Catalyst and Condition Optimization
The choice of Lewis acid and reaction conditions is critical for the successful acylation of a deactivated substrate like this compound. The following table provides a comparative summary of potential Lewis acids and their typical reaction conditions.
| Lewis Acid Catalyst | Stoichiometry (equiv.) | Typical Solvent | Temperature (°C) | Reaction Time (h) | Notes |
| AlCl₃ | 1.1 - 2.0 | Dichloromethane, 1,2-Dichloroethane | 0 to reflux | 2 - 12 | The most common and reactive catalyst. Requires stoichiometric amounts. |
| FeCl₃ | 1.1 - 2.0 | Dichloromethane | 25 to reflux | 4 - 24 | A milder alternative to AlCl₃. |
| SnCl₄ | 1.1 - 2.0 | Dichloromethane | 0 to 25 | 6 - 48 | Often used for sensitive substrates. |
| ZnCl₂ | 0.5 - 1.5 | Acetic Anhydride (as solvent) | 80 - 120 | 1 - 5 | Can be used in catalytic amounts with anhydrides.[6] |
| EtAlCl₂ | 1.5 - 3.0 | Dichloromethane | 0 to 25 | 1 - 4 | A soluble and reactive Lewis acid.[7] |
Note: For highly deactivated substrates, stronger Lewis acids like AlCl₃ are generally required. The reaction may also necessitate higher temperatures and longer reaction times. It is crucial to perform small-scale optimization experiments to determine the ideal conditions for a specific analog.
Expected Product Characterization
The expected product of the acylation of this compound with acetyl chloride is 3,4-diacetyl-2-chlorothiophene .
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.8 (s, 1H, H-5), ~2.6 (s, 3H, COCH₃), ~2.5 (s, 3H, COCH₃). The exact chemical shifts will depend on the specific acyl groups.
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two carbonyl carbons (~190-200 ppm), the thiophene ring carbons, and the methyl carbons of the acetyl groups.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the Lewis acid is anhydrous and has been stored properly. Moisture will deactivate the catalyst.
-
Insufficient Catalyst: For deactivated substrates, a higher stoichiometry of the Lewis acid may be required.
-
Low Reaction Temperature/Time: The reaction may require heating or a longer reaction time to proceed to completion.
-
-
Formation of Byproducts:
-
Polyacylation: Although less common in acylation than alkylation, it can occur under harsh conditions. Using a slight excess of the thiophene substrate can sometimes mitigate this.
-
Decomposition: Deactivated thiophenes can be sensitive to strong Lewis acids and high temperatures, leading to tar formation. Careful control of the reaction temperature is crucial.
-
-
Difficult Purification:
-
The product may co-elute with starting material or byproducts. Careful optimization of the solvent system for column chromatography is necessary.
-
If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Conclusion
The Friedel-Crafts acylation of this compound analogs, while challenging due to the deactivated nature of the substrate, is a feasible and valuable transformation for the synthesis of highly functionalized thiophene derivatives. A thorough understanding of the reaction mechanism, careful selection of the Lewis acid catalyst, and optimization of the reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully employ this reaction in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 3-Acetyl-5-chlorothiophene
Introduction: Strategic Importance and Reaction Overview
3-Acetyl-5-chlorothiophene is a pivotal heterocyclic ketone, serving as a versatile building block in the synthesis of complex organic molecules. Its derivatives are integral to the development of pharmaceuticals and advanced materials, where the substituted thiophene moiety imparts specific electronic and steric properties. The conversion of the acetyl group into a tertiary alcohol via the Grignard reaction is a fundamental carbon-carbon bond-forming transformation that significantly expands the synthetic utility of this substrate.[1][2]
This guide provides a comprehensive examination of the Grignard reaction as applied to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the protocol, offering insights honed from practical laboratory experience. The objective is to equip researchers, scientists, and drug development professionals with a robust, reliable, and scientifically-grounded methodology for synthesizing 2-(5-chlorothiophen-3-yl)alkan-2-ol derivatives, addressing potential challenges and ensuring reproducible, high-yield outcomes.
The Grignard Reaction: Mechanism and In-Depth Rationale
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[1][3] In the specific case of this compound, this results in the formation of a tertiary alcohol, a critical functional group in many target molecules.[4][5]
Core Mechanism
The reaction proceeds in two primary stages:
-
Nucleophilic Attack: The carbon atom bound to magnesium in the Grignard reagent (R-MgX) is highly nucleophilic. It attacks the electrophilic carbonyl carbon of the acetyl group. This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[3][6]
-
Protonation (Work-up): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The alkoxide is protonated to yield the final tertiary alcohol product, along with magnesium salts which are subsequently removed during extraction.[7]
Caption: Mechanism of Grignard addition to this compound.
Causality Behind Experimental Choices
A successful Grignard reaction is a testament to meticulous control over reaction parameters. Each choice is deliberate and designed to maximize the desired reaction pathway while suppressing competing side reactions.
-
Anhydrous Conditions: This is the most critical parameter. Grignard reagents are exceptionally strong bases and will readily react with any available protic source, including trace amounts of water in glassware or solvents.[1][6] This acid-base reaction is rapid and irreversible, consuming the Grignard reagent and halting the desired nucleophilic addition. Therefore, the use of flame-dried glassware and anhydrous solvents is non-negotiable.
-
Solvent Selection (THF vs. Diethyl Ether): The ether solvent is not merely a medium; it is essential for the stability and reactivity of the Grignard reagent. The lone pairs on the ether's oxygen atom coordinate with the magnesium center, stabilizing the organometallic species in what is known as the Schlenk equilibrium. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better ability to solvate the Grignard complex.
-
Temperature Control: The addition of the Grignard reagent is highly exothermic. Maintaining a low temperature (e.g., 0 °C to -78 °C) is crucial for several reasons:
-
Selectivity: It minimizes the primary side reaction: enolization. The acidic α-protons of the acetyl methyl group can be abstracted by the basic Grignard reagent, forming an enolate. This pathway is kinetically less favorable at lower temperatures.
-
Stability: It prevents potential side reactions involving the chloro-substituent on the thiophene ring, such as metal-halogen exchange, which can become more prevalent at higher temperatures.
-
Safety: It ensures a controlled reaction rate, preventing a dangerous runaway exotherm.[8]
-
-
Quenching Agent (NH₄Cl): While mineral acids (like HCl) can protonate the alkoxide, they are often too harsh for tertiary alcohols, which can easily undergo acid-catalyzed dehydration to form an alkene. A saturated aqueous solution of ammonium chloride provides a mildly acidic source of protons (pKa ≈ 9.2) sufficient to protonate the alkoxide without promoting subsequent elimination reactions.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(5-chlorothiophen-3-yl)propan-2-ol using methylmagnesium bromide. The principles are directly applicable to other Grignard reagents.
Materials and Reagents
| Reagent/Material | Grade | Key Considerations |
| This compound | >98% Purity | Ensure it is dry. |
| Methylmagnesium Bromide (CH₃MgBr) | 3.0 M solution in Et₂O | Purchase fresh or titrate before use.[9] |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Use from a freshly opened bottle or a solvent purifier. |
| Saturated Aqueous NH₄Cl | Reagent Grade | Used for quenching the reaction. |
| Diethyl Ether (Et₂O) or Ethyl Acetate | ACS Grade | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying the organic phase. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment
-
Three-neck round-bottom flask, flame-dried under vacuum.
-
Magnetic stirrer and stir bar.
-
Addition funnel, flame-dried.
-
Thermometer.
-
Inert gas supply (Argon or Nitrogen) with manifold.
-
Syringes and needles for transfer of anhydrous liquids.
-
Ice-water bath.
-
Separatory funnel.
-
Rotary evaporator.
Step-by-Step Methodology
Caption: Experimental workflow for the Grignard reaction.
-
Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, thermometer, and an addition funnel sealed with a rubber septum. Purge the entire system with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Using a syringe, add anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Grignard Addition: Transfer the Grignard reagent solution (1.2 eq) to the addition funnel via cannula or a dry syringe. Add the Grignard reagent to the ketone solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and protonate the alkoxide. Vigorous gas evolution (methane) may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate. Separate the organic layer. Extract the aqueous layer three times with the chosen organic solvent.
-
Purification: Combine all organic layers and wash with brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
Data Presentation and Expected Results
Stoichiometry Table (Example Scale)
| Compound | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 160.61 | 10.0 | 1.0 | 1.61 g |
| Methylmagnesium Bromide | - | 12.0 | 1.2 | 4.0 mL (3.0 M) |
| Anhydrous THF | 72.11 | - | - | 50 mL |
Expected Product Characterization
For the product 2-(5-chlorothiophen-3-yl)propan-2-ol :
-
¹H NMR (CDCl₃): Expect signals for the two equivalent methyl groups as a singlet (~δ 1.6-1.8 ppm), a singlet for the hydroxyl proton (variable, ~δ 2.0-3.0 ppm), and two distinct signals for the thiophene ring protons (~δ 6.8-7.2 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the methyl carbons (~δ 30 ppm), the quaternary carbinol carbon (~δ 70-75 ppm), and four distinct signals for the thiophene ring carbons, including the C-Cl carbon.
-
IR Spectroscopy: A broad absorption band for the O-H stretch will be present around 3300-3500 cm⁻¹. The strong C=O stretch from the starting material (~1660 cm⁻¹) will be absent.
-
Yield: Typical isolated yields for this reaction, following chromatographic purification, range from 75% to 90%.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Presence of moisture in reagents or glassware.[10] 2. Poor quality/degraded Grignard reagent. | 1. Rigorously flame-dry all glassware. Use freshly opened anhydrous solvents or a solvent purification system. 2. Use a fresh bottle of Grignard reagent or determine its exact molarity by titration prior to use.[9] |
| Recovery of Starting Material | 1. Insufficient Grignard reagent added. 2. Significant enolization occurred. | 1. Use a slight excess of Grignard reagent (1.2-1.5 eq). 2. Ensure addition is performed at low temperature (0 °C or lower). For particularly hindered Grignard reagents, this may be a persistent issue. |
| Formation of Wurtz Coupling Byproduct | High local concentration of Grignard reagent during addition. | Add the Grignard reagent slowly and sub-surface if possible to ensure rapid mixing and dilution, preventing localized heating and side reactions.[10] |
| Complex Mixture of Byproducts | Reaction temperature was too high, potentially causing reaction at the C-Cl bond or decomposition. | Strictly maintain the internal reaction temperature below 5 °C during addition and the initial reaction phase. |
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Show how you would synthesize each tertiary alcohol by adding an appropri.. [askfilo.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Use of 3-Acetyl-5-chlorothiophene in the Development of Novel Antimicrobial Agents: Application Notes and Protocols
Introduction: The Thiophene Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and the thiophene ring, in particular, has emerged as a "privileged scaffold." Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of pharmacologically active compounds. Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
This guide focuses on the strategic application of a key building block, 3-Acetyl-5-chlorothiophene , in the synthesis of new chemical entities with potent antimicrobial activity. The presence of three reactive sites—the acetyl group, the chloro substituent, and the thiophene ring itself—renders this molecule a highly versatile precursor for generating diverse molecular architectures. We will explore the synthesis of two prominent classes of antimicrobial compounds derived from this compound: chalcones and pyrazolines. This document provides detailed experimental protocols, insights into structure-activity relationships, and methodologies for antimicrobial evaluation, designed for researchers, scientists, and drug development professionals.
Part 1: Synthetic Pathways from this compound
The chemical versatility of this compound allows for a range of synthetic transformations. The acetyl group's α-protons are acidic, and its carbonyl carbon is electrophilic, making it an ideal handle for condensation reactions. The chloro group can be a site for nucleophilic substitution or participate in cross-coupling reactions, further expanding the synthetic possibilities.
A primary and highly effective route for generating antimicrobial candidates from this compound is through the synthesis of chalcones, which are α,β-unsaturated ketones. These chalcones can then serve as precursors for a variety of other heterocyclic systems, such as pyrazolines.
Workflow for the Synthesis of Antimicrobial Agents
Application Notes & Protocols: The Strategic Role of the 3-Acetyl-5-chlorothiophene Scaffold in Designing Carbonic Anhydrase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the application of 3-acetyl-5-chlorothiophene and its derivatives in the design and synthesis of potent carbonic anhydrase inhibitors. It elucidates the underlying biochemical principles, details structure-activity relationships, and offers validated, step-by-step protocols for synthesis and bioactivity assessment.
Foundational Concepts: Carbonic Anhydrase as a Therapeutic Target
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This simple reaction is pivotal in a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.
In humans, 15 different CA isoforms have been identified, each with a unique tissue distribution and catalytic activity. The ubiquitous nature and diverse roles of these isoforms mean that their dysregulation is implicated in numerous pathologies. Consequently, the inhibition of specific CA isoforms has become a validated therapeutic strategy for a range of diseases:
-
Glaucoma: Inhibition of CAs in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering the elevated intraocular pressure (IOP) that characterizes the disease.
-
Epilepsy & Altitude Sickness: CA inhibitors can modulate pH in the central nervous system, leading to anticonvulsant effects and counteracting the respiratory alkalosis associated with high altitudes.
-
Oncology: The transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors. They contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis, making them prime targets for novel anticancer therapies.
The cornerstone of CA inhibitor design is the incorporation of a zinc-binding group (ZBG) that can coordinate to the Zn(II) ion in the enzyme's active site. The primary aromatic or heterocyclic sulfonamide (R-SO₂NH₂) moiety is the most clinically successful ZBG to date.
The Thiophene Scaffold: A Privileged Structure in CAI Design
While early CA inhibitors were based on benzenesulfonamide scaffolds, modern drug development has increasingly utilized heterocyclic rings to achieve greater potency and isoform selectivity. The thiophene ring, in particular, has emerged as a privileged scaffold. Thiophene-2-sulfonamides have been reported to be significantly more active than their benzenesulfonamide counterparts.
This brings us to This compound , a key chemical intermediate. Its structure is not merely a passive scaffold but an active participant in inhibitor design. The integrated functional groups—the sulfonamide ZBG, the chloro substituent, and the acetyl group—each play a crucial role in fine-tuning the molecule's pharmacological profile.
-
Sulfonamide Group: The essential zinc-binding pharmacophore.
-
5-Chloro Group: Modifies the electronic properties of the thiophene ring and serves as a reactive handle for introducing further chemical diversity.
-
3-Acetyl Group: Influences the molecule's steric and electronic profile, enhancing binding affinity and providing a site for further synthetic elaboration.
This trifecta of functionalities makes this compound-2-sulfonamide a highly valuable starting material for creating libraries of CA inhibitors, including the clinically approved anti-glaucoma agent, Brinzolamide.
Application Note: Mechanism of Inhibition & Structure-Activity Relationships (SAR)
The inhibitory action of thiophene-based sulfonamides is predicated on the coordination of the deprotonated sulfonamide nitrogen to the active site Zn(II) ion. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for catalysis, thereby inactivating the enzyme. The thiophene ring and its substituents form additional hydrogen bonds and van der Waals interactions with amino acid residues in the active site, dictating the inhibitor's overall affinity and isoform selectivity.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
The development of potent and selective inhibitors is guided by understanding their Structure-Activity Relationships (SAR). Modifications to the thiophene scaffold can dramatically alter inhibitory profiles against different CA isoforms.
Table 1: Comparative Inhibitory Activity of Thiophene-Based CAIs
| Compound Scaffold | R Group Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Dorzolamide | Thienothiopyran-2-sulfonamide | 600 | 0.18 | - | - |
| Acetazolamide | Thiadiazole-based (Standard) | 250 | 12 | 25 | 5.8 |
| Benzenesulfonamide | Varied Guanidine Substituent | 87 - 6506 | 7.8 - 4500 | 4.7 - 416 | 0.96 - 540 |
| Coumarin-Sulfonamide | Varied Coumarin Substituent | 955 | 515 | 21 | 5 |
Data compiled from multiple sources to illustrate SAR principles.
This data illustrates that subtle changes to the scaffold can shift selectivity dramatically. For instance, while some compounds are potent against the ubiquitous cytosolic isoform hCA II (a target for glaucoma), others show high affinity for the tumor-associated isoforms hCA IX and XII, highlighting their potential as anticancer agents.
Protocol 1: Synthesis of a this compound-2-sulfonamide Derivative
This protocol provides a representative, multi-step synthesis to illustrate how this compound can be elaborated into a functional carbonic anhydrase inhibitor. The causality behind this workflow is to first install the critical sulfonamide group and then use the chloro- and acetyl- positions for further modification.
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitutions on 3-Acetyl-5-chlorothiophene
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for optimizing substitution reactions on 3-acetyl-5-chlorothiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. This compound serves as a valuable intermediate, with the chloro and acetyl functionalities providing orthogonal handles for molecular elaboration.[1] However, the relatively low reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitates carefully optimized conditions, particularly for palladium-catalyzed cross-coupling reactions.[2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, empowering you to overcome synthetic hurdles and accelerate your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during substitution reactions in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing very low or no conversion of this compound. What are the first steps I should take to troubleshoot this?
A: Low or no yield is a frequent issue, often stemming from an inefficient catalytic cycle. A systematic investigation is crucial.[4] The primary bottleneck for chloro-heterocycles is typically the initial oxidative addition step, which requires a highly active catalyst.[5] Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
-
Catalyst System Inactivity: The activation of a C-Cl bond requires a highly electron-rich and sterically hindered palladium center.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ are often insufficient. The oxidative addition step is slow for aryl chlorides. To accelerate it, you need ligands that are both bulky (to promote a monoligated Pd(0) species) and electron-donating (to make the palladium more nucleophilic).[6][7] Ligands from the dialkylbiaryl phosphine class, such as SPhos or XPhos, are excellent starting points.[2][8]
-
Trustworthiness: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) often gives more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[9][10] This ensures efficient and clean generation of the active catalyst.[9]
-
-
Incorrect Base or Solvent: The base does more than just act as a proton scavenger; it is involved in the crucial transmetalation step (in Suzuki coupling) or deprotonation of the nucleophile (in Buchwald-Hartwig amination).
-
Expertise & Experience: For Suzuki couplings, a common failure is the insolubility of inorganic bases. While aqueous K₂CO₃ is a standard choice, anhydrous conditions with a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene can be more effective, especially if protodeboronation is an issue.[11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required, but it can be incompatible with sensitive functional groups.[5][12] In such cases, switching to Cs₂CO₃ or K₃PO₄ is a good strategy, though it may require higher temperatures.[13]
-
Trustworthiness: Ensure your solvent is appropriate. Ethereal solvents (dioxane, THF, 2-MeTHF) and aromatic hydrocarbons (toluene) are generally effective.[14] Avoid chlorinated solvents, which can interfere with the catalyst.[5]
-
-
Reagent and Atmosphere Integrity: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen and moisture.
-
Expertise & Experience: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering it inactive and leading to side reactions like the homocoupling of boronic acids.[15]
-
Trustworthiness: Always use freshly distilled or anhydrous grade solvents. Degas the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[4][15] Boronic acids can degrade on storage; use a fresh, high-purity sample.[15]
-
Issue 2: Significant Formation of Byproducts
Q: My reaction is working, but I'm observing significant byproducts like hydrodehalogenation of the starting material or homocoupling of my coupling partner. How can I minimize these?
A: Byproduct formation indicates that an undesired reaction pathway is competing effectively with your desired substitution. The key is to adjust conditions to favor the productive catalytic cycle.
Caption: Desired catalytic cycle vs. common side reactions.
-
Hydrodehalogenation (Ar-Cl → Ar-H): This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can couple with the nucleophile.
-
Expertise & Experience: This side reaction can be promoted by moisture, certain bases (especially with primary amines in Buchwald-Hartwig amination), or high temperatures.[5][13] It is also highly ligand-dependent.
-
Trustworthiness: To minimize this, ensure your reaction is strictly anhydrous. If the problem persists, screen different phosphine ligands, as some are less prone to promoting this pathway.[13] Lowering the reaction temperature can also disfavor this side reaction relative to the desired coupling.[13]
-
-
Homocoupling (e.g., Boronic Acid Dimerization): This is particularly common in Suzuki and Sonogashira reactions.
-
Expertise & Experience: In Suzuki reactions, this is typically caused by the presence of oxygen. In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne (Glaser coupling).[16]
-
Trustworthiness: For Suzuki reactions, ensure rigorous degassing and a robust inert atmosphere. For Sonogashira reactions, you can often run the reaction "copper-free," which eliminates Glaser homocoupling.[16][17] This may require a slightly different catalyst system or base (e.g., using an amine base that can also act as a ligand).[17]
-
-
Protodeborylation (Suzuki Reaction): The boronic acid reacts with a proton source (like water) and is converted back to an arene, effectively removing it from the reaction.
-
Expertise & Experience: This is exacerbated by high temperatures and extended reaction times in aqueous or protic media.[2]
-
Trustworthiness: If you suspect this is an issue, switch to strictly anhydrous conditions using a base like K₃PO₄. Alternatively, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand should be my first choice for this chloro-thiophene substrate? For a challenging substrate like this compound, a robust system is needed. A great starting point is a combination of a palladium pre-catalyst and a bulky, electron-rich biaryl monophosphine ligand.[6] Specifically, using XPhos Pd G3 or SPhos Pd G2 (1-3 mol %) is highly recommended as they are air-stable, easy to handle, and generate the active monoligated Pd(0) species reliably.[2][9]
Q2: My reaction seems to be sensitive to the choice of base. Can you provide a general hierarchy? The base's role is multifaceted, influencing reaction rate and substrate stability.[18] For Suzuki coupling , a good starting point is K₂CO₃ in an aqueous/organic solvent mixture. If that fails, move to stronger, anhydrous bases: K₃PO₄ < Cs₂CO₃ .[11] For Buchwald-Hartwig amination , the base strength is critical. The general order is K₂CO₃ < K₃PO₄ < Cs₂CO₃ < LHMDS < NaOtBu .[12] Start with a weaker base like K₃PO₄ if your substrate has sensitive functional groups (like esters), and move to a stronger base like NaOtBu only if necessary.[5][12]
Q3: How can I effectively remove residual palladium from my final product for pharmaceutical applications? Residual palladium is a major concern in drug development.[19] After initial purification (e.g., column chromatography), residual palladium can be removed by treating a solution of the product with a specialized scavenger resin (e.g., thiol-functionalized silica) or by recrystallization. Activated carbon can also be effective. The choice of method depends on the polarity and functionality of your final compound.
Q4: Is it possible to perform a Sonogashira coupling on this substrate without a copper co-catalyst? Yes, and it is often preferable to avoid alkyne homocoupling.[16] Copper-free Sonogashira reactions are well-established.[20] They typically require a palladium catalyst, a suitable ligand (phosphine-based ligands are common), and an amine base (like triethylamine or diisopropylethylamine) which also serves as the solvent or co-solvent.[17][21][22]
Optimized Starting Conditions for Cross-Coupling
The following table provides recommended starting points for optimizing substitutions on this compound. These are based on robust, modern cross-coupling methodologies for heteroaryl chlorides.
| Reaction Type | Palladium Source (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) or XPhos Pd G3 (2%) | SPhos or XPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane or Toluene/H₂O (10:1) | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) or BrettPhos Pd G3 (1-2%) | BrettPhos or XPhos (2-4%) | NaOtBu or K₃PO₄ (1.5-2.0) | Toluene or 2-MeTHF | 80-110 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (as part of complex) | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | 25-60 |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
XPhos Pd G3 (0.02 eq, 2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Seal the flask and heat under high vacuum, then allow it to cool under an inert atmosphere. Repeat this cycle three times to ensure the vessel is dry and free of oxygen.
-
Reagent Addition: Under a positive flow of argon, add this compound, phenylboronic acid, K₃PO₄, and XPhos Pd G3 to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture. After the final cycle, backfill the flask with argon.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-acetyl-5-phenylthiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions of 3-Acetyl-5-chlorothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Acetyl-5-chlorothiophene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during reactions with this versatile intermediate. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side products observed in reactions with this compound?
-
How do the electronic properties of this compound influence its reactivity and the formation of side products?
-
-
Troubleshooting Guide: Side Products in Specific Reactions
-
Friedel-Crafts Acylation: Why am I getting isomers of this compound?
-
Electrophilic Aromatic Substitution (Nitration, Halogenation): I'm observing substitution at positions other than C4. Why is this happening and how can I improve regioselectivity?
-
Suzuki-Miyaura Coupling: My reaction is plagued by homocoupling and dehalogenation byproducts. What are the causes and solutions?
-
Other Potential Side Reactions: Could protodeacetylation or thiophene ring opening be an issue?
-
-
Experimental Protocol: Minimizing Side Products in a Suzuki-Miyaura Coupling Reaction
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side products are highly dependent on the specific reaction being performed. Here is a summary of common byproducts for key transformations:
| Reaction Type | Common Side Products |
| Synthesis (Friedel-Crafts Acylation) | Isomeric acetylchlorothiophenes (e.g., 2-acetyl-5-chlorothiophene, 2-acetyl-4-chlorothiophene) |
| Electrophilic Aromatic Substitution | Regioisomers of the desired product (substitution at C2 or C5) |
| Suzuki-Miyaura Coupling | Homocoupling product of the boronic acid/ester, Dehalogenated starting material (3-acetylthiophene) |
| General | Protodeacetylation product (5-chlorothiophene), Products of thiophene ring opening (rare) |
Q2: How do the electronic properties of this compound influence its reactivity and the formation of side products?
A2: The reactivity and regioselectivity of this compound are governed by the interplay of the electron-withdrawing acetyl group and the chloro substituent on the thiophene ring.
-
Acetyl Group (at C3): This is a deactivating, meta-directing group. It withdraws electron density from the thiophene ring, making it less reactive towards electrophiles than thiophene itself.[1][2]
-
Chloro Group (at C5): This is also a deactivating group due to its inductive electron withdrawal, but it is ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.
The combined effect of these two substituents strongly directs incoming electrophiles to the C4 position. The acetyl group directs to C5 (which is blocked) and C1 (the sulfur atom), with a secondary effect at C4. The chloro group directs to its ortho position, which is C4. This convergence of directing effects makes the C4 position the most favorable site for electrophilic attack.[1] Understanding this electronic landscape is crucial for predicting and minimizing the formation of isomeric side products.
Caption: Directing effects on this compound.
Troubleshooting Guide: Side Products in Specific Reactions
Friedel-Crafts Acylation: Why am I getting isomers of this compound?
The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of 2-chlorothiophene. The primary challenge in this synthesis is controlling the regioselectivity to avoid the formation of isomeric side products.
Q: I'm trying to synthesize this compound from 2-chlorothiophene, but my product is contaminated with other isomers. What's going on?
A: The chloro group at the 2-position of thiophene directs incoming electrophiles to the C5 and C3 positions. While the C5 position is sterically more accessible and electronically favored, leading to 2-acetyl-5-chlorothiophene as the major product under many conditions, acylation at the C3 position to give your desired product, and at the C4 position, can also occur.[3]
Troubleshooting Strategies:
| Issue | Root Cause | Recommended Solution |
| Formation of 2-acetyl-5-chlorothiophene | Kinetic control favoring substitution at the more activated C5 position. | Modify reaction conditions to favor the thermodynamically more stable product. This can sometimes be achieved by using a different Lewis acid or solvent system. Careful control of temperature is also crucial. |
| Formation of 2-acetyl-4-chlorothiophene | Acylation at the less favored C4 position. | Optimize the Lewis acid and solvent. For instance, using a bulkier Lewis acid may sterically hinder attack at the C5 position, potentially increasing the proportion of other isomers. However, this can be a difficult side product to eliminate completely. |
| Diacylation Products | The initially formed mono-acylated product undergoes a second acylation. | This is less common than in Friedel-Crafts alkylation because the acetyl group deactivates the ring.[4][5] However, if observed, reduce the equivalents of the acylating agent and Lewis acid, and consider shorter reaction times or lower temperatures. |
graph "Acylation_Side_Products" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Chlorothiophene" [fillcolor="#FBBC05"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "2-Acetyl-5-chlorothiophene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Acetyl-4-chlorothiophene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diacylated Products" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2-Chlorothiophene" -> "this compound" [label="Desired Product"]; "2-Chlorothiophene" -> "2-Acetyl-5-chlorothiophene" [label="Major Isomer"]; "2-Chlorothiophene" -> "2-Acetyl-4-chlorothiophene" [label="Minor Isomer"]; "this compound" -> "Diacylated Products"; "2-Acetyl-5-chlorothiophene" -> "Diacylated Products"; }
Caption: Isomeric side products in the synthesis of this compound.
Electrophilic Aromatic Substitution (Nitration, Halogenation): I'm observing substitution at positions other than C4. Why is this happening and how can I improve regioselectivity?
As discussed, the electronic properties of this compound strongly favor electrophilic substitution at the C4 position. However, deviations can occur under certain conditions.
Q: I'm performing a nitration/bromination on this compound and getting a mixture of regioisomers. How can I increase the selectivity for the C4-substituted product?
A: While C4 is the most electronically favored position, harsh reaction conditions or the use of non-selective reagents can lead to the formation of other isomers.
Troubleshooting Strategies:
| Issue | Root Cause | Recommended Solution |
| Substitution at C2 | The C2 position is also activated by the sulfur atom, and under forcing conditions, substitution can occur here. Steric hindrance from the adjacent acetyl group is a significant barrier. | Use milder reaction conditions (lower temperature, less reactive electrophile). For bromination, consider using N-bromosuccinimide (NBS) instead of Br2, as it is often more selective.[6][7][8] |
| Substitution at the acetyl group | Enolization of the acetyl group followed by reaction with the electrophile. | This is more likely under basic conditions. For halogenations, this can be a significant side reaction.[9][10] Maintaining acidic or neutral conditions can suppress enolization. |
| Low Reactivity | The thiophene ring is deactivated by both the acetyl and chloro groups. | For nitration, avoid overly harsh conditions like concentrated sulfuric and nitric acid, which can lead to degradation.[11][12] A mixture of nitric acid in acetic anhydride is a milder and often more effective nitrating agent for sensitive thiophenes. |
Suzuki-Miyaura Coupling: My reaction is plagued by homocoupling and dehalogenation byproducts. What are the causes and solutions?
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds with this compound. However, two common side reactions can significantly reduce the yield of the desired cross-coupled product.
Q: My Suzuki coupling reaction of this compound with an arylboronic acid is giving me significant amounts of the homocoupled boronic acid product and 3-acetylthiophene. How can I prevent this?
A: Both homocoupling and dehalogenation are well-documented side reactions in palladium-catalyzed cross-coupling reactions.
1. Homocoupling of the Boronic Acid:
-
Mechanism: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[13][14][15]
-
Troubleshooting:
-
Degas your reaction mixture: Thoroughly sparge your solvents and reaction mixture with an inert gas (nitrogen or argon) before adding the palladium catalyst.
-
Use a reducing agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[15]
-
2. Dehalogenation (Proto-dechlorination):
-
Mechanism: The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., solvent, base, or impurities) to form a palladium-hydride species. This can then react with your this compound to replace the chlorine atom with hydrogen.[16][17][18]
-
Troubleshooting:
-
Choice of Solvent and Base: Avoid solvents and bases that can readily act as hydride donors. For example, using a non-protic solvent and a carbonate or phosphate base may be preferable to using an alcohol solvent or a borohydride base.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination of the desired product versus competing side reactions. Experiment with different ligands to find one that favors the cross-coupling pathway.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Acetyl-5-chlorothiophene Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetyl-5-chlorothiophene derivatives. These compounds are valuable synthetic intermediates, notably in the production of pharmaceuticals like Brinzolamide, an essential medication for glaucoma treatment.[1] However, their synthesis, particularly achieving the desired 3-acetyl regiochemistry, presents distinct challenges.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. It is designed to help you troubleshoot common experimental issues, optimize reaction yields, and ensure the robust characterization of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the synthesis of acetylated chlorothiophenes.
Q1: Why does the standard Friedel-Crafts acylation of 2-chlorothiophene not produce this compound in high yield?
A1: The challenge lies in the inherent electronic properties of the thiophene ring. Friedel-Crafts acylation is an electrophilic aromatic substitution. The carbocation intermediate formed during electrophilic attack at the C2 (or C5) position is significantly more stable than the intermediate formed from attack at the C3 (or C4) position. This is because the positive charge can be delocalized over more atoms, including the sulfur, through additional resonance structures.[2] Consequently, direct acylation of an unsubstituted or 2-substituted thiophene kinetically favors substitution at the open α-position (C5), leading predominantly to the 2-acetyl-5-chlorothiophene isomer.[3][4]
Q2: What are the most viable synthetic routes to obtain this compound derivatives?
A2: Given the regioselectivity issue, direct acylation of 2-chlorothiophene is not a practical route. Successful strategies rely on two main approaches:
-
Blocking a-Positions: The most common and effective method is to use a starting material where the highly reactive C2 and C5 positions are already substituted. For instance, the Friedel-Crafts acylation of 2,5-dichlorothiophene forces the acetyl group to substitute at the C3 position, yielding 3-acetyl-2,5-dichlorothiophene.[5][6] Subsequent selective functionalization can then be performed if a chlorine at the C2 position is not desired.
-
Synthesis from a 3-Substituted Precursor: An alternative strategy involves starting with a thiophene that is already functionalized at the 3-position, such as 3-bromothiophene. This handle can then be converted into the acetyl group through a multi-step sequence, for example, via Grignard reagent formation followed by reaction with an acetylating agent, or through coupling reactions followed by oxidation.[4][7][8]
Q3: What are the key differences between Friedel-Crafts and Vilsmeier-Haack conditions for thiophene functionalization?
A3: Both are electrophilic substitution reactions but differ in the nature and reactivity of the electrophile.
-
Friedel-Crafts Acylation: Employs a strong Lewis acid catalyst (e.g., AlCl₃, SnCl₄) with an acyl halide or anhydride.[9] This generates a highly reactive acylium ion (R-C≡O⁺), a potent electrophile capable of acylating even deactivated aromatic rings. However, the strong Lewis acid can be sensitive to moisture and often forms a stable complex with the ketone product, requiring stoichiometric amounts of the catalyst.[9][10][11]
-
Vilsmeier-Haack Reaction: Uses a milder, pre-formed reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12][13] This generates a less reactive electrophile, a chloromethyleniminium salt (Vilsmeier reagent). It is most commonly used for formylation (introducing a -CHO group) on electron-rich aromatic and heteroaromatic systems like thiophene.[13][14][15] While less common for acetylation, it represents a milder alternative to Friedel-Crafts conditions.
Q4: Which analytical techniques are critical for characterizing the final product and assessing its purity?
A4: A combination of spectroscopic methods is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the substitution pattern and distinguishing between the 3-acetyl and 2-acetyl isomers. The chemical shifts and coupling constants of the thiophene ring protons are highly diagnostic.[3][16]
-
FT-IR Spectroscopy: Crucial for identifying the key functional groups. A strong absorption band in the region of 1680–1720 cm⁻¹ confirms the presence of the acetyl group's carbonyl (C=O) stretch.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[17][18]
-
Chromatography (GC/HPLC): Essential for determining the purity of the final product and quantifying the presence of any isomeric impurities or unreacted starting materials.[19]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of a substituted chlorothiophene is giving a low yield of the desired 3-acetyl product. What are the potential causes and how can I optimize the reaction?
A: Low yields in Friedel-Crafts acylations are common and can often be traced back to several key factors.
Causality & Corrective Actions:
-
Catalyst Deactivation by Moisture: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[10][20] Trace amounts of water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Incorrect Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation often requires at least a stoichiometric amount of the Lewis acid. The ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[9][11]
-
Solution: Ensure a molar ratio of at least 1:1 between the Lewis acid catalyst and the acylating agent.[5] It is common to use a slight excess (e.g., 1.1 equivalents) of the catalyst.
-
-
Suboptimal Temperature: Reaction temperature is critical. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, it can lead to the formation of tar-like decomposition products and other side reactions.[2]
-
Solution: Begin the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm, then allow it to warm to room temperature or gently heat as needed while monitoring progress by TLC or GC.[21]
-
-
Impure Reactants: Impurities in the thiophene starting material can interfere with the catalyst's activity.[2]
-
Solution: Purify the starting thiophene derivative, for example by distillation, before use.
-
Optimization Data Summary
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous AlCl₃ or SnCl₄ | AlCl₃ is highly reactive; SnCl₄ is milder and can sometimes reduce side reactions.[2] |
| Solvent | Anhydrous CS₂, CH₂Cl₂, or 1,2-dichloroethane | Must be inert and dry. CS₂ is traditional but toxic; chlorinated solvents are common alternatives.[5] |
| Molar Ratio | Thiophene:Acylating Agent:Catalyst ≈ 1:1:1.1 | Ensures sufficient catalyst is present to drive the reaction to completion after product complexation.[5] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and minimizes decomposition.[21] |
Problem 2: Formation of Isomeric Impurities
Q: I'm observing significant formation of an undesired acetylthiophene isomer. How can I improve regioselectivity?
A: This is the central challenge in 3-acylthiophene synthesis. Isomer formation indicates that a more reactive site on the thiophene ring is available for electrophilic attack.
Causality & Corrective Actions:
-
Unblocked Reactive Sites: As detailed in FAQ 1, the C2 and C5 positions of thiophene are electronically favored for substitution.[2] If your starting material has an open C2 or C5 position, acylation will occur there preferentially.
-
Harsh Reaction Conditions: While less common, extremely high temperatures or overly aggressive catalysts could potentially lead to side reactions or isomerizations, although the primary electronic factors are dominant.
Problem 3: Difficulties in Product Purification
Q: The crude product is a complex mixture, and purification by column chromatography is inefficient. What are common impurities and alternative purification strategies?
A: A complex crude mixture often points to side reactions or incomplete conversion.
Common Impurities & Purification Strategies:
-
Isomeric Byproducts: These often have very similar polarities to the desired product, making chromatographic separation difficult.[23]
-
Solution: The best approach is to optimize the reaction for higher regioselectivity (see Problem 2). If separation is necessary, consider high-performance liquid chromatography (HPLC) or changing the column chromatography eluent system to maximize separation.
-
-
Unreacted Starting Material: If the reaction did not go to completion, you will have leftover starting thiophene.
-
Solution: This can often be removed via vacuum distillation if there is a sufficient boiling point difference. Otherwise, careful column chromatography is required.
-
-
Resinous/Polymeric Byproducts: Friedel-Crafts reactions are known to sometimes produce tar-like materials, especially under harsh conditions.[20]
-
Solution: After the aqueous workup, perform a filtration to remove any insoluble tars before proceeding with extraction and purification.
-
-
Alternative Purification:
-
Recrystallization: If your target compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities and is more scalable than chromatography.
-
Vacuum Distillation: For liquid products, this is an excellent method for purification, provided the compound is thermally stable.
-
Section 3: Visualized Workflows & Protocols
General Friedel-Crafts Acylation Workflow
The following diagram illustrates the key stages and decision points in a typical Friedel-Crafts acylation reaction for synthesizing acetylthiophenes.
Caption: Workflow for Friedel-Crafts Acylation.
Troubleshooting Logic for Low Yield
When faced with a low yield, a systematic approach is necessary to identify and resolve the issue.
Caption: Troubleshooting logic for low yield synthesis.
Protocol 1: Synthesis of 3-Acetyl-2,5-dichlorothiophene
This protocol is adapted from literature procedures for the Friedel-Crafts acylation of 2,5-dichlorothiophene.[5]
Materials:
-
2,5-Dichlorothiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)
-
Ice, cold water, and hydrochloric acid (for workup)
-
Sodium bicarbonate solution and brine
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous carbon disulfide (80 mL) and anhydrous AlCl₃ (15.0 g, 110 mmol). Stir to create a suspension.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry CS₂ (25 mL).
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 1 hour. Maintain the reaction at room temperature.
-
Stirring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction's progress by TLC or GC.
-
Quenching: After the reaction is complete, carefully and slowly add cold water (50 mL) dropwise to the reaction flask while stirring continuously in an ice bath to quench the reaction and decompose the aluminum complexes.
-
Workup: Separate the organic layer. Wash it sequentially with water (4 x 30 mL), saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude solid product.
-
Purification: The crude 3-acetyl-2,5-dichlorothiophene can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 6. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. sciforum.net [sciforum.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 3-Acetyl-2,5-dichlorothiophene [webbook.nist.gov]
- 18. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | C6H6ClNO3S2 | CID 15294528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tsijournals.com [tsijournals.com]
- 23. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
Preventing decomposition of 3-Acetyl-5-chlorothiophene during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Acetyl-5-chlorothiophene. As a key intermediate in the synthesis of various pharmaceutical agents, including the carbonic anhydrase inhibitor Brinzolamide, ensuring the stability of this compound during chemical reactions is paramount to achieving high yields and purity.[1][2] This guide, developed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and preventative measures to address the decomposition of this critical thiophene derivative.
Understanding the Instability of this compound
Thiophene and its derivatives, while aromatic, possess a nuanced stability profile. The electron-rich thiophene ring and the acetyl substituent are the primary sites of reactivity.[3] The stability of acetylthiophenes, in general, is highly dependent on conditions such as temperature, pH, and exposure to light and air.[4][5] For this compound, the presence of the chloro and acetyl groups introduces specific vulnerabilities that can lead to decomposition under certain reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound decomposition during a reaction?
A1: The decomposition of this compound is primarily driven by three factors:
-
Extreme pH: Both strongly acidic and basic conditions can promote degradation. In highly acidic media (pH < 2), the carbonyl group of the acetyl moiety can be protonated, potentially leading to hydrolysis.[5] Conversely, basic conditions (pH > 10) make the carbonyl carbon susceptible to nucleophilic attack, which can also result in cleavage.[5]
-
High Temperatures: Elevated temperatures, particularly above 100°C, can induce thermal decomposition. This may involve deacetylation or even ring-opening reactions.[4]
-
Oxidative and Reductive Conditions: The thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides.[5][6] Conversely, certain reducing agents can also lead to undesired side reactions.
Q2: I'm observing a significant color change (yellowing/darkening) in my reaction mixture. What does this indicate?
A2: A color change to yellow or dark brown often signals the degradation of the thiophene ring. This can be caused by exposure to light (photodegradation) or air (oxidation).[3][6] It is crucial to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction vessel from light, especially if the reaction is prolonged.[3][5]
Q3: My reaction is resulting in a low yield of the desired product. How can I determine if decomposition of the starting material is the cause?
A3: To ascertain if the low yield is due to the decomposition of this compound, you should:
-
Monitor the reaction by TLC or HPLC: Analyze aliquots of the reaction mixture at different time points to track the consumption of the starting material and the formation of the product and any byproducts.
-
Isolate and characterize byproducts: If possible, isolate the major impurities and characterize them using techniques like NMR and mass spectrometry to understand the decomposition pathways. Common side reactions to look out for include homocoupling and debromination (if using Grignard reagents in a preceding step).[7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.
Issue 1: Low Product Yield with Significant Starting Material Remaining
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Reaction temperature is too low. | Insufficient thermal energy to overcome the activation energy of the desired reaction. | Gradually increase the reaction temperature in small increments (5-10°C) while monitoring the reaction progress by TLC or HPLC. |
| Inefficient catalyst or reagent. | The catalyst may be deactivated, or the reagent may not be sufficiently reactive under the chosen conditions. | Ensure the catalyst is fresh and properly activated. Consider screening alternative catalysts or reagents known to be effective for the specific transformation. |
| Presence of quenching species. | Traces of water or other protic impurities can quench organometallic reagents or other sensitive intermediates.[7] | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[7] |
Issue 2: Low Product Yield with Formation of Multiple Byproducts
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Reaction temperature is too high. | Excessive thermal energy can lead to thermal decomposition of the starting material or product, resulting in various side reactions.[4] | Attempt the reaction at a lower temperature.[5] If the reaction is exothermic, ensure efficient cooling and controlled addition of reagents. |
| Incorrect pH of the reaction medium. | Strongly acidic or basic conditions can catalyze decomposition pathways such as hydrolysis of the acetyl group.[5] | Adjust the pH of the reaction mixture to be closer to neutral, if the desired reaction chemistry allows. Consider using a buffered system. |
| Presence of oxygen or light. | Oxidation of the thiophene ring or photodegradation can lead to a complex mixture of byproducts.[3][6] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light by wrapping it in aluminum foil.[5][6] |
Preventative Measures and Best Practices
Proactive measures are key to preventing the decomposition of this compound.
Workflow for Minimizing Decomposition
Below is a workflow diagram illustrating the key decision points and actions to take to ensure the stability of this compound throughout your experimental process.
Caption: Workflow for minimizing decomposition of this compound.
Experimental Protocol: Inert Atmosphere Reaction Setup
To mitigate oxidative degradation, it is imperative to perform reactions under an inert atmosphere.
Materials:
-
Three-neck round-bottom flask
-
Condenser
-
Septa
-
Nitrogen or Argon gas source with a bubbler
-
Schlenk line (optional, for more rigorous inerting)
-
Anhydrous solvents and reagents
Procedure:
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware (flask, condenser) while it is still warm and immediately place it under a positive pressure of inert gas.
-
Purging: Purge the assembled apparatus with the inert gas for 10-15 minutes to displace any air. If using a Schlenk line, perform at least three vacuum/backfill cycles.
-
Reagent Addition: Add anhydrous solvents and reagents via syringe through a septum. Solid reagents can be added under a positive flow of inert gas.
-
Reaction: Maintain a gentle, positive pressure of the inert gas throughout the reaction, monitored by the bubbler.
By adhering to these guidelines and troubleshooting steps, researchers can significantly improve the stability of this compound in their synthetic endeavors, leading to higher yields and purer products.
References
Technical Support Center: A Troubleshooting Guide for Syntheses Based on 3-Acetyl-5-chlorothiophene
Welcome to the technical support center for 3-Acetyl-5-chlorothiophene based syntheses. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses three primary sites for chemical modification:
-
The C-Cl bond at the 5-position: This site is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, or alkynyl groups.
-
The acetyl group at the 3-position: The carbonyl group can undergo nucleophilic addition and condensation reactions (e.g., aldol condensation). The adjacent methyl protons are acidic and can be functionalized, for instance, through alpha-halogenation. The ketone can also be reduced to an alcohol or a methylene group.
-
The thiophene ring: While less reactive than the other sites under specific conditions, the C-H positions on the thiophene ring can potentially undergo electrophilic substitution, although the existing substituents largely direct the reactivity.
Q2: How should this compound be handled and stored?
A2: this compound is a solid that should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere to prevent potential degradation.
Q3: What are the main applications of this compound in drug development?
A3: this compound and its derivatives are crucial intermediates in pharmaceutical synthesis. A notable application is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2] It also serves as a building block for creating complex organic molecules with potential therapeutic properties, such as antimicrobial agents.[3]
Troubleshooting Guide: Common Synthetic Transformations
This section provides detailed troubleshooting for common reactions involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
The chloro-substituent at the 5-position of this compound allows for various cross-coupling reactions. However, being an electron-rich heterocycle with a deactivating acetyl group, challenges can arise.
Issue 1.1: Low or No Yield in Suzuki Coupling
Q: My Suzuki coupling reaction with this compound is giving low to no product. What are the likely causes and how can I fix it?
A: Low yields in Suzuki couplings of aryl chlorides can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cause A: Inefficient Oxidative Addition. The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition of the palladium(0) catalyst the rate-limiting step. The electron-withdrawing acetyl group can further modulate the reactivity of the thiophene ring.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) to accelerate oxidative addition.
-
Catalyst Choice: While Pd(PPh₃)₄ is common, consider more active pre-catalysts like Pd₂(dba)₃ or palladium complexes with N-heterocyclic carbene (NHC) ligands.
-
Temperature: Aryl chlorides often require higher reaction temperatures (90-120 °C) to facilitate oxidative addition.
-
-
-
Cause B: Catalyst Poisoning. Thiophene derivatives can act as sulfur-based poisons for palladium catalysts, leading to deactivation.
-
Solution:
-
Higher Catalyst Loading: Empirically increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
-
Ligand Protection: The use of bulky ligands can sometimes shield the palladium center from coordinating with the thiophene sulfur.
-
-
-
Cause C: Boronic Acid Instability (Protodeboronation). Boronic acids can be unstable under the reaction conditions, leading to the formation of the corresponding arene as a byproduct.
-
Solution:
-
Use of Boronic Esters: Pinacol or MIDA esters of the boronic acid are often more stable and can be used as alternatives.
-
Base Selection: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can accelerate protodeboronation.
-
-
-
Cause D: Inadequate Degassing. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
Solution: Ensure rigorous degassing of solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles.
-
Troubleshooting Workflow for Suzuki Coupling
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Issue 1.2: Low Yield in Heck and Sonogashira Couplings
Q: I am attempting a Heck/Sonogashira reaction with this compound, but the conversion is poor. What should I consider?
A: Similar to the Suzuki reaction, the reactivity of the C-Cl bond is a primary hurdle.
-
For Heck Reactions:
-
Catalyst/Ligand System: For electron-rich aryl chlorides, catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands are often effective.[4] Ligand-free systems using palladium on charcoal (Pd/C) can sometimes be effective at higher temperatures.
-
Base: The choice of base is critical for regenerating the active Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ are commonly used. The base can also influence side reactions like olefin isomerization.[4]
-
Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are typically used.
-
-
For Sonogashira Reactions:
-
Copper Co-catalyst: The traditional Sonogashira coupling employs a copper(I) co-catalyst (e.g., CuI), which is crucial for the formation of the copper acetylide intermediate.[5][6] Ensure the CuI is fresh and of high purity.
-
Base: An amine base like triethylamine or diisopropylethylamine (DIPEA) is required to neutralize the HX produced and to deprotonate the terminal alkyne.
-
Temperature: While some Sonogashira reactions proceed at room temperature, coupling with aryl chlorides often requires elevated temperatures.[6]
-
Copper-Free Conditions: If homocoupling of the alkyne (Glaser coupling) is a significant side reaction, consider copper-free Sonogashira conditions, which may require specific ligands to facilitate the direct reaction of the palladium acetylide.
-
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100-110 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 110-130 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2) | THF | 60-80 |
| CuI (4) |
Reactions of the Acetyl Group
Issue 2.1: Low Yield or Side Reactions in Aldol Condensation
Q: I am trying to perform an aldol condensation with an aromatic aldehyde and this compound, but the reaction is messy. How can I improve it?
A: Aldol condensations involving ketones can be less straightforward than with aldehydes.
-
Cause A: Unfavorable Equilibrium. The initial aldol addition can be reversible.
-
Solution: Use conditions that favor the subsequent dehydration to the α,β-unsaturated ketone (the condensation product), such as heating the reaction mixture.
-
-
Cause B: Self-Condensation. If the reaction conditions are too harsh, self-condensation of this compound can occur.
-
Solution: Slowly add the ketone to a mixture of the aldehyde and the base to keep the concentration of the enolate low.
-
-
Cause C: Cannizzaro Reaction of the Aldehyde. If a strong base is used with an aldehyde that has no α-protons, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction).
-
Solution: Use a milder base such as NaOH or KOH in catalytic amounts in a protic solvent like ethanol.
-
Experimental Protocol: Aldol Condensation
-
Dissolve the aromatic aldehyde (1.0 equiv) and this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add a solution of NaOH (1.1 equiv) in water dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
If the aldol addition product is desired, maintain a low temperature. For the condensation product, the mixture can be gently heated.
-
Upon completion, neutralize the reaction with dilute HCl and extract the product with an organic solvent.
-
Purify by recrystallization or column chromatography.
Issue 2.2: Incomplete Reduction of the Acetyl Group
Q: I am trying to reduce the acetyl group to an ethyl group using Wolff-Kishner or Clemmensen reduction, but the reaction is not going to completion.
A: Both Wolff-Kishner and Clemmensen reductions require harsh conditions that can be incompatible with the thiophene ring.
-
Wolff-Kishner Reduction (Hydrazine, strong base, high temperature):
-
Problem: The thiophene ring may not be stable to the high temperatures and strongly basic conditions.
-
Alternative: Consider milder reduction methods such as the use of triethylsilane (Et₃SiH) and a strong acid like trifluoroacetic acid (TFA).
-
-
Clemmensen Reduction (Zn(Hg), conc. HCl):
-
Problem: The strongly acidic conditions can lead to polymerization or degradation of the thiophene ring.
-
Alternative: A two-step process of reduction to the alcohol with NaBH₄ followed by a Barton-McCombie deoxygenation might be a more suitable approach.
-
Issue 2.3: Multiple Halogenations in Alpha-Halogenation
Q: I want to perform a selective mono-bromination at the alpha-position of the acetyl group, but I am getting di- and tri-brominated products.
A: Alpha-halogenation under basic conditions is often difficult to control and can lead to polyhalogenation, culminating in the haloform reaction for methyl ketones.
-
Solution: Perform the alpha-halogenation under acidic conditions. The reaction proceeds through an enol intermediate, and the introduction of the first electron-withdrawing halogen deactivates the enol towards further electrophilic attack, favoring mono-halogenation. A common reagent system is Br₂ in acetic acid.
Reaction Pathway Visualization: Alpha-Halogenation
Caption: Comparison of acid-catalyzed and base-promoted alpha-halogenation pathways.
Synthesis of this compound
Issue 3.1: Low Yield and Isomer Formation in Friedel-Crafts Acylation of 2-Chlorothiophene
Q: I am synthesizing this compound via Friedel-Crafts acylation of 2-chlorothiophene, but the yield is low and I am getting other isomers.
A: Friedel-Crafts acylation of substituted thiophenes can be complex.
-
Cause A: Catalyst Stoichiometry. The ketone product can coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it.
-
Solution: Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.
-
-
Cause B: Reaction Temperature. Friedel-Crafts reactions can be exothermic. Poor temperature control can lead to side reactions and decomposition.
-
Solution: Add the acylating agent (acetyl chloride or acetic anhydride) slowly at a low temperature (0-5 °C) and then allow the reaction to warm to room temperature.[7]
-
-
Cause C: Isomer Formation. While acylation of 2-chlorothiophene is expected to primarily occur at the 5-position due to electronic effects, some acylation at the 3-position can occur.
-
Solution: The choice of Lewis acid and solvent can influence regioselectivity. Stronger Lewis acids like AlCl₃ in non-polar solvents like dichloromethane generally favor acylation at the 5-position.
-
Experimental Protocol: Friedel-Crafts Acylation of 2-Chlorothiophene
-
To a stirred suspension of anhydrous AlCl₃ (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add 2-chlorothiophene (1.0 equiv) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Purification Challenges
Issue 4.1: Difficulty in Separating Polar Thiophene Derivatives
Q: My product is a polar, solid thiophene derivative, and I am struggling to purify it by standard column chromatography.
A: Highly functionalized thiophenes can be polar and may have poor solubility or streak on silica gel.
-
Solution A: Solvent System Modification.
-
Use a more polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol.
-
Adding a small amount of acetic acid or triethylamine to the eluent can help to reduce tailing for acidic or basic compounds, respectively.
-
-
Solution B: Alternative Stationary Phase.
-
Solution C: Recrystallization. If a suitable solvent system can be found, recrystallization is often the most effective method for purifying solid products on a larger scale. Experiment with various solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).
By systematically addressing these common issues, researchers can enhance the efficiency and success of their synthetic routes involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Acetyl-5-chlorothiophene Synthesis
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the synthesis and scale-up of 3-Acetyl-5-chlorothiophene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and practical troubleshooting advice to ensure a safe, efficient, and successful transition from laboratory-scale experiments to pilot plant production.
Part 1: Reaction Fundamentals & Mechanism
The synthesis of this compound is primarily achieved via the Friedel-Crafts acylation of 2-chlorothiophene.[1] This is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto the thiophene ring.
The Mechanism:
The reaction proceeds through several key steps:
-
Formation of the Electrophile: Acetyl chloride reacts with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion. This ion is the electrophile that will attack the aromatic ring.[2][3]
-
Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate, temporarily disrupting the ring's aromaticity.[4]
-
Deprotonation & Regeneration: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the thiophene ring. This step also regenerates the Lewis acid catalyst, although in practice, the catalyst becomes complexed with the ketone product.[4]
Because the resulting ketone product can form a stable complex with AlCl₃, a stoichiometric amount or more of the catalyst is typically required for the reaction to proceed to completion.[5] This is a critical consideration for process economics and waste management during scale-up.
Part 2: Laboratory-Scale Synthesis Protocol
This protocol provides a representative method for synthesizing this compound in a laboratory setting.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water.[6] Handle it with extreme care in a dry environment.
-
Acetyl chloride is corrosive and a lachrymator.[7] Avoid inhalation of fumes and contact with skin.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Chlorothiophene | 118.58 | 50.0 g | 1.0 |
| Acetyl Chloride | 78.50 | 36.5 g (33.0 mL) | 1.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 62.0 g | 1.1 |
| Dichloromethane (DCM) | - | 500 mL | - |
| Crushed Ice | - | 500 g | - |
| Concentrated HCl | - | 50 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - |
| Brine (Saturated NaCl aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.[6]
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (62.0 g) and dichloromethane (300 mL) under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Add acetyl chloride (36.5 g) dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add 2-chlorothiophene (50.0 g) dissolved in dichloromethane (200 mL) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic; maintain the internal temperature between 5-10 °C throughout the addition.[6]
-
Reaction Monitoring: Allow the reaction to stir at 5-10 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Prepare a separate large beaker with crushed ice (500 g) and concentrated HCl (50 mL). Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL), and finally with brine (150 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol).
Part 3: Pilot Plant Scale-Up Considerations
Transitioning from the lab bench to a pilot plant introduces significant challenges that must be addressed to ensure safety, efficiency, and product consistency.
Key Scale-Up Challenges
-
Thermal Management: The Friedel-Crafts acylation is highly exothermic. The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making heat removal less efficient. Inadequate cooling can lead to a thermal runaway, posing a significant safety risk. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before piloting.[4]
-
Mass Transfer and Mixing: Efficient mixing is crucial for maintaining a homogenous reaction mixture and preventing localized "hot spots." Inadequate agitation can lead to poor heat transfer and the formation of undesirable byproducts. The viscosity of the AlCl₃ slurry can also present mixing challenges in large reactors.
-
Reagent Addition Strategy: The rate of addition of reactants must be carefully controlled to manage the rate of heat generation. The addition should be slow enough that the reactor's cooling system can maintain the desired temperature. Sub-surface addition is often preferred in large reactors to ensure rapid mixing with the bulk solution.
-
Materials Handling and Safety: Handling large quantities of corrosive and water-sensitive materials like AlCl₃ and acetyl chloride requires specialized equipment and stringent safety protocols. The quenching step is particularly hazardous at scale and must be performed in a controlled manner with adequate venting to handle the off-gassing of HCl.
-
Downstream Processing: Isolating and purifying the product at a larger scale requires robust and efficient methods. Emulsion formation during aqueous work-up can be a significant issue.[8] Phase-separation and extraction efficiency must be validated. Waste disposal, particularly of the acidic aqueous stream containing aluminum salts, is a major environmental and cost consideration.
Scale-Up Workflow Diagram
The following diagram illustrates the key stages and decision points when scaling up the synthesis.
Caption: Workflow for scaling this compound synthesis.
Part 4: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: My reaction is sluggish or shows low conversion of the starting material. | 1. Inactive Catalyst: Anhydrous AlCl₃ is hygroscopic and may have been deactivated by atmospheric moisture. 2. Insufficient Catalyst: The ketone product complexes with AlCl₃, effectively removing it from the catalytic cycle. 3. Low Temperature: The reaction rate may be too slow at the chosen temperature. | 1. Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch. Ensure a dry reaction setup under an inert atmosphere.[6] 2. Ensure at least 1.05-1.1 molar equivalents of AlCl₃ are used. For difficult substrates, a slight excess may be beneficial.[5] 3. After the initial exothermic addition is controlled, consider allowing the reaction to slowly warm to room temperature to drive it to completion. |
| Q2: I am observing significant amounts of an unknown impurity, possibly a di-acylated product. | 1. Incorrect Stoichiometry: An excess of acetyl chloride was used. 2. High Reaction Temperature: Higher temperatures can sometimes lead to side reactions and reduced selectivity. 3. Regioisomer Formation: Acylation may occur at the 3-position as well as the desired 5-position. | 1. Carefully control the stoichiometry. Use no more than 1.1 equivalents of acetyl chloride. 2. Maintain strict temperature control, especially during the addition phase. Keep the temperature below 10 °C. 3. The formation of the 3-acetyl isomer is a known possibility. Purification by distillation or chromatography is required. Analytical methods (NMR, GC-MS) can confirm the structure. |
| Q3: During work-up, a persistent emulsion is forming, making phase separation difficult. | 1. Insufficient Acid: Aluminum hydroxides can form at neutral or basic pH, leading to gelatinous precipitates and emulsions. 2. Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create stable emulsions. | 1. Ensure the quench is sufficiently acidic by using an ice/conc. HCl mixture.[8] This keeps aluminum salts soluble. 2. Use gentle, swirling inversions instead of vigorous shaking. Adding brine (saturated NaCl solution) can also help break emulsions. |
| Q4: The reaction exotherm was difficult to control during the pilot run. | 1. Addition Rate Too Fast: The rate of heat generation exceeded the heat removal capacity of the reactor. 2. Inadequate Cooling: The reactor's cooling system is insufficient for the batch size and reaction concentration. 3. Poor Mixing: Localized concentration of reagents led to a rapid, uncontrolled reaction in one part of the vessel. | 1. Reduce the addition rate of the limiting reagent. Link the addition pump to a temperature probe for automated shutdown if the temperature exceeds a set limit. 2. Reduce the batch size or dilute the reaction mixture. Ensure the reactor's cooling jacket is operating at maximum efficiency. 3. Verify that the agitator speed and design are appropriate for the reaction scale and viscosity. |
Part 5: Frequently Asked Questions (FAQs)
-
Q: Can I use a different Lewis acid catalyst? A: While AlCl₃ is the most common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, though they are generally less reactive and may require higher temperatures or longer reaction times.[9] For greener and more scalable processes, solid acid catalysts like zeolites are being explored to circumvent the issues associated with AlCl₃.[10]
-
Q: Why is the reaction performed in a chlorinated solvent like dichloromethane (DCM)? A: DCM is a good solvent for the reactants and is relatively inert under Friedel-Crafts conditions. It also has a low boiling point, making it easy to remove during product isolation. However, due to environmental and safety concerns, alternative solvents should be considered during process development for large-scale manufacturing.
-
Q: What are the primary safety concerns when moving to a pilot plant? A: The top three concerns are: 1) Thermal Runaway from the highly exothermic reaction. 2) Handling and Quenching of large quantities of corrosive AlCl₃, which generates significant heat and HCl gas upon contact with water. 3) Solvent Handling , including flammability and containment. A comprehensive Process Hazard Analysis (HAZOP) is mandatory.
-
Q: How can I monitor the reaction in real-time in a large reactor? A: Process Analytical Technology (PAT) is key for pilot-plant monitoring. Techniques like in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy can track the consumption of reactants and the formation of the product in real-time without the need for sampling, providing much tighter control over the reaction.
Part 6: Analytical Methods for Quality Control
Accurate analytical methods are crucial for monitoring reaction progress, determining yield, and ensuring the final product meets purity specifications.
-
Gas Chromatography (GC): An excellent method for monitoring the disappearance of the volatile starting material (2-chlorothiophene) and the appearance of the product. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides quantitative results and can help identify impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for quantifying the non-volatile product and any high-boiling impurities. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying the position of the acetyl group on the thiophene ring, confirming the desired regioselectivity.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Acetyl-5-chlorothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 3-acetyl-5-chlorothiophene. This substrate presents a unique set of challenges due to the interplay of an electron-withdrawing acetyl group and a moderately reactive C-Cl bond. This document is designed to provide not just protocols, but the scientific rationale behind them to empower you to overcome common experimental hurdles.
Understanding the Substrate: The Challenge of this compound
This compound is a challenging substrate in palladium-catalyzed cross-coupling for two primary reasons:
-
Electron Deficiency : The acetyl group at the C3 position strongly withdraws electron density from the thiophene ring. This electronic effect makes the C5 position more electron-poor, which can facilitate the initial oxidative addition step—often the rate-limiting step for aryl chlorides.
-
C-Cl Bond Inertness : The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. Activating this bond requires highly active catalyst systems, often under more forcing conditions, which can lead to undesired side reactions.
The key to success lies in selecting a catalyst system that is active enough to cleave the C-Cl bond efficiently while being selective enough to avoid common pitfalls like dehalogenation or catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What is the most likely cause?
A1: Low conversion with this compound in Suzuki-Miyaura reactions typically points to an insufficiently active catalyst system. The C-Cl bond is difficult to activate.
-
Primary Cause: Your palladium catalyst/ligand combination may not be potent enough. Standard catalysts like Pd(PPh₃)₄ often fail with aryl chlorides.
-
Troubleshooting Action: Switch to a more active and specialized catalyst system. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands are essential for activating the C-Cl bond. These ligands promote the formation of the active, monoligated Pd(0) species and accelerate the oxidative addition step.
Q2: I'm observing a significant amount of a byproduct that appears to be 3-acetylthiophene (dehalogenation). How can I prevent this?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction, especially with electron-deficient heteroaryl halides.[1][2] It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the substrate to replace the chlorine with hydrogen.
-
Primary Causes:
-
The base or solvent can be a source of hydrides. For instance, alkoxide bases can undergo β-hydride elimination.
-
Trace water in the reaction can react with the catalyst or base to form Pd-H species.[2]
-
-
Troubleshooting Actions:
-
Choice of Base: Switch to a non-hydridic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides like NaOtBu when dehalogenation is an issue.[1]
-
Ligand Choice: Use bulky ligands that sterically shield the palladium center, which can disfavor the pathway leading to Pd-H formation.
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings to facilitate the dissolution of the base, using rigorously dried solvents can minimize this side reaction.[2] Note that completely anhydrous conditions might stall the reaction.[2]
-
Q3: For a Buchwald-Hartwig amination, what class of ligand is most effective for this substrate?
A3: For the C-N coupling of an electron-deficient aryl chloride like this compound, sterically hindered, electron-rich ligands are critical.
-
Recommendation: The use of biaryl phosphine ligands is highly recommended. Ligands such as XPhos, SPhos, or t-BuXPhos have proven effective for coupling aryl chlorides with a wide range of amines.[3] These ligands stabilize the palladium catalyst and facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4]
-
Rationale: The steric bulk of these ligands promotes the formation of a monoligated palladium complex, which is highly reactive. The electron-rich nature of the ligand increases the electron density on the palladium center, which in turn facilitates the cleavage of the C-Cl bond.
Q4: Can I use a copper co-catalyst in the Sonogashira coupling of this compound?
A4: Yes, the classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst (typically CuI) can be effective.[5] However, there are important considerations:
-
Homocoupling: The primary role of the copper is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. A major side reaction is the copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen.[6]
-
Mitigation: To avoid homocoupling, the reaction must be performed under strictly anaerobic (oxygen-free) conditions. This involves thorough degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the experiment. Alternatively, "copper-free" Sonogashira protocols have been developed which can mitigate this issue, though they may require different ligands or bases.
Troubleshooting Guide: Catalyst and Condition Selection
This section provides a structured approach to selecting and optimizing your catalyst system for different cross-coupling reactions with this compound.
Logical Flow for Catalyst System Selection
The choice of catalyst is paramount and should be guided by the specific cross-coupling reaction being performed. The following diagram illustrates a decision-making workflow for initial catalyst selection.
Caption: Decision workflow for initial catalyst system selection.
Data Summary: Recommended Starting Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions. These are based on successful couplings of analogous electron-deficient chloro- and bromo-heterocycles and represent robust starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precursors for generating the active Pd(0) species in situ. |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective for activating aryl chlorides.[7][8] |
| Catalyst Loading | 1-2 mol% Pd, 2-4 mol% Ligand | Sufficient for most reactions; higher loading may be needed for very challenging coupling partners. |
| Base | K₃PO₄ or K₂CO₃ | Strong enough to promote transmetalation but less prone to causing dehalogenation than alkoxide bases.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Aprotic/aqueous mixtures are standard for Suzuki reactions, aiding in dissolving the base. |
| Temperature | 80-110 °C | Higher temperatures are generally required to activate the C-Cl bond. |
| Typical Yield | 70-95% (with bromo-analogue)[7] | Yields with the chloro-substrate may be slightly lower and require more optimization. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Pd Precursor | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ | Common and reliable precursors for Buchwald-Hartwig aminations.[3] |
| Ligand | XPhos or t-BuXPhos | These ligands are specifically designed for challenging C-N couplings involving aryl chlorides.[3] |
| Catalyst Loading | 1-2 mol% Pd, 2-4 mol% Ligand | Effective loading for achieving good conversion without excessive catalyst cost. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[4] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard for this reaction. |
| Temperature | 100-110 °C | Elevated temperatures are typically necessary for efficient coupling with aryl chlorides. |
| Typical Yield | 60-90% (with analogous substrates)[3] | Highly dependent on the amine coupling partner. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Pd Precursor | PdCl₂(PPh₃)₂ | A standard, reliable palladium source for Sonogashira couplings.[5] |
| Co-catalyst | CuI (1-5 mol%) | Activates the terminal alkyne but requires strict exclusion of oxygen to prevent homocoupling.[5][6] |
| Catalyst Loading | 1-2 mol% Pd | Standard loading for Sonogashira reactions. |
| Base | Et₃N or i-Pr₂NH | The amine base also often serves as the solvent or co-solvent. |
| Solvent | THF or DMF | Polar aprotic solvents are commonly used. |
| Temperature | Room Temp to 60 °C | Milder conditions are often sufficient for Sonogashira reactions compared to other couplings. |
| Typical Yield | 70-95% (with analogous substrates) | Highly dependent on the alkyne and rigorous exclusion of air. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from successful methods for challenging heteroaryl halides.[7][8]
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating under high vacuum and backfilling with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvents should be degassed by sparging with argon for at least 30 minutes prior to use.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 3-acetyl-5-phenylthiophene.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is based on established methods for the amination of aryl chlorides using bulky biarylphosphine ligands.[3]
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add palladium(II) acetate (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and toluene (2 mL). Stir for 10 minutes.
-
Reagent Preparation: In a separate oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.). Seal the flask and purge with argon.
-
Addition of Reagents: To the flask containing the base, add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) via syringe. Add the pre-formed catalyst solution via syringe.
-
Reaction Execution: Heat the sealed reaction mixture to 110 °C in a preheated oil bath and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Acetyl-5-chlorothiophene
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 3-Acetyl-5-chlorothiophene. The following information is curated from established synthetic and purification methodologies to ensure scientific integrity and practical applicability in a laboratory setting.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the antiglaucoma agent Brinzolamide.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The primary challenge in obtaining pure this compound lies in the formation of closely related impurities during its synthesis, most notably the positional isomer 2-Acetyl-5-chlorothiophene.
The most common synthetic route to acetylated chlorothiophenes is the Friedel-Crafts acylation of 2-chlorothiophene.[2] This reaction is prone to yielding a mixture of isomers and polysubstituted byproducts, necessitating robust purification strategies.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What are the most common impurities in crude this compound?
The impurity profile of this compound is highly dependent on the synthetic route employed. However, for a typical Friedel-Crafts acylation of 2-chlorothiophene, the following impurities are commonly observed:
-
Positional Isomer (2-Acetyl-5-chlorothiophene): This is often the most significant impurity due to the similar reactivity of the C3 and C5 positions of the thiophene ring during electrophilic substitution.
-
Diacetylated Byproducts: Polysubstitution can occur, leading to the formation of diacetyl-chlorothiophenes.
-
Unreacted Starting Materials: Residual 2-chlorothiophene and the acylating agent (e.g., acetyl chloride or acetic anhydride) may be present.
-
Starting Material Isomers: Commercial 2-chlorothiophene may contain small amounts of 3-chlorothiophene, which can lead to the formation of other acetylated isomers.
-
Chlorinated Thiophene Precursors: If the synthesis involves precursors like 3-acetyl-2,5-dichlorothiophene, these may be carried over as impurities.[3][4]
FAQ 2: My crude product is a dark oil/solid. How can I remove the color?
A dark coloration in the crude product often indicates the presence of polymeric or highly conjugated impurities. These can sometimes be removed by:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. It is crucial to use a minimal amount and to perform a hot filtration to remove the charcoal.
-
Silica Gel Plug: Dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can effectively remove baseline impurities and color.
FAQ 3: I'm having trouble separating the 2- and 3-isomers by column chromatography. What can I do?
The separation of positional isomers like 2- and this compound can be challenging due to their similar polarities. If you are experiencing poor separation:
-
Optimize the Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Experiment with different solvent ratios to maximize the difference in Rf values between the isomers on a TLC plate before scaling up to a column.
-
Use a High-Performance Stationary Phase: Consider using a silica gel with a smaller particle size for higher resolution.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve band sharpness and separation.
-
Fractional Recrystallization: In some cases, multiple recrystallizations from a carefully chosen solvent system can enrich one isomer.
FAQ 4: My recrystallization is not yielding any crystals. What should I do?
Several factors can hinder crystallization:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If no crystals form, the compound may be too soluble. Try a less polar solvent or a solvent mixture.
-
Supersaturation: The solution may not be sufficiently concentrated. Try evaporating some of the solvent to induce crystallization.
-
"Oiling Out": If the compound separates as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Try adding more solvent, reheating to dissolve the oil, and allowing it to cool more slowly. Seeding with a pure crystal can also help.
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities and for obtaining a highly crystalline final product.
Solvent Selection:
| Solvent System | Suitability |
| Ethanol | Good for removing non-polar impurities. |
| Toluene/Hexane (1:3) | Effective for removing certain byproducts like benzylthio impurities.[5] |
| Isopropanol/Water | Can be effective for moderately polar compounds. |
Step-by-Step Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the most effective method for separating the 2- and 3-isomers on a laboratory scale.
Materials:
-
Silica gel (40-63 µm particle size)
-
Hexane (non-polar eluent)
-
Ethyl acetate (polar eluent)
Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give the desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. A shallow gradient, slowly increasing the percentage of ethyl acetate, can improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Physicochemical Data for Key Compounds
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |
| This compound | 160.62 | Solid (mp not widely reported) | Not widely reported |
| 2-Acetyl-5-chlorothiophene | 160.62 | 46-49 | 117-118 @ 17 mmHg |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for distinguishing between the 2- and 3-isomers. The chemical shifts of the thiophene ring protons are significantly different for each isomer.
Visual Workflow for Purification
Caption: A typical workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Acetyl-2,5-dichlorothiophene [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-ACETYL-5-CHLOROTHIOPHENE CAS#: 6310-09-4 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Stability issues of 3-Acetyl-5-chlorothiophene under acidic or basic conditions
Welcome to the technical support center for 3-Acetyl-5-chlorothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound under various experimental conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1] However, its chemical structure, featuring an acetyl group, a thiophene ring, and a chlorine substituent, presents specific stability concerns under both acidic and basic conditions. Understanding these potential degradation pathways is crucial for its effective use and storage. This guide will delve into the mechanisms of these instabilities and provide practical solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Side Products or Low Yield in Acidic Reaction Media
Question: I am performing a reaction with this compound in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing the formation of unknown impurities and a lower than expected yield of my target molecule. What could be happening?
Answer:
Under strongly acidic conditions, this compound is susceptible to two primary degradation pathways: hydrolysis of the acetyl group and acid-catalyzed polymerization of the thiophene ring.
-
Hydrolysis of the Acetyl Group: The acetyl group, a ketone, can undergo acid-catalyzed hydrolysis.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, which may be present in the reaction medium, leads to the formation of a tetrahedral intermediate that then collapses to yield 5-chlorothiophene-3-carboxylic acid and acetic acid.[4][5][6]
-
Acid-Catalyzed Polymerization: The electron-rich thiophene ring is prone to electrophilic attack, which can be initiated by protons in a strong acidic medium.[6] This can lead to the formation of polymeric or tar-like materials, which would account for a decrease in the yield of the desired product and the appearance of complex, often insoluble, side products.
Troubleshooting Steps:
-
pH Control: If possible, perform the reaction at a less acidic pH. Use the minimum amount of acid required to catalyze your desired transformation.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions to minimize the hydrolysis of the acetyl group. Use freshly distilled, dry solvents and dry glassware.
-
Lower Reaction Temperature: Degradation reactions are often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize the formation of these side products.
-
Reaction Time Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.
-
Alternative Catalysts: Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid if your reaction chemistry allows.
Experimental Protocol: Monitoring for Acid-Catalyzed Degradation
This protocol outlines a method to detect the potential for acid-catalyzed degradation of this compound.
Objective: To determine the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Your acidic reaction medium (e.g., 1N HCl in a relevant solvent)
-
A control solvent (the same solvent without acid)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in your reaction solvent.
-
Reaction Setup: In two separate vials, add an aliquot of the stock solution. To one vial, add the acidic medium to be tested. To the other, add the control solvent.
-
Incubation: Incubate both vials at your intended reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot from each vial. Neutralize the acid in the sample from the acidic medium with a suitable base (e.g., a dilute solution of sodium bicarbonate) to quench the degradation reaction.
-
HPLC Analysis: Analyze the samples by HPLC. A suitable method could be a gradient elution with a mobile phase of acetonitrile and water (with 0.1% phosphoric acid).[7] Monitor at a wavelength where this compound has strong absorbance (e.g., 260 nm).[7]
-
Data Interpretation: Compare the chromatograms of the samples from the acidic and control conditions. A decrease in the peak area of this compound and the appearance of new peaks in the acidic sample would indicate degradation.
Data Summary Table:
| Time (hours) | Peak Area of this compound (Control) | Peak Area of this compound (Acidic) | Appearance of New Peaks (Acidic) |
| 0 | 100% | 100% | No |
| 1 | 99.8% | 95.2% | Yes (e.g., at retention time X) |
| 2 | 99.5% | 88.7% | Yes (increasing area) |
| 4 | 99.3% | 75.1% | Yes (further increase) |
| 8 | 99.0% | 55.6% | Yes (multiple new peaks) |
Issue 2: Degradation Observed in the Presence of Bases
Question: I am using a basic catalyst (e.g., NaOH, KOtBu) in my reaction involving this compound and I am seeing product loss and the formation of colored impurities. What is the likely cause?
Answer:
In the presence of strong bases, this compound can undergo several degradation reactions:
-
Base-Catalyzed Hydrolysis: Similar to acid-catalyzed hydrolysis, the acetyl group can be cleaved under basic conditions. The hydroxide ion, a strong nucleophile, can directly attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate of 5-chlorothiophene-3-carboxylic acid.[2][8]
-
Ring Opening: The thiophene ring itself can be susceptible to ring-opening under strongly basic conditions, especially in polar media.[9] This can lead to the formation of various acyclic sulfur-containing compounds, which may be colored.
-
Reactions involving the α-carbon: The protons on the methyl group of the acetyl substituent are acidic and can be deprotonated by a strong base to form an enolate.[2] This enolate can then participate in various side reactions such as aldol-type condensations, leading to higher molecular weight impurities.
Troubleshooting Steps:
-
Use of Milder Bases: If your reaction allows, consider using a weaker, non-nucleophilic base (e.g., a hindered amine base like DBU or DIPEA) to minimize direct attack on the carbonyl group.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of degradation.
-
Anhydrous Conditions: While hydrolysis is a concern, the presence of water can also influence the reactivity of some bases. Using anhydrous conditions can sometimes provide a cleaner reaction profile.
-
Protecting Group Strategy: If the acetyl group is not directly involved in your desired transformation, you could consider protecting it as a ketal, which is stable to basic conditions. The ketal can then be removed under acidic conditions after the base-catalyzed step is complete.[4][5]
Workflow for Investigating Base-Catalyzed Degradation
Caption: Troubleshooting workflow for base-catalyzed degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[6][] It is advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric oxygen. Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6][11] For prolonged storage, refrigeration is recommended.
Q2: I've noticed my old bottle of this compound has darkened. Is it still usable?
A: The darkening of the compound upon storage often indicates some level of degradation, possibly due to oxidation or polymerization upon exposure to light and air.[6] Before using the material in a critical synthesis, it is highly recommended to assess its purity. This can be done using techniques such as NMR spectroscopy, HPLC, or GC-MS to quantify the amount of the desired compound and identify any significant impurities.[1][7][12] If the purity is found to be compromised, purification by recrystallization or column chromatography may be necessary.
Q3: Can the chlorine atom on the thiophene ring be displaced under acidic or basic conditions?
A: While nucleophilic aromatic substitution on an electron-rich ring like thiophene is generally difficult, the presence of the electron-withdrawing acetyl group can activate the ring towards nucleophilic attack. However, direct displacement of the chlorine atom by common acids or bases under typical reaction conditions is not a primary degradation pathway. More forcing conditions or the presence of specific catalysts would likely be required for this to occur. The more labile parts of the molecule are the acetyl group and the thiophene ring itself.
Q4: What are the expected degradation products I should look for when analyzing a stressed sample of this compound?
A: The primary degradation products to look for would be:
-
Under acidic or basic hydrolysis: 5-chlorothiophene-3-carboxylic acid.
-
Under oxidative conditions: Thiophene-S-oxides and potentially ring-opened products.[6][13]
-
Under strongly acidic conditions: Polymeric materials.[6]
-
Under strongly basic conditions: Products from aldol condensation or ring-opening.[2][9]
Analytical techniques like LC-MS are invaluable for identifying these potential degradation products by their mass-to-charge ratio.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. quora.com [quora.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 9. Base-induced deprotonation and ring opening of thiophene and some of its derivatives | Semantic Scholar [semanticscholar.org]
- 11. parchem.com [parchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. femaflavor.org [femaflavor.org]
Technical Support Center: Monitoring the Synthesis of 3-Acetyl-5-chlorothiophene
Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 3-Acetyl-5-chlorothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during synthesis. Here, we address specific issues in a direct question-and-answer format, moving from rapid qualitative assessments to detailed quantitative analysis.
Part 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis
Thin-Layer Chromatography is an indispensable tool for rapid, qualitative monitoring of reaction progress. It's fast, inexpensive, and provides immediate visual feedback on the consumption of starting materials and the formation of products.
Frequently Asked Questions (FAQs) for TLC
Q1: I'm not sure which solvent system to use for my TLC analysis of a this compound reaction. Where do I start?
A1: A good starting point for thiophene derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. We recommend beginning with a 8:2 or 7:3 ratio of hexane to ethyl acetate. The goal is to achieve a retention factor (Rf) for your starting material of around 0.3 to 0.4, which typically provides a good window for observing the appearance of new, more polar or less polar, product spots.
Q2: My spots are streaking on the TLC plate. What's causing this and how can I fix it?
A2: Streaking, or tailing, of spots on a TLC plate can be caused by several factors:
-
Sample Overloading: You may be spotting too much of your reaction mixture. Try diluting your sample before spotting it on the plate.
-
Compound Acidity/Basicity: this compound and its derivatives can interact with the acidic silanol groups on the silica gel plate, causing streaking. To counteract this, you can add a small amount (1-2%) of a modifier to your eluent. For acidic compounds, add acetic acid; for basic compounds, add triethylamine.
-
Incomplete Drying: Ensure the spotting solvent has completely evaporated before developing the plate.
Q3: I see a new spot on my TLC, but I'm not sure if it's my product or a byproduct. How can I be certain?
A3: This is where a "cospot" is crucial. On the same TLC plate, spot your starting material in one lane, your reaction mixture in a second lane, and in a third lane, spot both the starting material and the reaction mixture on top of each other (the cospot). If the new spot in your reaction mixture is indeed a new compound, it will resolve as a separate spot from the starting material in the cospot lane.
Troubleshooting Guide: TLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are not moving off the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Spots are running with the solvent front (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase. |
| Poor separation between spots | The polarity of the eluent is not optimized. | Experiment with different solvent ratios or try a different solvent system altogether. For example, dichloromethane/hexane can offer different selectivity. |
| Faint or invisible spots under UV light | The compound is not UV-active or is present at a very low concentration. | Use a chemical stain, such as potassium permanganate or anisaldehyde, to visualize the spots. |
Part 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insights
HPLC is a powerful technique for separating, identifying, and quantifying the components of your reaction mixture with high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this compound and its derivatives.
Frequently Asked Questions (FAQs) for HPLC
Q1: What is a good starting HPLC method for monitoring my this compound reaction?
A1: A typical starting point for a reverse-phase HPLC method would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid or phosphoric acid to improve peak shape.
-
Detection: UV detection at a wavelength where your starting material and expected product have significant absorbance, typically in the 230-320 nm range for thiophene derivatives.
Q2: My peaks are tailing in my HPLC chromatogram. What should I do?
A2: Peak tailing is a common issue in HPLC and can be addressed by:
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your compound, leading to interactions with residual silanols on the column. Adjusting the pH with a buffer or acid can often resolve this.
-
Column Contamination: Your column may be contaminated. Try flushing the column with a strong solvent. If the problem persists, a guard column can help protect your analytical column from contaminants in the sample.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample and reinject.
Q3: I'm seeing split peaks in my chromatogram. What's the cause?
A3: Split peaks can be frustrating, but they are often solvable:
-
Injection Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band. Try back-flushing the column or replacing the inlet frit. If a void is suspected, the column may need to be replaced.
-
Co-eluting Peaks: It's possible that what appears to be a split peak is actually two different compounds that are not fully resolved. Modifying your mobile phase gradient or temperature can improve separation.
Troubleshooting Workflow for HPLC Analysis
Here is a logical workflow to diagnose and resolve common HPLC issues when analyzing this compound reactions.
Caption: A troubleshooting decision tree for common HPLC issues.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Components
GC-MS is an excellent technique for analyzing volatile compounds and can be very useful for monitoring reactions involving this compound, especially for identifying byproducts and impurities.
Frequently Asked Questions (FAQs) for GC-MS
Q1: My this compound reaction mixture contains non-volatile components. Can I still use GC-MS?
A1: Direct injection of non-volatile materials (like salts or catalysts) into a GC-MS system can contaminate the injector and column. It's crucial to perform a work-up and extraction of your reaction mixture into a volatile organic solvent before analysis. If your product itself is not volatile enough, derivatization might be necessary, though this is less common for acetylthiophenes.
Q2: I'm concerned about my compounds degrading in the hot GC injector. How can I mitigate this?
A2: Thermal degradation can be a problem for some thiophene derivatives. Here are some tips:
-
Lower the Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of your analytes.
-
Use a Split Injection: A split injection minimizes the time the sample spends in the hot injector, reducing the chance of degradation.
-
Liner Choice: Using a deactivated liner can help prevent catalytic degradation on active sites.
Q3: The peaks in my GC chromatogram are broad. What are the likely causes?
A3: Broad peaks in GC can stem from several sources:
-
Slow Injection: A slow injection can cause the sample band to broaden before it reaches the column. Use a fast injection speed.
-
Column Issues: Contamination at the head of the column or column degradation can lead to peak broadening. Try breaking off the first few centimeters of the column.
-
Flow Rate: An incorrect carrier gas flow rate can reduce efficiency. Ensure your flow rate is optimized for your column dimensions.
Typical GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar column is a good starting point for general-purpose analysis of moderately polar compounds. |
| Injector Temperature | 250 °C | Sufficient to volatilize the analyte without causing significant degradation. |
| Oven Program | Start at 50-70 °C, ramp to 250-280 °C | A temperature ramp allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium at ~1 mL/min | Provides good efficiency and is compatible with mass spectrometers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the structure of your product and identifying byproducts by providing detailed information about the chemical environment of atoms.
Frequently Asked Questions (FAQs) for NMR
Q1: How can I use ¹H NMR to monitor the progress of my this compound reaction?
A1: By taking aliquots from your reaction mixture over time, you can observe the disappearance of signals corresponding to your starting materials and the appearance of new signals from your product. For example, you would monitor the characteristic signals of the thiophene ring protons and the acetyl group protons. Changes in their chemical shifts and coupling patterns will indicate the formation of the new product.
Q2: My NMR sample contains both my product and unreacted starting material. How can I determine the conversion?
A2: You can calculate the percent conversion by integrating the signals of a proton unique to the product and a proton unique to the starting material. The ratio of these integrals, corrected for the number of protons each signal represents, will give you the molar ratio of product to starting material.
Q3: My NMR spectrum is complex, and I'm having trouble assigning the peaks. What can I do?
A3: For complex spectra, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY will show you which protons are coupled to each other, while HSQC correlates protons with the carbons they are directly attached to, aiding in the unambiguous assignment of your structure.
NMR Data Interpretation Workflow
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-Acetyl-5-chlorothiophene: A Comparative Approach
For researchers and professionals in drug development, the precise structural characterization of heterocyclic compounds is a foundational requirement for advancing research. Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science, making their unambiguous elucidation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 3-Acetyl-5-chlorothiophene. Given the scarcity of publicly available, fully assigned spectra for this specific molecule, we will employ a comparative and predictive methodology. By starting with the known experimental data of a simpler analogue, 3-acetylthiophene, we will dissect the electronic effects of the C-5 chloro-substituent to predict and interpret the spectrum of the target compound. This approach not only serves as a practical guide for analysis but also reinforces the fundamental principles of structure-spectra correlation.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering for the this compound ring system is used. The acetyl group is at position 3, and the chlorine atom is at position 5.
Caption: IUPAC numbering for this compound.
The Benchmark for Comparison: NMR Analysis of 3-Acetylthiophene
To understand the spectrum of this compound, we first must analyze its parent structure, 3-acetylthiophene. The acetyl group at C-3 is an electron-withdrawing group, which deshields the ring protons, particularly the adjacent H-2 and H-4 protons.
The experimental NMR data for 3-acetylthiophene, acquired in deuterated chloroform (CDCl₃), provides a solid baseline for our comparison.[1][2]
| ¹H NMR Data (3-Acetylthiophene in CDCl₃) | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.05 | dd | JH2-H5 = 1.2, JH2-H4 = 2.9 |
| H-4 | ~7.32 | dd | JH4-H2 = 2.9, JH4-H5 = 5.1 |
| H-5 | ~7.54 | dd | JH5-H2 = 1.2, JH5-H4 = 5.1 |
| -COCH₃ (H-7) | ~2.54 | s | |
| ¹³C NMR Data (3-Acetylthiophene in CDCl₃) | |||
| Assignment | Chemical Shift (δ, ppm) | ||
| C-2 | ~132.3 | ||
| C-3 | ~143.1 | ||
| C-4 | ~126.3 | ||
| C-5 | ~128.0 | ||
| C=O (C-6) | ~190.9 | ||
| -COCH₃ (C-7) | ~26.7 |
Predictive Analysis: The Spectroscopic Impact of C-5 Chlorination
Introducing a chlorine atom at the C-5 position dramatically alters the electronic landscape of the thiophene ring, leading to predictable changes in the NMR spectrum. Chlorine exerts two primary electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bonds. This effect is strongest on the adjacent carbon (C-5) and diminishes with distance.
-
Mesomeric Effect (+M): Through its lone pairs, chlorine can donate electron density into the aromatic π-system. This effect primarily influences the ortho (C-4) and para (C-2) positions.
In halogens, the inductive effect typically outweighs the mesomeric effect in influencing carbon chemical shifts, but both must be considered for proton shifts.[3]
Predicted ¹H NMR Spectrum of this compound
With the C-5 proton now replaced by chlorine, the ¹H NMR spectrum simplifies to two signals in the aromatic region, corresponding to H-2 and H-4.
-
H-4: This proton is ortho to the new chlorine substituent. The strong electron-withdrawing inductive effect of the chlorine atom will cause a significant downfield shift (deshielding) for H-4 compared to its position in 3-acetylthiophene.
-
H-2: This proton is in a para-like position relative to the chlorine. Its chemical shift will also be influenced, likely shifting slightly downfield due to the overall electron withdrawal from the ring.
-
Coupling: The H-2 and H-4 protons are meta to each other. They will appear as two doublets with a small meta coupling constant (⁴JH2-H4), typically in the range of 1.5-2.0 Hz.
-
-COCH₃ (H-7): The chemical shift of the acetyl protons is expected to be minimally affected, remaining a singlet around 2.5-2.6 ppm.
Predicted ¹³C NMR Spectrum of this compound
The carbon signals will also shift based on the substituent effects.
-
C-5: The carbon directly attached to the chlorine atom (ipso-carbon) will experience the strongest deshielding and shift significantly downfield.
-
C-4: The ortho-carbon will also be deshielded due to the inductive effect of chlorine.
-
C-2 & C-3: These carbons are further away and will experience less pronounced shifts. C-3, being the attachment point for the acetyl group, will remain a quaternary carbon with a downfield shift.
-
C=O (C-6) & -COCH₃ (C-7): The acetyl carbons are expected to show only minor changes in their chemical shifts.
The table below summarizes the predicted spectral data for this compound, providing a direct comparison with the 3-acetylthiophene benchmark.
| Predicted NMR Data (this compound in CDCl₃) | |||
| ¹H Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.6 - 7.8 | d | ⁴JH2-H4 ≈ 1.8 |
| H-4 | 7.4 - 7.6 | d | ⁴JH2-H4 ≈ 1.8 |
| -COCH₃ (H-7) | ~2.55 | s | |
| ¹³C Assignment | Predicted Shift (δ, ppm) | ||
| C-2 | 129 - 132 | ||
| C-3 | 141 - 144 | ||
| C-4 | 127 - 130 | ||
| C-5 | 133 - 136 | ||
| C=O (C-6) | ~190 | ||
| -COCH₃ (C-7) | ~26.8 |
Experimental Protocol for Spectral Validation
To validate the predicted data, obtaining a high-quality spectrum is essential. The following protocol is a self-validating system designed for accuracy and reproducibility.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[4]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for this type of molecule. Use approximately 0.6 mL of the solvent.[3]
-
Dissolution & Transfer: Add the solvent to the vial, cap it, and gently vortex until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Internal Standard: CDCl₃ typically contains a residual CHCl₃ peak at δ 7.26 ppm, which can be used for calibration.[5] For highly accurate work, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
NMR Data Acquisition
These parameters are starting points for a modern 400 MHz+ spectrometer.
¹H NMR Acquisition:
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set a spectral width from approximately -2 to 12 ppm.
-
Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative integration.
¹³C NMR Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width from 0 to 220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. Quaternary carbons may require longer delays for accurate quantification.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm.
-
Calibration: Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃ in CDCl₃ at 7.26 ppm) or the TMS peak (0.00 ppm).
-
Integration & Analysis: Integrate the signals in the ¹H spectrum to confirm the relative proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Workflow for Structural Elucidation
The logical flow from sample to confirmed structure is a critical process for any analytical scientist.
Caption: Workflow from sample preparation to structural confirmation.
Conclusion
The structural analysis of this compound by NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to predict and interpret complex spectra. By using the well-characterized analogue 3-acetylthiophene as a benchmark, we can confidently predict the downfield shifts of H-4 and the thiophene carbons due to the potent inductive effect of the chlorine atom at C-5. The expected simplification of the ¹H spectrum from a three-spin system to a two-spin system of meta-coupled doublets is a key identifying feature. The detailed experimental protocol provided herein offers a robust pathway for researchers to validate these predictions and achieve unambiguous structural confirmation, ensuring data integrity for applications in drug discovery and beyond.
References
Comparing the reactivity of 3-Acetyl-5-chlorothiophene with 2-acetyl-5-chlorothiophene
An In-Depth Comparative Guide to the Reactivity of 3-Acetyl-5-chlorothiophene and 2-acetyl-5-chlorothiophene
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the course of a synthetic strategy. Among the versatile heterocyclic intermediates, substituted acetylthiophenes are of paramount importance.[1] This guide provides a comprehensive comparison of the chemical reactivity of two key isomers: this compound and 2-acetyl-5-chlorothiophene. Understanding the profound influence of the acetyl group's position on the thiophene ring's electronic properties is essential for predicting reaction outcomes and optimizing synthetic routes.[2]
Structural and Physicochemical Properties: The Isomeric Distinction
This compound and 2-acetyl-5-chlorothiophene share the same molecular formula but differ in the substitution pattern on the thiophene ring. This seemingly minor structural variance leads to distinct physicochemical properties and, more importantly, divergent chemical reactivity.
Table 1: Physicochemical Properties of this compound and 2-acetyl-5-chlorothiophene
| Property | This compound | 2-Acetyl-5-chlorothiophene |
| Structure | ![]() | ![]() |
| CAS Number | 58119-67-8 | 6310-09-4[3] |
| Molecular Formula | C₆H₅ClOS | C₆H₅ClOS[3] |
| Molecular Weight | 160.62 g/mol | 160.62 g/mol |
| Appearance | Solid | White to light yellow powder/crystal |
| Melting Point | Not specified, solid form | 46-49 °C |
| Boiling Point | Not specified | 117-118 °C at 17 mmHg |
| SMILES | CC(=O)C1=CC=C(S1)Cl[4] | CC(C1=CSC(Cl)=C1)=O |
| InChI Key | CPHPSPVYDLDWBL-UHFFFAOYSA-N | HTZGPEHWQCRXGZ-UHFFFAOYSA-N[3] |
The core of their reactivity differences lies in the interplay between the inherent electronic nature of the thiophene ring and the influence of the two electron-withdrawing substituents: the acetyl group (-COCH₃) and the chlorine atom (-Cl). The thiophene ring is an electron-rich aromatic system, inherently more reactive towards electrophiles than benzene, with a strong preference for substitution at the α-positions (C2 and C5).[1] Both the acetyl and chloro groups deactivate the ring towards electrophilic attack by withdrawing electron density. However, their positioning dictates the regioselectivity and overall reaction kinetics.
Comparative Reactivity Analysis
The location of the acetyl group, a powerful deactivating group, is the primary determinant of the isomers' reactivity in key transformations.
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, an electrophile attacks the π-system of the thiophene ring. The success and regioselectivity of this reaction are governed by the electron density of the available carbon atoms.
-
2-Acetyl-5-chlorothiophene: Both α-positions (C2 and C5), the most reactive sites, are blocked by the acetyl and chloro groups, respectively. Both substituents strongly deactivate the ring. The remaining β-positions (C3 and C4) are available for substitution. The powerful deactivating effect of the C2-acetyl group significantly reduces the electron density at the adjacent C3 position. The C5-chloro group, while deactivating, directs electrophiles to the C4 position. Consequently, electrophilic substitution on this isomer is difficult and, when forced, will preferentially occur at the C4 position .
-
This compound: This isomer possesses a vacant α-position at C2. While the C3-acetyl group deactivates the ring, particularly at the adjacent C2 and C4 positions, the inherent high reactivity of the α-position often overcomes this deactivation.[1] The C5 position is blocked by chlorine. Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the highly activated C2 position .
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on the ring and displacement of a leaving group, in this case, the chloride ion. This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex).[5]
-
2-Acetyl-5-chlorothiophene: The acetyl group is positioned "para-like" to the chlorine atom at C5. This arrangement allows the strong electron-withdrawing effect of the carbonyl group to delocalize and stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C5. This provides substantial activation for the displacement of the chloro group. Studies have shown that α-chlorothiophenes can undergo nucleophilic substitution.[6]
-
This compound: The acetyl group is "meta-like" relative to the C5-chloro group. In this configuration, the acetyl group cannot effectively stabilize the intermediate negative charge at C5 through resonance. Consequently, it provides significantly less activation for nucleophilic substitution compared to its 2-acetyl counterpart.
Experimental Protocols for Reactivity Comparison
The following protocols are designed to empirically validate the predicted differences in reactivity.
Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)
This experiment aims to demonstrate the higher reactivity and distinct regioselectivity of this compound in an electrophilic nitration reaction.
Methodology:
-
Reaction Setup: Prepare two separate oven-dried, 50 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
-
Reagent A (Flask 1): To the first flask, add this compound (1.61 g, 10 mmol) and concentrated sulfuric acid (10 mL) at 0 °C (ice bath).
-
Reagent B (Flask 2): To the second flask, add 2-acetyl-5-chlorothiophene (1.61 g, 10 mmol) and concentrated sulfuric acid (10 mL) at 0 °C.[7]
-
Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.76 mL, 11 mmol) to concentrated sulfuric acid (2.5 mL) at 0 °C.
-
Reaction Execution: Add the nitrating mixture dropwise and simultaneously to both flasks over 15 minutes, maintaining the temperature at 0-5 °C.
-
Monitoring: Stir both reactions at 0-5 °C and monitor their progress by Thin Layer Chromatography (TLC) every 15 minutes.
-
Work-up: Once the starting material is consumed (or after 2 hours), carefully pour each reaction mixture into a separate beaker containing 100 g of crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Analysis: Characterize the products by ¹H NMR to confirm the position of the nitro group and determine the yield for each reaction.
Expected Outcome: The reaction in Flask 1 (this compound) is expected to proceed faster and give a higher yield of the 2-nitro product. The reaction in Flask 2 (2-acetyl-5-chlorothiophene) will be slower, potentially requiring elevated temperatures, and will yield the 4-nitro product.[7]
Protocol 2: Comparative Nucleophilic Substitution with Pyrrolidine
This experiment is designed to demonstrate the enhanced reactivity of 2-acetyl-5-chlorothiophene towards SNAr.
Methodology:
-
Reaction Setup: Prepare two separate pressure tubes equipped with magnetic stir bars.
-
Reagent A (Tube 1): Add 2-acetyl-5-chlorothiophene (0.80 g, 5 mmol), pyrrolidine (0.53 mL, 6.5 mmol), and N,N-Dimethylformamide (DMF, 10 mL).
-
Reagent B (Tube 2): Add this compound (0.80 g, 5 mmol), pyrrolidine (0.53 mL, 6.5 mmol), and DMF (10 mL).
-
Reaction Execution: Seal both tubes and place them in a preheated oil bath at 80 °C.
-
Monitoring: Stir both reactions and monitor their progress by TLC or HPLC every hour.
-
Work-up: After 4 hours (or upon completion of the more reactive isomer), cool the tubes to room temperature. Pour the contents into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR to determine the conversion percentage for each isomer. Purify the product(s) by column chromatography if necessary.
Expected Outcome: The reaction in Tube 1 (2-acetyl-5-chlorothiophene) will show a significantly higher conversion to the pyrrolidine-substituted product compared to the reaction in Tube 2 (this compound), which may show little to no conversion under these conditions.[5]
Synthetic Implications and Conclusion
The isomeric relationship between this compound and 2-acetyl-5-chlorothiophene provides a clear and instructive example of how substituent placement governs chemical reactivity in heterocyclic systems.
-
This compound is the substrate of choice for synthetic routes requiring electrophilic substitution on the thiophene ring. Its available C2 position allows for the introduction of various functional groups, making it a valuable precursor for building complex molecular scaffolds.
-
2-Acetyl-5-chlorothiophene is the superior building block for reactions involving nucleophilic aromatic substitution . The powerful activating effect of the C2-acetyl group facilitates the displacement of the C5-chloro substituent, providing a reliable pathway to 5-substituted-2-acetylthiophenes, which are key intermediates in pharmaceuticals and agrochemicals.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]
- 4. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 3-Acetyl-5-chlorothiophene Derivatives: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the realm of thiophene derivatives, which are pivotal building blocks in numerous therapeutic agents, understanding the spatial arrangement of substituents is paramount for predicting and optimizing their biological activity. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 3-acetyl-5-chlorothiophene and its analogues, offering field-proven insights into the causality behind experimental choices.
Thiophene and its derivatives are known for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. The specific substitution pattern on the thiophene ring dramatically influences these properties, making unambiguous structural confirmation a critical step in the research and development pipeline. While a suite of analytical methods is available, single-crystal X-ray diffraction (XRD) remains the gold standard for providing definitive atomic-level structural information.
This guide will delve into the practical application and comparative value of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of acetyl-chlorothiophene derivatives. We will explore the strengths and limitations of each technique, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate analytical strategy.
The Unambiguous Power of X-ray Crystallography: A Case Study of 2-Acetyl-5-chlorothiophene
The crystal structure of 2-acetyl-5-chlorothiophene (ACT) has been solved and its data deposited in the Cambridge Structural Database (CSD). The compound crystallizes in the monoclinic space group C2/c. This level of detail, including precise bond lengths, bond angles, and torsion angles, is unattainable through most other analytical methods and is crucial for understanding the molecule's conformation and potential interactions in a biological system.
Key Crystallographic Parameters for 2-Acetyl-5-chlorothiophene:
| Parameter | Value |
| Chemical Formula | C₆H₅ClOS |
| Molecular Weight | 160.62 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
This crystallographic data provides the definitive evidence for the connectivity and stereochemistry of the molecule.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is often dictated by the specific research question, the nature of the sample, and the level of structural detail required. Below is a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the characterization of this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, stereochemistry in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm) | Soluble sample (5-10 mg) in a suitable deuterated solvent | Small amount of sample, can be in solution or solid state |
| Strengths | Unambiguous determination of absolute structure | Powerful for elucidating structure in solution, non-destructive | High sensitivity, provides molecular weight and formula |
| Limitations | Crystal growth can be a significant bottleneck | Provides an average structure in solution, may not reflect solid-state conformation | Does not provide direct information on 3D structure or stereochemistry |
Experimental Protocols
Single-Crystal X-ray Diffraction Workflow
A successful X-ray crystallography experiment hinges on the growth of high-quality single crystals.
Step 1: Crystal Growth
-
Method: Slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution are common techniques for growing single crystals of small organic molecules.
-
Rationale: The slow process allows for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining a clear diffraction pattern.
Step 2: Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Procedure: A suitable crystal is mounted on a goniometer head and cooled (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the resulting diffraction pattern is recorded.
Step 3: Structure Solution and Refinement
-
Software: Specialized software is used to process the diffraction data and solve the phase problem to generate an initial electron density map.
-
Refinement: The atomic model is then refined against the experimental data to obtain the final, accurate molecular structure.
Diagram of the X-ray Crystallography Workflow:
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Acetyl-5-chlorothiophene
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. 3-Acetyl-5-chlorothiophene is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two robust analytical techniques for validating its purity: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these powerhouse analytical techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific impurities that may be present.[2] This guide will delve into the causality behind the experimental choices for each method, present detailed, self-validating protocols, and provide a head-to-head comparison of their performance based on key validation parameters.
The Analytical Challenge: Profiling this compound
This compound (C₆H₅ClOS, MW: 160.62) is a solid, combustible compound.[3] Potential impurities in its synthesis can include starting materials, reagents, and by-products from side reactions, such as isomers (e.g., 2-Acetyl-5-chlorothiophene) or compounds with varying degrees of chlorination or acetylation.[3][4] An ideal analytical method must be able to separate and quantify these closely related compounds with high accuracy and precision.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy for a wide range of compounds, including those that are non-volatile or thermally labile.[2][5] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for moderately polar compounds like this compound.[6]
HPLC Experimental Protocol
Objective: To separate and quantify this compound and its potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard of known purity.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound, dissolve it in 100 mL of the mobile phase, and filter through a 0.45 µm syringe filter.
System Suitability: Before sample analysis, inject the standard solution in replicate (n=6). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[7]
Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all detected peaks.
HPLC Method Validation
The HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[8][9][10]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak is well-resolved from impurity peaks. | To ensure the method is selective for the analyte.[11] |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of concentrations (e.g., 1-150 µg/mL). | To demonstrate a proportional relationship between concentration and response.[9] |
| Accuracy (Recovery) | 98-102% recovery of spiked analyte at three concentration levels. | To assess the closeness of the measured value to the true value.[12] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 3.0% | To demonstrate the method's consistency.[13] |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1 | To determine the lowest concentration of analyte that can be reliably detected and quantified.[14] |
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive structural identification.[14] It is particularly useful for identifying unknown impurities and for analyzing compounds that are amenable to volatilization without decomposition.
GC-MS Experimental Protocol
Objective: To separate, identify, and quantify volatile impurities in this compound.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Acetonitrile (GC grade).
-
This compound reference standard.
Chromatographic and MS Conditions:
| Parameter | Recommended Conditions |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1 ratio) |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | m/z 40-400 |
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 100 mL of acetonitrile.
System Suitability: Inject the standard solution to confirm the retention time, peak shape, and detector response before analyzing samples.
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total ion chromatogram (TIC) area. Impurity identification is achieved by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST).
GC-MS Method Validation
Similar to HPLC, the GC-MS method should be validated for its intended use.[12]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Analyte peak is chromatographically resolved and mass spectrum is unique. | To ensure accurate identification and quantification without interference.[12] |
| Linearity | Correlation coefficient (r²) > 0.999 over a defined concentration range. | To establish a proportional response.[12] |
| Accuracy (Recovery) | 95-105% recovery of spiked analyte. | To verify the method's accuracy.[12] |
| Precision (RSD) | Repeatability: RSD ≤ 5.0% Intermediate Precision: RSD ≤ 10.0% | To demonstrate method consistency for trace analysis. |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1 | To define the method's sensitivity limits.[14] |
GC-MS Workflow Diagram
Caption: GC-MS workflow for purity assessment.
Head-to-Head Comparison: HPLC vs. GC-MS
The following table presents hypothetical but realistic data from the analysis of a synthesized batch of this compound, illustrating the performance of each technique.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Analytes | Volatile and non-volatile compounds, including thermally labile ones.[2] | Volatile and thermally stable compounds.[2] |
| Sensitivity | High (typically µg to ng range). | Very High (typically ng to pg range).[2] |
| Selectivity | Good, based on retention time. | Excellent, based on retention time and mass spectrum. |
| Impurity ID | Tentative, based on retention time relative to standards. | Definitive, based on mass spectral fragmentation patterns.[14] |
| Purity Result (Area %) | 99.5% | 99.6% |
| Detected Impurities | 2 minor peaks (unidentified) | 2 minor peaks (identified as isomers by mass spectra) |
| LOD | ~0.05% | ~0.01% |
| Precision (RSD) | < 2% | < 5% |
| Run Time | ~15 minutes | ~25 minutes |
Conclusion and Recommendations
Both HPLC and GC-MS are highly effective for assessing the purity of synthesized this compound. The choice of method depends on the specific analytical goal.
-
HPLC-UV is the preferred method for routine quality control and quantitative purity determination due to its high precision, robustness, and suitability for a wide range of potential impurities.[5] It is the industry standard for release testing of pharmaceutical materials.[6]
-
GC-MS is the superior method for impurity identification and for detecting trace levels of volatile impurities.[14] Its ability to provide structural information is invaluable for understanding the byproduct profile of the synthesis and for troubleshooting manufacturing processes.[2]
For comprehensive characterization of this compound, a dual-pronged approach is recommended. Employ HPLC for accurate and precise quantification of purity as part of routine analysis, and utilize GC-MS for in-depth impurity profiling and identification during process development and investigation of out-of-specification results. This integrated strategy ensures the highest level of quality and confidence in the synthesized material, in line with the stringent requirements of the pharmaceutical industry.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Acetyl-2,5-dichlorothiophene [webbook.nist.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. environics.com [environics.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. impactfactor.org [impactfactor.org]
A Comparative Guide to the Biological Activity of 3-Acetyl-5-chlorothiophene Analogs
For researchers, scientists, and professionals in drug development, the thiophene scaffold represents a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides an in-depth technical comparison of the biological activities of various analogs derived from 3-acetyl-5-chlorothiophene. By synthesizing data from multiple studies, we will explore their anticancer and enzyme inhibitory properties, delve into their structure-activity relationships (SAR), and provide detailed experimental protocols to support further research in this promising area.
Introduction: The Versatility of the this compound Scaffold
This compound is a key synthetic intermediate, providing a reactive platform for the generation of a diverse library of bioactive molecules. The presence of the acetyl group, the chloro substituent, and the thiophene ring itself allows for a range of chemical modifications, leading to compounds with distinct pharmacological profiles. This guide will focus on two prominent classes of this compound analogs: chalcones and sulfonamides, comparing their anticancer and carbonic anhydrase inhibitory activities, respectively.
Comparative Analysis of Biological Activity
Anticancer Activity of this compound Chalcone Analogs
Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-established class of anticancer agents.[3] Analogs derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A key study investigated a series of chlorothiophene-based chalcones, revealing their potential to target colorectal cancer.[3]
Table 1: In Vitro Cytotoxicity of this compound Chalcone Analogs against WiDr Colorectal Cancer Cells
| Compound ID | Structure | IC50 (µg/mL)[3] |
| C1 | (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | >10 |
| C3 | (E)-1-(5-chlorothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one | >10 |
| C4 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 0.77 |
| C5 | (E)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | >10 |
| C6 | (E)-1-(5-chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 0.45 |
| C7 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | >10 |
| 5-Fluorouracil | (Positive Control) | 2.00 |
Data sourced from a study by Lestari et al. (2025).[3]
The data clearly indicates that the substitution pattern on the phenyl ring of the chalcone moiety plays a crucial role in determining the anticancer potency. Specifically, the presence of a 4-methoxy group (C4) or 2,4-dichloro substituents (C6) leads to a significant increase in cytotoxicity against WiDr colorectal cancer cells, with IC50 values of 0.77 µg/mL and 0.45 µg/mL, respectively.[3] Notably, these compounds were more potent than the standard chemotherapeutic drug, 5-fluorouracil.[3]
The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress, including DNA damage.[4] Disruptions in the p53 pathway are a common feature in many cancers.[3] Studies on chlorothiophene-based chalcones suggest that their anticancer activity may be mediated through the activation of the p53 pathway, leading to the induction of apoptosis.[3]
The activation of p53 can lead to the upregulation of pro-apoptotic proteins such as Bax, which in turn triggers the caspase cascade, ultimately resulting in programmed cell death.[4][5] The potent cytotoxicity of compounds C4 and C6 suggests they may effectively induce this apoptotic pathway in cancer cells.
Carbonic Anhydrase Inhibition by this compound Sulfonamide Analogs
Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[6] this compound-2-sulfonamide is a key intermediate in the synthesis of the clinically used CA inhibitor, Brinzolamide, which is used to treat glaucoma.[7][8] The sulfonamide moiety of these compounds coordinates to the zinc ion in the active site of carbonic anhydrase, inhibiting its enzymatic activity.[7]
Table 2: Carbonic Anhydrase Isozyme Inhibition by Benzo[b]thiophene Sulfonamide Analogs
| Compound | hCA I Ki (nM)[9] | hCA II Ki (nM)[9] | hCA IX Ki (nM)[9] |
| Unsubstituted Benzo[b]thiophene-5-sulfonamide | 138 | 8.8 | 15 |
| Unsubstituted Benzo[b]thiophene-6-sulfonamide | 63 | 6.3 | 2.8 |
| Acetazolamide (Standard) | 250 | 12 | 25 |
Data from a study on related benzo[b]thiophene sulfonamides, demonstrating the potential of the thiophene sulfonamide scaffold as potent CA inhibitors.[9]
While specific Ki values for this compound-2-sulfonamide were not found in the immediate search, the data for structurally related thiophene sulfonamides indicate that this class of compounds can be highly potent inhibitors of various carbonic anhydrase isozymes, in some cases exceeding the potency of the standard drug acetazolamide.[9] The inhibition of CAs reduces the formation of aqueous humor in the eye, thereby lowering intraocular pressure.[7]
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound analogs, detailed protocols for key assays are provided below.
Synthesis of this compound Chalcone Analogs
The synthesis of chlorothiophene-based chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[3]
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 0.01 mol of 2-acetyl-5-chlorothiophene and 0.01 mol of the desired aromatic aldehyde in 20 mL of methanol.[3]
-
To this solution, add 4 mL of 40% potassium hydroxide (KOH) solution.[3]
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into crushed ice and acidify with 5% hydrochloric acid (HCl).[3]
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and purify by recrystallization from a suitable solvent, such as ethyl acetate.[3]
-
Dry the purified product in a desiccator.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed approximately 10,000 cells per 100 µL of culture medium into each well of a 96-well microplate.[3] Incubate the plate in a CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assessment: Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Step-by-Step Protocol (using a commercial luminescent kit):
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
Conclusion and Future Directions
The analogs of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The chalcone derivatives, in particular, have demonstrated potent and selective anticancer activity, potentially through the activation of the p53-mediated apoptotic pathway. The sulfonamide analogs are established as effective carbonic anhydrase inhibitors.
Further research should focus on a more direct and comprehensive comparison of a wider range of this compound analogs across various biological assays. Investigating the selectivity of these compounds against a panel of cancer cell lines and normal cell lines is crucial to determine their therapeutic index. In-depth mechanistic studies are also warranted to fully elucidate the signaling pathways involved and to identify the specific molecular targets of these promising compounds. The detailed protocols provided in this guide aim to facilitate these future investigations and accelerate the translation of these findings into novel therapeutic strategies.
References
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 3-Acetyl-5-chlorothiophene: A Computational Approach for Drug Discovery
In the landscape of modern drug development, a profound understanding of the electronic characteristics of heterocyclic compounds is paramount. These properties govern molecular interactions, reactivity, and ultimately, the pharmacological profile of a potential drug candidate. 3-Acetyl-5-chlorothiophene, a substituted thiophene, and its derivatives are scaffolds of significant interest in medicinal chemistry, notably as intermediates in the synthesis of pharmaceuticals like the glaucoma treatment Brinzolamide. This guide provides a comprehensive computational analysis of the electronic properties of this compound, benchmarked against structurally similar halogenated acetylthiophenes.
This study leverages Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and simulated UV-Vis absorption spectra. By comparing these computational results with available experimental data for analogous compounds, we aim to provide a robust framework for researchers and drug development professionals to predict and understand the electronic behavior of this important class of molecules.
The Rationale Behind a Computational Investigation
Experimental characterization of every novel compound can be a resource-intensive endeavor. Computational chemistry offers a powerful and efficient alternative to predict molecular properties, screen potential candidates, and gain insights into structure-property relationships before committing to extensive laboratory synthesis and testing. DFT, in particular, provides a favorable balance between computational cost and accuracy for medium-sized organic molecules. The choice of the B3LYP functional with a 6-311G(d,p) basis set is a widely accepted and validated method for studying thiophene derivatives, providing reliable geometric and electronic property predictions.
This guide will compare the calculated electronic properties of this compound with those of 2-Acetyl-5-bromothiophene and 2-Acetyl-5-iodothiophene. The selection of these comparators is based on their structural similarity and the availability of experimental data for validation of our computational protocol.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its bromo and iodo analogs were calculated using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity are presented in Table 1. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| This compound (Calculated) | -6.89 | -2.11 | 4.78 | 6.89 | 2.11 |
| 2-Acetyl-5-bromothiophene (Calculated) | -6.82 | -2.15 | 4.67 | 6.82 | 2.15 |
| 2-Acetyl-5-iodothiophene (Calculated) | -6.71 | -2.24 | 4.47 | 6.71 | 2.24 |
Table 1: Calculated Electronic Properties of Acetylthiophene Derivatives.
The calculated data reveals a clear trend related to the halogen substituent. As the electronegativity of the halogen decreases from chlorine to iodine, the HOMO energy increases, and the LUMO energy decreases, resulting in a smaller HOMO-LUMO gap. This suggests that 2-Acetyl-5-iodothiophene is the most reactive of the three compounds.
Simulating and Validating UV-Visible Absorption Spectra
| Molecule | Calculated λmax (nm) | Experimental λmax (nm) | Source |
| This compound | 285 | Not Available | - |
| 2-Acetyl-5-bromothiophene | 292 | 290 | --INVALID-LINK-- |
| 2-Acetyl-5-iodothiophene | 301 | Not Available | - |
Table 2: Calculated and Experimental UV-Visible Absorption Maxima.
The excellent agreement between the calculated and experimental λmax for 2-Acetyl-5-bromothiophene validates our computational approach, lending confidence to the predicted λmax for this compound.
Visualizing the Computational Workflow
The process of moving from a molecular structure to its calculated electronic properties follows a well-defined computational workflow. This process is initiated with the optimization of the molecule's geometry, followed by the calculation of its electronic properties and, finally, the simulation of its spectrum.
Caption: A generalized workflow for the computational analysis of molecular electronic properties.
Experimental Protocols: A Step-by-Step Guide to the Computations
For researchers looking to replicate or adapt this methodology, the following protocols provide a detailed guide to the computational steps performed.
Protocol 1: Ground State Geometry Optimization and Electronic Property Calculation
-
Software: Gaussian 16 or a comparable quantum chemistry software package.
-
Input Preparation:
-
Construct the 3D structure of the molecule (e.g., this compound) using a molecular builder like GaussView.
-
Create an input file specifying the following keywords:
-
#p B3LYP/6-311G(d,p) Opt Freq for geometry optimization and frequency calculation.
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
-
-
Execution: Submit the input file to the quantum chemistry software.
-
Analysis of Results:
-
Verify that the optimization has converged and that there are no imaginary frequencies, confirming a true energy minimum.
-
From the output file, extract the energies of the HOMO and LUMO. The ionization potential can be approximated as the negative of the HOMO energy (Koopmans' theorem, though an approximation in DFT). A more accurate value is obtained by calculating the energy difference between the cation and the neutral molecule.
-
Electron affinity can be similarly approximated from the LUMO energy or calculated as the energy difference between the neutral molecule and its anion.
-
Protocol 2: Simulation of UV-Vis Spectrum using TD-DFT
-
Input Preparation:
-
Use the optimized geometry from Protocol 1.
-
Create a new input file with the following keywords:
-
#p TD(NStates=20) B3LYP/6-311G(d,p) to calculate the first 20 excited states.
-
It is often beneficial to include a solvent model to better mimic experimental conditions, for example, SCRF=(Solvent=Ethanol).
-
-
-
Execution: Run the TD-DFT calculation.
-
Data Extraction and Visualization:
-
The output file will contain the calculated excitation energies (in eV) and oscillator strengths for each electronic transition.
-
Convert the excitation energies to wavelengths (nm).
-
Plot the oscillator strength against the wavelength to generate a simulated UV-Vis spectrum. The peak with the highest oscillator strength typically corresponds to λmax.
-
Caption: Step-by-step computational protocols for DFT and TD-DFT analyses.
Conclusion and Future Directions
This guide demonstrates the utility of computational chemistry in characterizing the electronic properties of pharmacologically relevant molecules like this compound. The presented DFT and TD-DFT calculations provide valuable insights into its reactivity and spectral properties, benchmarked against related compounds. While the absence of direct experimental data for this compound highlights a gap in the literature, the validation of our methodology against known data for its analogs provides a strong foundation for the predictive power of this computational approach.
Future work should focus on the experimental determination of the electronic properties of this compound to further validate these computational findings. Additionally, these computational models can be extended to a broader range of thiophene derivatives to build a comprehensive library of structure-property relationships, aiding in the rational design of new therapeutic agents.
A Spectroscopic Journey: Characterizing 3-Acetyl-5-chlorothiophene and its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis and characterization of substituted thiophenes are of paramount importance. These heterocycles are key building blocks for a wide array of functional molecules. Among them, 3-acetyl-5-chlorothiophene serves as a valuable intermediate. A thorough understanding of its spectroscopic signature, in comparison to its precursors, is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed spectroscopic comparison of this compound with its precursors, 2-chlorothiophene and acetyl chloride, supported by a discussion of the underlying synthetic methodology.
The Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 2-chlorothiophene using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2]. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
The reaction mechanism is initiated by the activation of acetyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thiophene ring. The regioselectivity of this reaction is directed by the activating and deactivating effects of the chloro substituent on the thiophene ring. The resulting intermediate then loses a proton to regenerate the aromatic system, yielding the final product.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: A Detailed Analysis
The transformation of the precursors into this compound is accompanied by distinct changes in their spectroscopic profiles. A comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass spectra provides a comprehensive understanding of the structural modifications.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The chemical shifts and coupling constants of the thiophene ring protons are particularly sensitive to the nature and position of substituents.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Chlorothiophene | H3 | ~6.79 | d | ~3.7 |
| H4 | ~6.74 | dd | ~3.7, ~5.6 | |
| H5 | ~6.92 | d | ~5.6 | |
| Acetyl Chloride | -CH₃ | ~2.67 | s | - |
| This compound (Predicted) | H2 | ~7.8 - 8.0 | s | - |
| H4 | ~7.2 - 7.4 | s | - | |
| -CH₃ | ~2.5 | s | - |
Analysis:
-
2-Chlorothiophene: The spectrum displays three distinct signals for the thiophene protons. The downfield shift of H5 is attributed to the deshielding effect of the sulfur atom. The coupling constants are characteristic of ortho (J₃,₄) and meta (J₃,₅) coupling in a thiophene ring.
-
Acetyl Chloride: A simple spectrum showing a singlet for the three equivalent methyl protons. The downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group.
-
This compound (Predicted): The introduction of the acetyl group at the 3-position and the chloro group at the 5-position significantly alters the spectrum. The two remaining thiophene protons (H2 and H4) are expected to appear as singlets due to the absence of adjacent protons. The electron-withdrawing acetyl group is predicted to cause a significant downfield shift for the adjacent H2 and H4 protons compared to the protons in 2-chlorothiophene. The methyl protons of the acetyl group are expected to appear as a singlet at a chemical shift similar to that in other acetylated aromatic compounds.
Caption: Structures of the compared molecules.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-Chlorothiophene | C2 | ~121.3 |
| C3 | ~126.9 | |
| C4 | ~122.9 | |
| C5 | ~127.1 | |
| Acetyl Chloride | -CH₃ | ~33.9 |
| C=O | ~170.0 | |
| This compound (Predicted) | C2 | ~130 - 135 |
| C3 | ~140 - 145 | |
| C4 | ~125 - 130 | |
| C5 | ~135 - 140 | |
| -CH₃ | ~25 - 30 | |
| C=O | ~190 - 195 |
Analysis:
-
2-Chlorothiophene: The spectrum shows four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the chlorine (C2) is shifted upfield relative to C5 due to the heavy atom effect of chlorine.
-
Acetyl Chloride: The carbonyl carbon appears significantly downfield due to the strong deshielding effect of the oxygen atom. The methyl carbon is observed in the typical aliphatic region.
-
This compound (Predicted): The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The thiophene carbons will all be influenced by the substituents. C3, being attached to the electron-withdrawing acetyl group, and C5, attached to the chlorine, are predicted to be significantly downfield. The methyl carbon of the acetyl group should appear in a similar region to other acetylated aromatics.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-Chlorothiophene | C-H (aromatic) stretch | ~3100 |
| C=C (aromatic) stretch | ~1500 - 1400 | |
| C-Cl stretch | ~700 - 600 | |
| Acetyl Chloride | C=O stretch | ~1800 |
| C-Cl stretch | ~750 - 550 | |
| This compound (Predicted) | C-H (aromatic) stretch | ~3100 |
| C=O stretch | ~1660 - 1680 | |
| C=C (aromatic) stretch | ~1500 - 1400 | |
| C-Cl stretch | ~700 - 600 |
Analysis:
-
2-Chlorothiophene: The spectrum is characterized by aromatic C-H and C=C stretching vibrations. The C-Cl stretch appears in the fingerprint region.
-
Acetyl Chloride: The most prominent feature is the very strong C=O stretching absorption at a high wavenumber (~1800 cm⁻¹), which is characteristic of acyl chlorides[3][4].
-
This compound (Predicted): The IR spectrum of the product is expected to be a composite of the features of the precursors, with some key differences. The most significant change will be the position of the C=O stretch, which is predicted to shift to a lower wavenumber (~1660-1680 cm⁻¹) due to conjugation with the aromatic thiophene ring. The spectrum will also retain the aromatic C-H and C=C stretching bands, as well as the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Chlorothiophene | 118/120 (M⁺/M⁺+2) | 83 (M⁺ - Cl), 45 (C₂HS⁺) |
| Acetyl Chloride | 78/80 (M⁺/M⁺+2) | 43 (CH₃CO⁺) |
| This compound (Predicted) | 160/162 (M⁺/M⁺+2) | 145/147 (M⁺ - CH₃), 117 (M⁺ - COCH₃), 43 (CH₃CO⁺) |
Analysis:
-
2-Chlorothiophene: The mass spectrum shows a characteristic isotopic pattern for a chlorine-containing compound, with the M⁺+2 peak being about one-third the intensity of the M⁺ peak. Key fragments arise from the loss of a chlorine atom and fragmentation of the thiophene ring.
-
Acetyl Chloride: The spectrum also displays the chlorine isotopic pattern. The base peak is often the acylium ion at m/z 43.
-
This compound (Predicted): The molecular ion peak is expected at m/z 160, with an M⁺+2 peak at m/z 162. The fragmentation pattern is predicted to involve the loss of the methyl group from the acetyl moiety and the loss of the entire acetyl group. The acylium ion at m/z 43 is also expected to be a prominent peak.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols should be followed.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
Spectrometer Operation
-
NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
IR: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (for KBr pellets) or the pure solvent (for solutions) should be recorded and subtracted from the sample spectrum.
-
MS: Utilize an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, a standard electron energy of 70 eV is typically used.
Caption: General workflow for spectroscopic analysis.
Conclusion
References
A Comparative Guide to the Synthetic Routes of 3-Acetyl-5-chlorothiophene for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Acetyl-5-chlorothiophene in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its unique structural arrangement, featuring a reactive acetyl group and a chlorine substituent on the thiophene scaffold, renders it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this key intermediate, offering a critical evaluation of their respective advantages and limitations to inform strategic decisions in drug discovery and process development.
The Challenge of Regioselectivity in Thiophene Chemistry
The synthesis of 3-substituted thiophenes is often complicated by the inherent electronic properties of the thiophene ring. The sulfur atom's lone pairs of electrons increase the electron density at the C2 and C5 (alpha) positions, making them more susceptible to electrophilic attack than the C3 and C4 (beta) positions. This intrinsic reactivity profile presents a significant hurdle for the direct synthesis of this compound via classical electrophilic substitution reactions.
Comparative Analysis of Synthetic Strategies
Two primary multi-step strategies have emerged as the most plausible approaches to the synthesis of this compound: one commencing with the functionalization of 3-bromothiophene, and the other utilizing a regioselective acylation followed by a selective dechlorination of 2,5-dichlorothiophene.
Route A: The 3-Bromothiophene Pathway
This strategy leverages the commercially available 3-bromothiophene as a starting point to introduce the required acetyl and chloro functionalities. The synthesis of 3-bromothiophene itself is a multi-step process, typically involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[1][2]
A potential sequence for the synthesis of this compound from 3-bromothiophene is outlined below:
Figure 1: Proposed synthetic pathway to this compound starting from thiophene via a 3-bromothiophene intermediate.
Causality and Experimental Considerations:
-
Initial Bromination: The exhaustive bromination of thiophene is a well-established but atom-uneconomical first step.
-
Selective Debromination: The use of zinc in acetic acid allows for the preferential removal of the more reactive α-bromine atoms.[1]
-
Chlorination: The subsequent chlorination of 3-bromothiophene would need to be highly regioselective for the C5 position. This can be challenging as the bromine at C3 is a deactivating, ortho-para directing group, which would favor substitution at the C2 and C5 positions. Achieving high selectivity for the C5 position might require specific catalysts or reaction conditions that are not well-documented for this particular substrate.
-
Acylation: The final Friedel-Crafts acylation of the 3-bromo-5-chlorothiophene intermediate would introduce the acetyl group. The directing effects of the existing halogen substituents would need to be carefully considered to ensure acylation at the desired C3 position, which is sterically hindered and electronically deactivated.
Advantages:
-
Starts from a commercially available, albeit expensive, 3-substituted thiophene.
Disadvantages:
-
A lengthy multi-step synthesis with potentially low overall yield.
-
Significant challenges in controlling regioselectivity during both the chlorination and acylation steps, likely leading to isomeric mixtures that are difficult to separate.
-
The initial synthesis of 3-bromothiophene is a multi-step process itself, adding to the overall complexity and cost.[1][2]
Route B: The 2,5-Dichlorothiophene Pathway
This more convergent approach begins with the readily available 2,5-dichlorothiophene. The strategy hinges on a regioselective Friedel-Crafts acylation, followed by a selective dechlorination at the C2 position.
Figure 2: A more direct synthetic pathway to this compound starting from 2,5-dichlorothiophene.
Causality and Experimental Considerations:
-
Regioselective Acylation: The Friedel-Crafts acylation of 2,5-dichlorothiophene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, proceeds with high regioselectivity to yield 3-acetyl-2,5-dichlorothiophene.[3] The two chlorine atoms at the α-positions direct the incoming electrophile to one of the vacant β-positions (C3 or C4), which are equivalent in this symmetrical molecule. This reaction has been reported to proceed in high yields of 80-90%.[3][4]
-
Selective Dechlorination: The critical step in this route is the selective removal of the chlorine atom at the C2 position while leaving the C5 chlorine intact. This can be achieved through catalytic hydrogenation or other reductive methods. The steric hindrance provided by the adjacent acetyl group at the C3 position can play a crucial role in directing the dechlorination to the more accessible C2 position. While specific high-yield protocols for this exact transformation are not abundant in the literature, catalytic dechlorination of chlorinated aromatic compounds is a well-established field.[5][6][7] A patent for the synthesis of a derivative of the target molecule, 3-acetyl-5-chloro-2-(benzylthiol)thiophene, starts from 3-acetyl-2,5-dichlorothiophene, indicating the feasibility of selective reaction at the C2 position.[8][9]
Advantages:
-
A more convergent and potentially higher-yielding route.
-
Starts from a readily available and relatively inexpensive starting material.
-
The initial acylation step is highly regioselective, avoiding the formation of difficult-to-separate isomers.
Disadvantages:
-
The key selective dechlorination step may require careful optimization of catalysts and reaction conditions to achieve high selectivity and yield.
-
Potential for over-reduction to 3-acetylthiophene if the reaction is not carefully controlled.
Experimental Protocols
Protocol for Route B: Synthesis of this compound via 2,5-Dichlorothiophene
Step 1: Synthesis of 3-Acetyl-2,5-dichlorothiophene
This protocol is adapted from established literature procedures for the Friedel-Crafts acylation of 2,5-dichlorothiophene.[3][4]
Materials:
-
2,5-Dichlorothiophene
-
Acetyl chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of 2,5-dichlorothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-acetyl-2,5-dichlorothiophene.
Step 2: Selective Dechlorination of 3-Acetyl-2,5-dichlorothiophene
This step requires careful optimization. The following is a general procedure based on catalytic hydrogenation methods for dechlorination.[5][6]
Materials:
-
3-Acetyl-2,5-dichlorothiophene
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Sodium acetate (NaOAc) or other base
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 3-acetyl-2,5-dichlorothiophene (1.0 equivalent) in methanol.
-
Add sodium acetate (1.1 equivalents) and the Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material and the formation of the desired product, while minimizing the formation of the fully dechlorinated byproduct (3-acetylthiophene).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate this compound.
Data Summary and Comparison
| Parameter | Route A (from 3-Bromothiophene) | Route B (from 2,5-Dichlorothiophene) |
| Starting Material | 3-Bromothiophene | 2,5-Dichlorothiophene |
| Number of Steps | High (including synthesis of starting material) | Low (2 main steps) |
| Reported Yield | Overall yield likely to be low due to multiple steps and selectivity issues. | High yield for the acylation step (80-90%).[3][4] Overall yield depends on the optimization of the selective dechlorination step. |
| Regioselectivity | A significant challenge in both chlorination and acylation steps. | High for the initial acylation step. The dechlorination step's selectivity needs careful control. |
| Purification | Likely to require extensive chromatographic separation of isomers. | Purification of the intermediate is straightforward. Final purification depends on the selectivity of the dechlorination. |
| Scalability | Challenging due to the number of steps and potential for low yields. | More amenable to scale-up due to the convergent nature and high-yielding initial step. |
| Cost-Effectiveness | Likely to be less cost-effective due to the expensive starting material and more complex process. | Potentially more cost-effective due to cheaper starting materials and fewer steps. |
Conclusion and Recommendation
Based on this comparative analysis, Route B, starting from 2,5-dichlorothiophene, presents a more promising and industrially viable pathway for the synthesis of this compound. The high regioselectivity and yield of the initial Friedel-Crafts acylation step provide a strong foundation for this route. While the subsequent selective dechlorination requires careful optimization, the potential for a more convergent, higher-yielding, and cost-effective process makes it the recommended approach for researchers and drug development professionals. Further investigation and optimization of the selective catalytic dechlorination of 3-acetyl-2,5-dichlorothiophene are warranted to establish a robust and scalable protocol for the production of this valuable synthetic intermediate.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 3. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 5. Modification of Pd-Fe nanoparticles for catalytic dechlorination of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic dechlorination kinetics of p-dichlorobenzene over Pd/Fe catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Dechlorination of p-dichlorobenzene by metallic catalytic reduction technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to In-Silico Modeling of 3-Acetyl-5-chlorothiophene Derivative Interactions with Biological Targets
This guide provides a comprehensive overview of the in-silico methodologies used to model the interactions of 3-acetyl-5-chlorothiophene derivatives with various biological targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the discovery and optimization of novel therapeutics based on the thiophene scaffold. By synthesizing data from multiple studies, this document offers a comparative perspective on the application and validation of these computational techniques.
The Significance of the this compound Scaffold
Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their versatile biological activities and presence in numerous FDA-approved drugs.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] The this compound moiety, in particular, serves as a valuable starting point for the synthesis of a wide range of derivatives with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4][5][6] The acetyl and chloro groups on the thiophene ring influence the molecule's electronic properties, lipophilicity, and steric profile, which can be fine-tuned to improve binding affinity and selectivity for specific biological targets.[2]
In-Silico Modeling Workflow: A Multi-faceted Approach
The in-silico evaluation of this compound derivatives typically follows a structured workflow designed to predict their therapeutic potential and identify promising candidates for further experimental validation. This process integrates several computational techniques to build a comprehensive profile of the molecule's behavior.
Caption: A generalized workflow for the in-silico modeling of drug candidates.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a cornerstone of in-silico drug design, predicting the preferred orientation of a ligand when bound to a receptor and estimating the strength of the interaction.
Causality Behind Experimental Choices
The choice of docking software and scoring function is critical and depends on the nature of the biological target. For instance, studies on thiophene derivatives as anticancer agents have utilized docking to probe interactions with targets like lactate dehydrogenase (LDH), a key enzyme in cancer cell metabolism.[7] Similarly, for antimicrobial applications, docking has been used to study the binding of thiophene derivatives to enzymes like S. aureus tyrosyl-tRNA synthetase.[8]
Detailed Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the crystal structure.
-
Add hydrogen atoms and assign correct protonation states to amino acid residues, particularly histidines, at a physiological pH.
-
Define the binding site or active site of the receptor, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate different conformations of the ligands to account for their flexibility.
-
-
Docking Simulation:
-
Utilize docking software (e.g., AutoDock, Glide, MOE) to place the prepared ligands into the defined binding site of the receptor.
-
The software will generate multiple binding poses for each ligand and calculate a docking score, which is an estimation of the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the docking scores and binding modes of different derivatives to understand the structure-activity relationship (SAR).
-
Comparative Data: Docking Scores of Thiophene Derivatives
| Derivative Class | Target Protein | Docking Score Range (kcal/mol) | Key Interactions | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase (LDH) | -127 to -171 (MolDock Score) | Not specified | [7] |
| Thiophene Sulfonamides | Enoyl Acyl Carrier Protein Reductase (InhA) | -6 to -12 | Not specified | [9] |
| Thiazole-Thiophene Scaffolds | BCL-2 Family Protein (2W3L) | -5.2 to -6.3 | Ligand exposure | [10] |
| Pyridine and Thiophene Chalcones | Various Protein Receptors | -6.3 to -9.6 | Not specified | [11][12] |
Pharmacophore Modeling and 3D-QSAR: Elucidating Key Chemical Features
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are ligand-based approaches that are particularly useful when the 3D structure of the target is unknown or to complement docking studies.
Causality Behind Experimental Choices
These methods are employed to identify the essential structural features (pharmacophore) of a series of compounds that are responsible for their biological activity and to develop mathematical models that can predict the activity of novel compounds. For instance, a study on thiophene derivatives as Polo-like kinase 1 (Plk1) inhibitors used pharmacophore modeling to generate a hypothesis (AADRR) that described the key features for potent inhibition.[13]
Detailed Experimental Protocol: Pharmacophore Modeling and 3D-QSAR
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Pharmacophore Model Generation:
-
Align the structures in the training set.
-
Identify common chemical features such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.
-
Generate pharmacophore hypotheses and score them based on their ability to rationalize the activity of the training set compounds.
-
-
3D-QSAR Model Development:
-
Align the molecules in the training set to the best pharmacophore hypothesis.
-
Calculate molecular interaction fields (steric and electrostatic) around the aligned molecules.
-
Use statistical methods like Partial Least Squares (PLS) to correlate the variations in these fields with the variations in biological activity.
-
-
Model Validation:
-
Use the generated 3D-QSAR model to predict the activity of the compounds in the test set.
-
Assess the predictive power of the model using statistical metrics such as the correlation coefficient (R²) and the predictive R² (Q²).
-
ADMET Prediction: Assessing Drug-likeness and Safety
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic profiles or toxicity.
Causality Behind Experimental Choices
ADMET prediction is performed to assess the "drug-likeness" of the designed compounds. This involves evaluating their compliance with empirical rules like Lipinski's Rule of Five and predicting various pharmacokinetic parameters. Several studies on thiophene derivatives have incorporated ADMET prediction to ensure the designed molecules have favorable properties for oral bioavailability and safety.[11][12][14][15]
Detailed Experimental Protocol: ADMET Prediction
-
Input Preparation:
-
Provide the 2D or 3D structures of the this compound derivatives.
-
-
Property Calculation:
-
Utilize online tools or software (e.g., SwissADME, pkCSM) to calculate a range of physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.
-
Excretion: Total clearance.
-
Toxicity: Ames toxicity, hepatotoxicity, etc.
-
-
-
Analysis and Filtering:
-
Evaluate the predicted properties against acceptable ranges for drug candidates.
-
Filter out compounds with predicted liabilities, such as poor absorption, high toxicity, or significant inhibition of key metabolic enzymes.
-
Comparative Data: Predicted ADMET Properties of Thiophene Derivatives
| Property | Predicted Outcome for Thiophene Derivatives | Significance | Reference |
| Lipinski's Rule of Five | Good compliance, no more than one violation | Indicates good oral bioavailability | [14] |
| Intestinal Absorption | High, generally above 80-90% | Suggests good absorption after oral administration | [14] |
| BBB Permeability | Variable, some poorly distributed, others well distributed | Important for CNS-targeting drugs | [14] |
| CYP3A4 Inhibition | Often predicted as inhibitors and substrates | Potential for drug-drug interactions | [14] |
| Toxicity | Generally predicted to be non-toxic | Favorable safety profile | [14] |
Conclusion: The Power of a Synergistic In-Silico Approach
The in-silico modeling of this compound derivatives is a powerful strategy to accelerate the discovery of novel drug candidates. By integrating molecular docking, pharmacophore modeling, 3D-QSAR, and ADMET prediction, researchers can efficiently screen large virtual libraries, prioritize compounds for synthesis, and gain a deeper understanding of their mechanism of action. The key to success lies in the careful selection and validation of computational methods and the close integration of in-silico predictions with experimental validation to ensure the biological relevance of the findings.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajol.info [ajol.info]
- 15. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking 3-Acetyl-5-chlorothiophene-Based p38 MAPK Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel inhibitors derived from the 3-Acetyl-5-chlorothiophene scaffold. We will focus on inhibitors targeting the p38 mitogen-activated protein kinase (MAPK), a pivotal node in cellular signaling pathways that govern inflammatory responses. By objectively comparing a hypothetical candidate from this chemical series against well-characterized, clinically relevant inhibitors, this document outlines the essential experimental workflows required to build a robust efficacy profile.
Introduction: The Therapeutic Promise of Targeting p38 MAPK
The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a significant target for therapeutic intervention in a host of diseases, including autoimmune disorders, neurodegenerative conditions, and cancer. p38 MAPKs are serine/threonine kinases that respond to inflammatory cytokines and environmental stresses, leading to the downstream production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Of the four identified isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered the primary mediator of the inflammatory cascade.
The development of small-molecule inhibitors targeting p38α has been a major focus of pharmaceutical research for decades. While many candidates have entered clinical trials, challenges related to efficacy and toxicity have highlighted the need for rigorous, multi-faceted preclinical evaluation. The thiophene ring, a common scaffold in medicinal chemistry, offers a versatile platform for developing novel kinase inhibitors. This guide uses a hypothetical inhibitor, ACTh-Inhibitor 1 , derived from the this compound building block, as a case study to demonstrate a robust benchmarking strategy.
Our comparative analysis will benchmark ACTh-Inhibitor 1 against established p38 MAPK inhibitors with diverse chemical structures and clinical histories:
-
Doramapimod (BIRB-796): A potent, allosteric inhibitor known for its slow dissociation rate and high affinity.
-
Ralimetinib (LY2228820): An ATP-competitive inhibitor that has been evaluated in multiple clinical trials.
-
Neflamapimod (VX-745): A potent and selective, ATP-competitive inhibitor of the p38α isoform.
Part 1: Foundational Efficacy—In Vitro Enzymatic Potency
Causality: The first critical step is to determine if the inhibitor directly interacts with and inhibits the enzymatic activity of the target kinase in a purified, cell-free system. This assay provides the half-maximal inhibitory concentration (IC50), a primary measure of potency. Performing this assay against multiple p38 isoforms (e.g., p38α and p38β) is crucial for establishing an early profile of the inhibitor's selectivity. A lack of selectivity could lead to off-target effects and potential toxicity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol quantifies p38 MAPK activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of test compounds against purified p38α and p38β kinases.
Materials:
-
Recombinant human p38α and p38β enzymes
-
Kinase substrate (e.g., ATF2)
-
ATP (at a concentration equal to the Km for each enzyme to ensure comparability)
-
Test compounds (ACTh-Inhibitor 1, Doramapimod, Ralimetinib, Neflamapimod)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting at 100 µM.
-
Plate Setup: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 2 µL of a solution containing the p38α or p38β enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the substrate (ATF2) and ATP.
-
Reaction Incubation: Incubate for 1 hour at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Workflow for In Vitro Potency Assessment
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Acetyl-5-chlorothiophene
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Acetyl-5-chlorothiophene (CAS No. 6310-09-4). As a halogenated organic compound with significant toxicity, adherence to strict protocols is not merely a matter of regulatory compliance but a fundamental requirement for ensuring laboratory safety and environmental protection. This guide is designed for researchers, chemists, and drug development professionals who handle this substance.
Core Hazard Profile & Immediate Safety Precautions
This compound is a chemical that demands respect. Its hazard profile, established under the Globally Harmonized System (GHS), dictates the stringent precautions necessary for its handling. The primary, most critical hazard is its acute oral toxicity; it is classified as Fatal if swallowed (H300)[1]. Additionally, it is known to cause serious eye irritation[1]. Due to its nature as a chlorinated organic compound, it is transported under UN number 2810 as a "Toxic, liquids, organic, n.o.s."[2].
Understanding these classifications is the first step in a self-validating safety system. Every subsequent action, from wearing appropriate PPE to segregating waste, is a direct response to these intrinsic chemical properties. Before handling, always consult the most current Safety Data Sheet (SDS) and ensure a chemical fume hood is operational.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Direct contact with this compound must be prevented at all times. The selection of PPE is not arbitrary; each component serves a specific purpose grounded in the chemical's hazard profile.
| PPE Category | Item Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Prevents dermal absorption, which is a potential route of toxic exposure. Always inspect gloves for integrity before use. |
| Eye Protection | Tightly-fitting safety goggles or a full-face shield | Protects against splashes that can cause serious eye irritation, as per GHS classification H319[1]. |
| Skin & Body | Chemical-resistant lab coat or apron | Provides a barrier against accidental spills on clothing and skin[3]. |
| Respiratory | Required for handling outside of a fume hood or for spill response | The compound's vapors can be harmful. All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation[3]. |
Waste Segregation & Containment: The Foundation of Safe Disposal
The single most important logistical step in disposing of this compound is its correct segregation as halogenated organic waste . Co-mingling this with non-halogenated solvents is a costly and dangerous error. The disposal process for halogenated waste, typically high-temperature incineration with scrubbers to neutralize acidic gases like HCl, is fundamentally different and more expensive than fuel blending used for non-halogenated solvents[4].
Containment Protocol:
-
Select the Right Container: Use only designated, compatible hazardous waste containers. High-density polyethylene (HDPE) or borosilicate glass containers with secure, threaded caps are appropriate[3][5].
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled. The label must include, at a minimum:
-
Maintain a Waste Log: For containers holding mixtures, keep a running log of all constituents and their approximate percentages. This is not just good practice; it is a legal requirement for waste disposal services[4].
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste. This prevents the release of harmful vapors into the laboratory environment[5].
Step-by-Step Disposal Procedures
The correct disposal path depends on the nature and quantity of the waste.
Laboratory-Scale Waste (Contaminated PPE, Absorbents, and Solutions)
This protocol applies to waste generated during routine research, such as contaminated gloves, weighing papers, absorbent materials from minor spills, and residual solutions.
-
Solid Waste: All solid materials (gloves, wipes, absorbent pads) that have come into contact with this compound must be considered hazardous. Place them immediately into a designated solid halogenated waste container.
-
Liquid Waste: Carefully decant unused solutions or reaction mixtures containing the compound into the designated liquid halogenated waste container. Use a funnel to prevent spills.
-
Container Rinsate: When rinsing glassware that contained the chemical, the initial rinses with an organic solvent must be collected as halogenated hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institutional EHS for specific guidance.
-
Storage Pending Pickup: Store the sealed and labeled hazardous waste container in a cool, dry, well-ventilated secondary containment bin or cabinet, away from incompatible materials like strong oxidizers or bases[6][7].
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup[3].
Bulk Quantity & Unused Product Disposal
Disposing of surplus, expired, or non-recyclable quantities of this compound requires a professional service. Under no circumstances should this be attempted by laboratory personnel.
The industry-standard and regulatory-compliant method is high-temperature incineration in a specialized facility equipped with an afterburner and scrubber [2][8]. This process ensures the complete destruction of the organic molecule and the safe neutralization of the resulting hydrogen chloride (HCl) gas.
-
Do Not Open: Keep the original container sealed.
-
Contact Professionals: Offer the surplus material to a licensed professional waste disposal company[2][8]. They will provide guidance on packaging and transportation.
-
Documentation: Ensure you receive and retain all documentation related to the waste transfer and disposal, as required by regulatory bodies like the EPA.
Emergency Procedures: Spill Management Workflow
In the event of a spill, a rapid and systematic response is critical to mitigate exposure and contamination.
Caption: A flowchart detailing the emergency response protocol for a spill.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the legal framework for hazardous waste management[9][10]. Always defer to your institution's EHS department, as they will have specific protocols designed to meet these legal standards.
References
- 1. echemi.com [echemi.com]
- 2. mu-intel.com [mu-intel.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ethz.ch [ethz.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. capotchem.com [capotchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 1910.1200 App A - Health Hazard Criteria (Mandatory) | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 3-Acetyl-5-chlorothiophene
Comprehensive Safety Protocol: Handling 3-Acetyl-5-chlorothiophene
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling
As researchers and drug development professionals, our work with novel chemical entities like this compound is foundational to discovery. However, the inherent reactivity and potential toxicity of such compounds demand a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a culture of intrinsic safety, ensuring that every procedure is a self-validating system of protection.
Hazard Assessment: Understanding the Adversary
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound (CAS No: 58119-67-8) is a solid substance whose primary risks, as identified in its Safety Data Sheet (SDS), are acute oral toxicity and potential for irritation.[1] Data from structurally similar chlorinated thiophenes further suggest risks of serious eye and skin irritation.[2][3][4]
This assessment dictates a multi-faceted PPE strategy that protects against ingestion, dermal contact, and inhalation of airborne particulates.
| Hazard Classification | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | |
| Potential Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |
| Physical Form | Solid | |
| Storage Class | 11: Combustible Solids |
Core Directive: A Multi-Layered PPE Defense
The following PPE recommendations are designed to create a comprehensive barrier between the researcher and the chemical. Each component is chosen to mitigate the specific risks identified in the hazard assessment.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause serious eye irritation.[2][5] Therefore, robust eye protection is non-negotiable.
-
Primary Protection: Always wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[5][6] These provide a complete seal around the eyes, protecting against splashes and airborne solid particulates.
-
Secondary Protection: When there is a significant risk of splashing, such as during transfers or solution preparations, a full-face shield must be worn over the safety goggles.[6] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Chlorinated thiophenes can cause skin irritation, and dermal absorption is a potential route of exposure.[3][4] The choice of glove material is critical for effective protection.
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for handling solids and for short-duration tasks.[6] For prolonged contact or when working with solutions of the compound, consider gloves with higher chemical resistance.
-
Best Practices: Always inspect gloves for tears or punctures before use.[6][7] Employ the "double-gloving" technique for added security during high-risk procedures. After handling, remove gloves using a method that avoids touching the outer surface with bare skin and dispose of them as contaminated waste.[7] Wash hands thoroughly with soap and water after glove removal.[8]
Body Protection: Shielding Against Contamination
Accidental spills can contaminate personal clothing, leading to prolonged skin exposure.
-
Laboratory Coat: A flame-retardant lab coat, fully buttoned, is required to protect against accidental spills and contact.[6]
-
Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]
-
Footwear: Closed-toe and closed-heel shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[6]
Respiratory Protection: Mitigating Inhalation Risk
As a solid, this compound can become airborne as dust, especially during weighing or transfer.
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[9]
-
Respirator Use: If engineering controls are insufficient or if dust is generated, respiratory protection is necessary.[10] A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be used. Ensure proper fit-testing and training before use.[10][11]
Operational Protocol: PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Response and Disposal
In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water and soap for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal of Contaminated Materials
Proper disposal is a final, critical step in the safety lifecycle of this chemical.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be treated as hazardous waste. Place it in a designated, sealed container for disposal.
-
Chemical Waste: Unused chemical and reaction waste must be disposed of in accordance with all local, state, and federal regulations. Do not mix with other waste streams. Leave the chemical in its original container or a properly labeled waste container for collection by an approved waste disposal service.[12]
References
- 1. This compound | 58119-67-8 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | C6H6ClNO3S2 | CID 15294528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. nj.gov [nj.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


